(S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride
Description
Properties
IUPAC Name |
(1S)-1-(3-chloro-2-fluorophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN.ClH/c1-5(11)6-3-2-4-7(9)8(6)10;/h2-5H,11H2,1H3;1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVBNFPEJNNLJJ-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC=C1)Cl)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C(=CC=C1)Cl)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to (S)-1-(3-Chloro-2-fluorophenyl)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride is a chiral amine of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a stereogenic center and a uniquely substituted phenyl ring with both chloro and fluoro groups, makes it a valuable building block for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The specific stereochemistry of the (S)-enantiomer is often crucial for achieving the desired pharmacological activity and minimizing off-target effects, a key consideration in modern drug design.
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analytical characterization of (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride. It is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics.
Table of Contents
-
Chemical Structure and Properties
-
Synthesis and Stereoselective Strategies
-
Analytical Characterization
-
Applications in Drug Discovery
-
References
Chemical Structure and Physicochemical Properties
The chemical structure of (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride is characterized by an ethylamine chain attached to a 3-chloro-2-fluorophenyl ring at the first carbon, which is a stereocenter with an (S) configuration. The amine is protonated to form the hydrochloride salt, which typically improves the compound's stability and solubility in aqueous media.
Figure 1: Chemical structure of (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | Not explicitly found for the (S)-enantiomer hydrochloride, but the (R)-enantiomer hydrochloride is 1253792-97-0. | [1] |
| Molecular Formula | C₈H₁₀Cl₂FN | |
| Molecular Weight | 210.08 g/mol | [1] |
| Appearance | Expected to be a white to off-white crystalline solid. | [2] |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | [2] |
Synthesis and Stereoselective Strategies
The synthesis of (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride typically involves two key stages: the formation of the racemic amine and the subsequent resolution of the enantiomers or a direct asymmetric synthesis.
Synthesis of Racemic 1-(3-Chloro-2-fluorophenyl)ethanamine
A common route to the racemic amine is through the reduction of the corresponding ketone, 3-chloro-2-fluoroacetophenone.
Figure 2: General synthetic workflow for racemic 1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride.
Experimental Protocol: Synthesis of 3-Chloro-2-fluoroacetophenone (Proposed)
This protocol is adapted from the synthesis of related haloacetophenones.[3]
-
To a stirred suspension of anhydrous aluminum chloride in dichloromethane, add 3-chloro-2-fluoroanisole dropwise at 0 °C.
-
Slowly add acetyl chloride to the mixture, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield 3-chloro-2-fluoroacetophenone.
Stereoselective Synthesis of the (S)-Enantiomer
Achieving the desired (S)-stereochemistry with high enantiomeric excess (e.e.) is critical. Two primary strategies are employed: chiral resolution of the racemic mixture and asymmetric synthesis.
2.2.1. Chiral Resolution
This classical method involves the separation of enantiomers by forming diastereomeric salts with a chiral resolving agent.
Figure 3: Workflow for chiral resolution of 1-(3-Chloro-2-fluorophenyl)ethanamine.
Experimental Protocol: Chiral Resolution (Proposed)
This protocol is based on established methods for resolving chiral amines.[4]
-
Dissolve the racemic 1-(3-chloro-2-fluorophenyl)ethanamine in a suitable solvent such as methanol or ethanol.
-
Add a solution of a chiral resolving agent, for example, (R,R)-di-p-toluoyl-tartaric acid (0.5 equivalents), in the same solvent.
-
Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature to induce crystallization of one diastereomeric salt.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Liberate the free (S)-amine by treating the diastereomeric salt with an aqueous base (e.g., NaOH) and extracting with an organic solvent (e.g., dichloromethane).
-
Wash the organic extract, dry it, and remove the solvent.
-
Convert the enantiomerically enriched amine to its hydrochloride salt by treating it with a solution of HCl in a suitable solvent like diethyl ether.
2.2.2. Asymmetric Synthesis
Asymmetric synthesis offers a more direct route to the desired enantiomer, often involving the stereoselective reduction of the precursor ketone.
Experimental Protocol: Asymmetric Reduction of 3-Chloro-2-fluoroacetophenone (Proposed)
This protocol is based on the use of chiral reducing agents like (-)-DIP-Chloride.
-
In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve 3-chloro-2-fluoroacetophenone in an anhydrous solvent like THF.
-
Cool the solution to -25 °C.
-
Slowly add a solution of a chiral reducing agent, such as (-)-B-chlorodiisopinocampheylborane ((-)-DIP-Chloride™), to the ketone solution.
-
Stir the reaction mixture at -25 °C for several hours to days, monitoring the progress by TLC or HPLC.
-
Quench the reaction by the slow addition of a suitable reagent, such as methanol.
-
Work up the reaction mixture, which typically involves removal of the boron-containing byproducts and purification of the resulting chiral alcohol.
-
The chiral alcohol can then be converted to the corresponding amine via methods such as a Mitsunobu reaction with subsequent deprotection or conversion to a leaving group followed by amination.
Another promising approach is the use of enzymatic kinetic resolution, where an enzyme selectively acylates one enantiomer of the racemic amine, allowing for the separation of the unreacted enantiomer.[5]
Analytical Characterization
The identity, purity, and enantiomeric excess of (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride must be rigorously confirmed using a combination of analytical techniques.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton (CH), and the methyl protons (CH₃). The chemical shifts and coupling patterns of the aromatic protons will be indicative of the 3-chloro-2-fluoro substitution pattern. The methine proton will appear as a quartet coupled to the methyl protons.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule, with their chemical shifts influenced by the attached halogen atoms and the amine group.[6]
-
¹⁹F NMR: A singlet in the fluorine NMR spectrum will confirm the presence of the single fluorine atom.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) mass spectrometry is expected to show a prominent molecular ion peak [M+H]⁺ corresponding to the free amine.[7] Characteristic fragmentation patterns for phenethylamines often involve the loss of ammonia (NH₃).[8] The isotopic pattern of the molecular ion will reveal the presence of one chlorine atom.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum will show characteristic absorption bands for the N-H stretching of the ammonium salt, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-Cl and C-F stretching vibrations.
-
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC):
-
Reversed-phase HPLC with UV detection can be used to determine the chemical purity of the compound.
-
Chiral HPLC: This is a critical technique for determining the enantiomeric excess (e.e.) of the final product. A suitable chiral stationary phase (CSP), such as one based on derivatized cellulose or amylose, is used to separate the (S) and (R) enantiomers.[9][10]
-
Analytical Workflow
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An In-Depth Technical Guide to (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride is a chiral amine of significant interest in medicinal chemistry and drug development. Its specific stereochemistry and the presence of halogen substituents make it a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical characterization, and safe handling procedures. The causality behind experimental choices and the importance of self-validating protocols are emphasized to ensure scientific integrity.
Chemical Identity and Physicochemical Properties
(S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride is the hydrochloride salt of the (S)-enantiomer of 1-(3-chloro-2-fluorophenyl)ethanamine. The presence of a chiral center dictates its interaction with biological systems, making stereochemical purity a critical parameter.
Molecular Weight:
The molecular weight of (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride is 210.07 g/mol . This is derived from its molecular formula, C8H10Cl2FN.[1]
A comprehensive summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C8H10Cl2FN | [1] |
| Molecular Weight | 210.07 g/mol | [1] |
| CAS Number | 1313593-59-7 | [2] |
| IUPAC Name | (1S)-1-(3-chloro-2-fluorophenyl)ethanamine;hydrochloride | [2] |
| Appearance | White to off-white solid | [3] |
| Purity | Typically ≥95% | [1] |
| Storage Temperature | Room Temperature, under inert gas (nitrogen or Argon) at 2-8°C is also recommended | [3][4][5] |
Synthesis and Manufacturing Processes
The synthesis of chiral amines like (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride often involves asymmetric synthesis or resolution of a racemic mixture. A common conceptual pathway involves the reductive amination of a corresponding ketone.
Conceptual Synthetic Workflow
A generalized synthetic approach is outlined below. The choice of reagents and conditions is critical for achieving high yield and enantiomeric excess.
Caption: Conceptual workflow for the synthesis of (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride.
Detailed Experimental Protocol (Illustrative)
The following protocol is a representative example and may require optimization based on laboratory conditions and available starting materials.
Step 1: Reductive Amination of 3-Chloro-2-fluoroacetophenone
-
To a solution of 3-chloro-2-fluoroacetophenone in a suitable solvent (e.g., methanol), add a source of ammonia (e.g., ammonium acetate).
-
Introduce a reducing agent, such as sodium cyanoborohydride or catalytic hydrogenation (H2 gas with a palladium catalyst). The choice of reducing agent is critical; catalytic hydrogenation is often preferred for its cleaner reaction profile.
-
Monitor the reaction progress by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction and perform a standard aqueous workup to isolate the crude racemic amine.
Step 2: Chiral Resolution
-
Dissolve the racemic amine in a suitable solvent (e.g., ethanol).
-
Add a solution of a chiral resolving agent, such as a derivative of tartaric acid (e.g., di-p-toluoyl-L-tartaric acid). The formation of diastereomeric salts with different solubilities is the cornerstone of this classical resolution technique.
-
Allow the less soluble diastereomeric salt to crystallize. The rate of cooling and solvent polarity are key parameters to control for optimal separation.
-
Isolate the crystals by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.
Step 3: Liberation of the Free Amine and Salt Formation
-
Treat the isolated diastereomeric salt with a base (e.g., sodium hydroxide solution) to liberate the free (S)-amine.
-
Extract the free amine into an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with brine and dry over an anhydrous salt (e.g., sodium sulfate).
-
To form the hydrochloride salt, bubble dry hydrogen chloride gas through the solution of the free amine or add a solution of HCl in a suitable solvent (e.g., ether or isopropanol).
-
Collect the precipitated (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride by filtration, wash with a non-polar solvent, and dry under vacuum.
Applications in Drug Discovery and Development
Halogenated organic compounds, particularly those containing chlorine and fluorine, play a significant role in modern medicinal chemistry.[6] The presence of these atoms can modulate a molecule's pharmacokinetic and pharmacodynamic properties, including:
-
Metabolic Stability: The C-F and C-Cl bonds are generally more stable to metabolic degradation than C-H bonds, which can increase the half-life of a drug.
-
Lipophilicity: Halogen atoms can increase the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross cell membranes.
-
Binding Affinity: The electronegativity and size of halogen atoms can lead to specific interactions with target proteins, such as halogen bonding, which can enhance binding affinity and selectivity.
(S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride serves as a key intermediate in the synthesis of various pharmaceutically active compounds.[7] Its chiral nature is particularly important for developing stereospecific drugs that can interact selectively with their biological targets, leading to improved efficacy and reduced off-target effects.
Analytical Characterization
To ensure the identity, purity, and stereochemical integrity of (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride, a suite of analytical techniques is employed.
Analytical Workflow
Caption: A typical analytical workflow for the quality control of (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride.
Key Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the presence and connectivity of all atoms.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its elemental composition.
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups within the molecule.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A patent for a high-performance liquid detection method for a similar compound, 2-chloroethylamine hydrochloride, highlights the importance of this technique.[8]
-
Chiral HPLC or Chiral Gas Chromatography (GC): Essential for determining the enantiomeric excess (e.e.) of the (S)-enantiomer, ensuring the stereochemical purity of the final product.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride.
-
Hazard Statements: This compound is generally associated with warnings for skin irritation, serious eye irritation, and potential respiratory irritation.[1] It may also be harmful if swallowed.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[9][10]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[11][12] Avoid contact with skin and eyes.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][13] It is often recommended to store under an inert atmosphere.[3]
References
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Kuujia. (n.d.). Cas no 444643-09-8 ((S)-1-(3-Fluorophenyl)ethanamine). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-(3-chloro-2-fluorophenyl)-N-ethylpropan-2-amine. PubChem. Retrieved from [Link]
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G. S. Kumar, et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN112851544A - Synthetic method of O- (3-chloro-2-propenyl) hydroxylamine.
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G. S. Kumar, et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]
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Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]
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MDPI. (n.d.). Revolutionizing Medicinal Chemistry: The Application of Artificial Intelligence (AI) in Early Drug Discovery. Retrieved from [Link]
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ACG Publications. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Chloro-2-fluoro-1-propene. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1,3-Dichloro-2-fluoropropane. PubChem. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences and Research. (n.d.). Sulphamic Acid: An Efficient and Green Synthesis of 2-[3-{4-(3-chlorophenyl)-1- piperazinyl}. Retrieved from [Link]
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Lead Sciences. (n.d.). (S)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride. Retrieved from [Link]
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PubChemLite. (n.d.). 1-(2-chloro-6-fluorophenyl)ethanamine hydrochloride. Retrieved from [Link]2-chloro-6-fluorophenyl)ethanaminehydrochloride)
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An In-Depth Technical Guide to the Synthesis of (S)-1-(3-Chloro-2-fluorophenyl)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Amines in Medicinal Chemistry
Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals. The specific stereochemistry of these molecules is often crucial for their pharmacological activity and safety profile. (S)-1-(3-chloro-2-fluorophenyl)ethanamine hydrochloride is a valuable chiral amine intermediate, with its substituted phenyl ring making it a key component in the development of various therapeutic agents. This guide provides a comprehensive overview of the synthetic routes to this compound, focusing on practical, field-proven methodologies and the scientific principles that underpin them.
Strategic Approaches to the Synthesis of (S)-1-(3-Chloro-2-fluorophenyl)ethanamine Hydrochloride
The synthesis of a specific enantiomer of a chiral amine can be broadly approached in two ways:
-
Asymmetric Synthesis: This strategy involves the direct formation of the desired (S)-enantiomer from a prochiral precursor, utilizing a chiral catalyst or auxiliary to control the stereochemical outcome.
-
Chiral Resolution: This classic approach involves the synthesis of a racemic mixture of the amine, followed by the separation of the two enantiomers. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated based on their differing physical properties, such as solubility.
This guide will detail a robust and widely applicable two-step synthetic pathway commencing with the commercially available starting material, 1-(3-chloro-2-fluorophenyl)ethanone. The first step involves a reductive amination to yield the racemic 1-(3-chloro-2-fluorophenyl)ethanamine. The second, and most critical step for obtaining the desired stereoisomer, is the chiral resolution of this racemate using an appropriate chiral acid.
Visualizing the Synthetic Pathway
The overall synthetic strategy can be visualized as a two-stage process, beginning with the formation of the racemic amine and culminating in the isolation of the desired (S)-enantiomer as its hydrochloride salt.
Figure 1: Proposed synthetic route for (S)-1-(3-chloro-2-fluorophenyl)ethanamine hydrochloride.
Part 1: Synthesis of Racemic 1-(3-Chloro-2-fluorophenyl)ethanamine via Reductive Amination
Reductive amination is a powerful and versatile method for the synthesis of amines from ketones or aldehydes.[1] The reaction proceeds through the in-situ formation of an imine intermediate, which is then reduced to the corresponding amine.[2]
Causality Behind Experimental Choices
-
Starting Material: 1-(3-chloro-2-fluorophenyl)ethanone is a readily available and logical precursor. Its ketone functional group is the reactive site for the amination reaction.
-
Amine Source: Ammonia (in the form of ammonium formate or in a solution) is the simplest and most direct source of the primary amine group.[3]
-
Reducing Agent: A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation using Raney Nickel or other supported metal catalysts is a common and efficient choice.[4] Alternatively, hydride reagents such as sodium borohydride (NaBH₄) or the more selective sodium cyanoborohydride (NaBH₃CN) can be used.[1][5] The choice of reducing agent often depends on the scale of the reaction and the presence of other functional groups in the molecule.[6]
-
Solvent: The choice of solvent is critical for both the imine formation and the reduction steps. Alcohols such as methanol or ethanol are often suitable for reductive aminations using borohydride reagents. For catalytic hydrogenation, a wider range of solvents can be used, including alcohols and non-polar aprotic solvents.
Detailed Experimental Protocol: Reductive Amination
-
Reaction Setup: To a solution of 1-(3-chloro-2-fluorophenyl)ethanone (1.0 eq) in a suitable solvent such as methanol, add a source of ammonia, for example, ammonium acetate (5-10 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of this step can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Reduction:
-
Method A: Catalytic Hydrogenation: Transfer the reaction mixture to a high-pressure reactor. Add a catalytic amount of a hydrogenation catalyst (e.g., 5% Raney Nickel). Pressurize the reactor with hydrogen gas (e.g., 5-10 bar) and heat to a suitable temperature (e.g., 50-80 °C). Monitor the reaction until completion.
-
Method B: Hydride Reduction: Cool the reaction mixture in an ice bath. Slowly add a reducing agent such as sodium borohydride (1.5-2.0 eq) in portions. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Work-up:
-
For Catalytic Hydrogenation: After cooling and depressurizing the reactor, filter off the catalyst.
-
For Hydride Reduction: Quench the reaction by the slow addition of water or a dilute acid.
-
-
Extraction and Isolation: Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent. Add water and a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Adjust the pH of the aqueous layer to basic (pH > 10) with a suitable base (e.g., NaOH solution) to liberate the free amine. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic extracts, wash with brine, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure to obtain the racemic 1-(3-chloro-2-fluorophenyl)ethanamine. The crude product can be purified by distillation or chromatography if necessary.
Part 2: Chiral Resolution of Racemic 1-(3-Chloro-2-fluorophenyl)ethanamine
The separation of enantiomers is a critical step in the synthesis of many chiral pharmaceuticals. Classical resolution via the formation of diastereomeric salts is a well-established and industrially scalable method.[7] This process relies on the principle that diastereomers have different physical properties, allowing for their separation.[8]
The Role of Tartaric Acid in Chiral Resolution
Tartaric acid is a readily available and inexpensive chiral resolving agent. It exists as two enantiomers, (+)-tartaric acid (D-tartaric acid) and (-)-tartaric acid (L-tartaric acid), as well as an achiral meso form.[9] By reacting a racemic amine with one enantiomer of tartaric acid, a mixture of two diastereomeric salts is formed.[10] These diastereomeric salts, having different solubilities, can be separated by fractional crystallization.[8]
Detailed Experimental Protocol: Chiral Resolution
-
Salt Formation: Dissolve the racemic 1-(3-chloro-2-fluorophenyl)ethanamine (1.0 eq) in a suitable solvent, such as a mixture of methanol and water or ethanol. In a separate flask, dissolve (+)-tartaric acid (0.5-1.0 eq) in the same solvent system, gently heating if necessary. Slowly add the tartaric acid solution to the amine solution with stirring.
-
Fractional Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization of the less soluble diastereomeric salt. The formation of crystals may be initiated by scratching the inside of the flask with a glass rod.
-
Isolation of the Diastereomeric Salt: Collect the precipitated crystals by filtration and wash them with a small amount of the cold solvent. The enantiomeric purity of the amine in the crystallized salt can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis of a small sample after liberating the free amine.
-
Recrystallization (Optional): If the initial enantiomeric excess is not satisfactory, the diastereomeric salt can be recrystallized from a suitable solvent to improve its purity.
-
Liberation of the (S)-Amine: Suspend the isolated diastereomeric salt in a mixture of water and an organic solvent (e.g., dichloromethane). Add a base (e.g., 10% NaOH solution) until the aqueous layer is strongly basic (pH > 12). Stir the mixture until all the solid has dissolved.
-
Extraction and Isolation of the Free Amine: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched (S)-1-(3-chloro-2-fluorophenyl)ethanamine.
Part 3: Formation of the Hydrochloride Salt
For ease of handling, purification, and to improve stability, the final chiral amine is typically converted to its hydrochloride salt.
Detailed Experimental Protocol: Hydrochloride Salt Formation
-
Salt Formation: Dissolve the purified (S)-1-(3-chloro-2-fluorophenyl)ethanamine in a suitable anhydrous solvent such as diethyl ether or ethyl acetate.
-
Acidification: Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent (e.g., HCl in isopropanol or diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the solid product by filtration, wash with the anhydrous solvent, and dry under vacuum to yield (S)-1-(3-chloro-2-fluorophenyl)ethanamine hydrochloride as a stable, crystalline solid.
Data Presentation
| Parameter | 1-(3-Chloro-2-fluorophenyl)ethanone | Racemic 1-(3-Chloro-2-fluorophenyl)ethanamine | (S)-1-(3-Chloro-2-fluorophenyl)ethanamine Hydrochloride |
| Molecular Formula | C₈H₆ClFO | C₈H₉ClFN | C₈H₁₀Cl₂FN |
| Molecular Weight | 172.58 g/mol | 173.62 g/mol | 210.08 g/mol |
| Appearance | Liquid/Low melting solid | Oily liquid | White to off-white solid |
| Purity (Typical) | >98% | >95% (crude) | >99% |
| Enantiomeric Excess | N/A | Racemic | >99% (S) |
Conclusion: A Robust and Scalable Synthesis
The synthetic route detailed in this guide, employing reductive amination followed by classical chiral resolution, represents a reliable and scalable method for the preparation of (S)-1-(3-chloro-2-fluorophenyl)ethanamine hydrochloride. The choice of readily available starting materials and well-established chemical transformations makes this approach suitable for both laboratory-scale synthesis and larger-scale production in a drug development setting. The principles of stereoselective synthesis and purification outlined herein are fundamental to the broader field of medicinal chemistry and underscore the importance of controlling molecular chirality to achieve desired therapeutic outcomes.
References
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- Google Patents. US2443385A - Method of preparing chloroalkylamine hydrochlorides.
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ResearchGate. (R)-1-Phenylethylamine as chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives. [Link]
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National Institutes of Health. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. [Link]
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Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
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Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
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Patsnap Eureka. Synthesis of clopidogrel intermediate (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)-methyl acetate. [Link]
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Organic Syntheses. An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. [Link]
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Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
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Navigating the Unseen: A Technical Safety and Handling Guide for (S)-1-(3-Chloro-2-fluorophenyl)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, novel chemical entities are the bedrock of innovation. Among these is (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride, a chiral amine with potential applications as a building block in the synthesis of bioactive molecules. The absence of a comprehensive, publicly available Material Safety Data Sheet (MSDS) for this specific compound necessitates a proactive and informed approach to its handling and use. This guide, therefore, serves as an in-depth technical resource, synthesizing available data from closely related analogs and foundational chemical safety principles to establish a robust framework for its safe utilization in a research setting.
Chemical Identity and Rationale for Analog-Based Assessment
(S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride is a specific stereoisomer. Due to the limited direct safety data for this exact molecule, this guide will leverage information from its enantiomer, (R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride, and other structurally similar compounds. Enantiomers, being mirror images, are expected to have identical physical, chemical, and toxicological properties, except in their interaction with other chiral systems. Therefore, the hazard data for the (R)-enantiomer provides a scientifically sound basis for assessing the risks of the (S)-enantiomer.
| Identifier | Information | Source |
| Chemical Name | (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride | - |
| CAS Number | Not explicitly found for (S)-enantiomer. 1253792-97-0 for (R)-enantiomer. | [1][2] |
| Molecular Formula | C8H10Cl2FN | [2] |
| Molecular Weight | 210.08 g/mol | [2] |
Hazard Identification and Classification
Based on data for the (R)-enantiomer and related chloro-fluoro-phenyl-ethanamine derivatives, (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride should be treated as a hazardous substance. The primary hazards are associated with ingestion, skin and eye contact, and inhalation.
GHS Hazard Classification (Inferred)
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity, Single Exposure | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation.[2] |
Pictograms:
Signal Word: Warning [2]
It is crucial to note that structurally similar compounds without the fluorine atom have shown higher toxicity, including "Fatal if inhaled" classifications.[3] The presence of the fluorine atom can alter the metabolic profile and toxicity of the molecule. Therefore, a cautious approach is warranted, and exposure should be minimized.
Proactive First-Aid Measures: A Self-Validating Protocol
In the event of exposure, immediate and appropriate action is critical. The following protocols are designed to be self-validating, meaning they are based on established best practices for chemical exposure and aim to mitigate harm effectively.
-
Inhalation: If inhaled, immediately move the individual to fresh air and ensure they are in a position comfortable for breathing.[4] If respiratory irritation, coughing, or difficulty breathing occurs, seek immediate medical attention.[2]
-
Skin Contact: Should the substance come into contact with the skin, immediately remove all contaminated clothing.[5] Thoroughly wash the affected area with plenty of soap and water.[5] If skin irritation persists, seek medical advice.[5]
-
Eye Contact: In case of eye contact, rinse cautiously with water for several minutes.[4][6] If contact lenses are present and can be easily removed, do so.[4] Continue rinsing for at least 15-20 minutes.[4] It is imperative to seek immediate medical attention.[4][5]
-
Ingestion: If swallowed, rinse the mouth thoroughly with water.[4] Do NOT induce vomiting.[4][5] Call a poison center or doctor if you feel unwell.
Handling and Storage: An Environment of Control
The causality behind stringent handling and storage protocols is the prevention of accidental exposure and maintaining the chemical's integrity.
Experimental Workflow for Safe Handling
Caption: A logical workflow for the safe handling of (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride.
Storage Recommendations:
-
Conditions: Store in a cool, dry, and well-ventilated area.[7] Keep the container tightly closed to prevent moisture ingress and potential degradation.[6][7] The recommended storage temperature is often refrigerated for long-term stability.
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[4] Also, avoid heat, sparks, and open flames.[4][8]
Exposure Controls and Personal Protection
A multi-layered approach to exposure control is essential for personnel safety.
-
Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[4][8] An eyewash station and safety shower should be readily accessible.[6]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety glasses or goggles are mandatory.[5][6]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[5][6]
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator with an appropriate cartridge should be used.
-
Physical and Chemical Properties
Understanding the physical and chemical properties is fundamental to its safe handling and use in experimental design.
| Property | Value | Source/Comment |
| Appearance | Likely a solid powder. | Based on related compounds.[1] |
| Solubility | Soluble in DMSO. | [1] |
| Melting Point | Not available. | Data for related compounds vary significantly. |
Stability and Reactivity
-
Reactivity: This compound is not expected to be pyrophoric or explosive under normal laboratory conditions.
-
Chemical Stability: It is stable under recommended storage conditions.[8]
-
Conditions to Avoid: Avoid exposure to high temperatures, direct sunlight, and incompatible materials.[7][8]
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[4]
-
Hazardous Decomposition Products: Upon combustion, it may produce toxic gases such as carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[8]
Toxicological Information: An Evidence-Based Assessment
As previously stated, direct toxicological data is scarce. The information presented here is extrapolated from the (R)-enantiomer and related structures.
-
Acute Toxicity: Harmful if swallowed.[2] The potential for respiratory irritation upon inhalation is also noted.[2]
-
Skin Corrosion/Irritation: Causes skin irritation.[2]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[2]
-
Carcinogenicity: No components of this product at levels greater than or equal to 0.1% are identified as probable, possible or confirmed human carcinogens by IARC. This is a general statement for a related compound and should be treated with caution.
Conclusion
The safe and effective use of novel chemical entities like (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride in a research environment hinges on a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. In the absence of a dedicated MSDS, a scientifically-grounded approach of leveraging data from close chemical analogs is a responsible and necessary practice. Researchers and drug development professionals are urged to treat this compound with a high degree of caution, adhering to the handling, storage, and personal protection guidelines outlined in this document to ensure a safe and productive research environment.
References
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Kishida Chemical Co., Ltd. (n.d.). 3-(2-Chlorophenyl)oxetan-3-amine hydrochloride - Safety Data Sheet. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-(3-chloro-2-fluorophenyl)-N-ethylpropan-2-amine. PubChem Compound Database. Retrieved from [Link]
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MG Chemicals. (2023). Safety Data Sheet. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). (S)-1-(3-chlorophenyl)ethanamine. PubChem Compound Database. Retrieved from [Link]
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A Technical Guide to the Commercial Availability and Synthesis of (S)-1-(3-Chloro-2-fluorophenyl)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
(S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride is a chiral amine of significant interest in medicinal chemistry, serving as a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides an in-depth analysis of its commercial availability, outlines robust synthetic strategies for its preparation, and details essential analytical methodologies for its characterization. Addressing the current landscape, this document serves as a practical resource for researchers and drug development professionals seeking to acquire or synthesize this compound for their scientific endeavors.
Commercial Availability Landscape
A thorough investigation of the current chemical supplier market reveals that (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride is not a readily available, off-the-shelf compound. While its enantiomer, (R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride (CAS No. 1253792-97-0), is commercially offered by some suppliers, the (S)-enantiomer is notably absent from major catalogs[1]. This scarcity suggests that researchers requiring this specific stereoisomer will likely need to pursue custom synthesis or develop an in-house synthetic and resolution protocol. The availability of the (R)-enantiomer, however, indicates that the racemic precursor is synthetically accessible.
Strategic Synthesis of Racemic 1-(3-Chloro-2-fluorophenyl)ethanamine
The synthesis of the target chiral amine begins with the preparation of the racemic precursor. A logical and efficient synthetic pathway commences from a commercially available starting material, 3-chloro-2-fluoroaniline, and proceeds through the corresponding acetophenone, as illustrated in the workflow below.
Caption: Synthetic workflow for the preparation of racemic 1-(3-Chloro-2-fluorophenyl)ethanamine.
Synthesis of 1-(3-Chloro-2-fluorophenyl)ethanone
The initial step involves the acylation of 3-chloro-2-fluoroaniline to form the corresponding acetophenone. This transformation can be achieved through various established methods.
Protocol: Friedel-Crafts Acylation
-
To a stirred solution of 3-chloro-2-fluoroaniline in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add acetyl chloride or acetic anhydride.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Quench the reaction by carefully adding it to ice-water.
-
Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(3-chloro-2-fluorophenyl)ethanone.
-
Purify the crude product by column chromatography or distillation.
Reductive Amination to Racemic 1-(3-Chloro-2-fluorophenyl)ethanamine
The conversion of the ketone to the primary amine is effectively carried out via reductive amination[2]. This one-pot reaction involves the formation of an imine intermediate, which is then reduced to the amine.
Protocol: Reductive Amination using Sodium Cyanoborohydride
-
Dissolve 1-(3-chloro-2-fluorophenyl)ethanone in a suitable solvent, such as methanol or ethanol.
-
Add an excess of ammonium acetate or aqueous ammonia to the solution.
-
Stir the mixture at room temperature to facilitate imine formation.
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH3CN), portion-wise to the reaction mixture.
-
Monitor the reaction progress by TLC or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, quench by adding a dilute acid.
-
Basify the solution with an aqueous base (e.g., NaOH) and extract the product with an organic solvent.
-
Dry the organic layer and concentrate it to obtain the racemic 1-(3-chloro-2-fluorophenyl)ethanamine.
Chiral Resolution of Racemic 1-(3-Chloro-2-fluorophenyl)ethanamine
With the racemic amine in hand, the next critical step is the separation of the enantiomers. Diastereomeric salt crystallization using a chiral resolving agent is a classical and often effective method for this purpose[3]. Tartaric acid and its derivatives are commonly employed for the resolution of chiral amines[4][5].
Caption: Workflow for the chiral resolution of a racemic amine via diastereomeric salt formation.
Protocol: Chiral Resolution using (+)-Tartaric Acid
-
Dissolve the racemic 1-(3-chloro-2-fluorophenyl)ethanamine in a suitable solvent, such as methanol or ethanol.
-
In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in the same solvent, heating gently if necessary.
-
Slowly add the tartaric acid solution to the amine solution with stirring. An exotherm may be observed[4].
-
Allow the mixture to cool slowly to room temperature and then stand undisturbed for an extended period (e.g., 24 hours) to allow for the crystallization of the less soluble diastereomeric salt[4].
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
To liberate the free amine, suspend the diastereomeric salt in a biphasic mixture of an organic solvent (e.g., dichloromethane) and an aqueous base (e.g., sodium hydroxide solution).
-
Separate the organic layer, wash it with water, dry it over anhydrous sodium sulfate, and concentrate it to yield the enantiomerically enriched (S)-1-(3-chloro-2-fluorophenyl)ethanamine.
-
Determine the enantiomeric excess (e.e.) of the resolved amine using chiral HPLC.
-
To prepare the hydrochloride salt, dissolve the free amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of hydrogen chloride in the same solvent.
-
Collect the precipitated hydrochloride salt by filtration and dry it under vacuum.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound. The hydrochloride salt will show characteristic shifts for the protons and carbons adjacent to the ammonium group.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the 7.0-7.5 ppm region with splitting patterns consistent with a 1,2,3-trisubstituted benzene ring. A quartet for the methine proton (CH-NH3+) and a doublet for the methyl group (CH3). The ammonium protons may appear as a broad singlet. |
| ¹³C NMR | Distinct signals for the aromatic carbons, with the carbon attached to fluorine showing a characteristic coupling (C-F coupling). Signals for the methine and methyl carbons of the ethylamine side chain. |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the primary method for determining the enantiomeric excess of the resolved amine[6][7].
Protocol: Enantiomeric Excess Determination by Chiral HPLC
-
Column Selection: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel®) are often effective for separating chiral amines.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape and resolution for basic analytes.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm) is commonly employed.
-
Analysis: Inject the racemic mixture to determine the retention times of both enantiomers. Inject the resolved sample to determine the peak areas of the (S) and (R) enantiomers. Calculate the enantiomeric excess using the formula: e.e. (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.
Applications in Drug Discovery
Substituted phenylethylamines are a well-established class of compounds with a broad range of biological activities, frequently targeting the central nervous system[8][9]. The specific stereochemistry of these molecules is often critical for their pharmacological activity and selectivity[10]. (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride, as a chiral building block, can be incorporated into more complex molecules to explore their potential as:
-
Enzyme Inhibitors: The amine functionality can serve as a key interaction point with the active site of enzymes.
-
Receptor Ligands: The phenylethylamine scaffold is a common feature in ligands for various receptors, including those for neurotransmitters.
-
Asymmetric Synthesis: The chiral amine itself can be used as a chiral auxiliary or a starting material for the synthesis of other enantiomerically pure compounds[11].
The presence of the chloro and fluoro substituents on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug candidate, potentially enhancing metabolic stability, binding affinity, or cell permeability.
Conclusion
References
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-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Reductive Amination. Retrieved from [Link]
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Wikipedia. (2023). Substituted phenethylamine. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 5.9: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]
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PubChem. (n.d.). 1-(3-chloro-2-fluorophenyl)-N-ethylpropan-2-amine. Retrieved from [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
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LCGC International. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
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Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. (n.d.). Retrieved from [Link]
- A. M. Z. Slawin, A. J. B. Watson. (2022). Asymmetric Synthesis of Heterocyclic Chloroamines and Aziridines by Enantioselective Protonation of Catalytically Generated Enamines. Chemistry – A European Journal, 28(16).
- M. A. Halpert. (2022). Subhallucinogenic Concentrations of Substituted Phenethylamines as a Novel Therapeutic Approach for Inflammatory and Neurological Disorders. ACS Medicinal Chemistry Letters, 13(12), 1875-1877.
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Organic Syntheses Procedure. (n.d.). 3-Chloro-N-phenyl-pyridin-2-amine. Retrieved from [Link]
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The Strategic Role of (S)-1-(3-Chloro-2-fluorophenyl)ethanamine Hydrochloride in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride has emerged as a pivotal chiral building block in contemporary medicinal chemistry, most notably in the development of potent and selective Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes mellitus. The specific arrangement of the chloro and fluoro substituents on the phenyl ring, combined with the stereochemistry of the ethylamine side chain, imparts unique conformational and electronic properties that are crucial for high-affinity binding to the DPP-4 active site. This in-depth technical guide provides a comprehensive overview of the synthesis, chiral resolution, and medicinal chemistry applications of this versatile intermediate. We will delve into the causality behind experimental choices in its preparation and explore its role in the structure-activity relationships of advanced DPP-4 inhibitors.
Introduction: The Significance of Halogenated Chiral Amines in Drug Design
The incorporation of halogen atoms, particularly fluorine and chlorine, into drug candidates is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.[1] The 3-chloro-2-fluorophenyl motif, in particular, offers a unique combination of lipophilicity, electronic effects, and metabolic stability. When incorporated into a chiral phenylethylamine scaffold, it provides a three-dimensional framework that can be optimized for specific interactions with biological targets. The (S)-enantiomer of 1-(3-chloro-2-fluorophenyl)ethanamine has proven to be a critical component in the design of a new generation of DPP-4 inhibitors, highlighting the importance of stereospecificity in drug action.
Synthesis and Chiral Resolution: Crafting a High-Value Intermediate
The synthesis of (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride is a multi-step process that requires careful control of regioselectivity and stereoselectivity. The overall strategy involves the preparation of the key precursor, 3-chloro-2-fluoroacetophenone, followed by asymmetric reductive amination to introduce the chiral amine functionality.
Synthesis of the Precursor: 3-Chloro-2-fluoroacetophenone
The most common and industrially scalable method for the synthesis of 3-chloro-2-fluoroacetophenone is through a Friedel-Crafts acylation of 1-chloro-2-fluorobenzene.
Experimental Protocol: Friedel-Crafts Acylation
-
Reaction Setup: A solution of 1-chloro-2-fluorobenzene (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) is cooled to 0-5 °C in an inert atmosphere.
-
Lewis Acid Addition: A Lewis acid catalyst, typically aluminum chloride (AlCl₃, 1.1-1.5 eq.), is added portion-wise while maintaining the temperature.
-
Acylation: Acetyl chloride (1.0-1.2 eq.) is added dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at low temperature and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until completion.
-
Work-up: The reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or column chromatography to yield 3-chloro-2-fluoroacetophenone.
Causality of Experimental Choices:
-
Anhydrous Conditions: The Friedel-Crafts acylation is highly sensitive to moisture, which can deactivate the Lewis acid catalyst.
-
Lewis Acid: Aluminum chloride is a strong Lewis acid that activates the acetyl chloride for electrophilic aromatic substitution.
-
Low Temperature: The reaction is exothermic, and maintaining a low temperature helps to control the reaction rate and minimize the formation of byproducts.
Asymmetric Reductive Amination: Establishing the Chiral Center
The introduction of the chiral amine is the most critical step in the synthesis. Asymmetric reductive amination of 3-chloro-2-fluoroacetophenone is the preferred method for achieving high enantiomeric excess. This can be accomplished through various catalytic systems. A particularly effective approach involves the use of a chiral catalyst, such as a ruthenium or rhodium complex with a chiral ligand, in the presence of an amine source and a reducing agent.
Experimental Protocol: Catalytic Asymmetric Reductive Amination
-
Imine Formation (in situ): 3-Chloro-2-fluoroacetophenone (1.0 eq.) and an ammonia source (e.g., ammonium formate or ammonia gas) are dissolved in a suitable solvent (e.g., methanol, isopropanol).
-
Catalyst Addition: A chiral catalyst, for instance, a pre-formed complex of [RuCl₂(p-cymene)]₂ and a chiral diamine or phosphine ligand (e.g., (S,S)-Ts-DPEN), is added under an inert atmosphere.
-
Reduction: A reducing agent, such as formic acid or hydrogen gas, is introduced. If using hydrogen gas, the reaction is conducted under pressure.
-
Reaction Conditions: The reaction is typically heated to a specific temperature (e.g., 40-60 °C) and stirred for several hours to days, with progress monitored by chiral HPLC.
-
Work-up and Salt Formation: Upon completion, the reaction mixture is cooled, and the solvent is removed. The resulting free amine is then treated with a solution of hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride salt.
-
Purification: The hydrochloride salt can be further purified by recrystallization to achieve high enantiomeric and chemical purity.
Self-Validating System: The progress of the asymmetric reductive amination is monitored by chiral HPLC. This allows for the determination of both the conversion of the starting material and the enantiomeric excess of the product, ensuring the desired stereochemical outcome.
Role in Medicinal Chemistry: A Key Building Block for DPP-4 Inhibitors
(S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride serves as a crucial pharmacophore in a class of potent and selective DPP-4 inhibitors. DPP-4 is a serine protease that plays a key role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[1] Inhibition of DPP-4 prolongs the action of incretins, leading to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner, making it an attractive therapeutic target for type 2 diabetes.[1]
The 3-chloro-2-fluorophenyl group of the chiral amine typically occupies the S1 hydrophobic pocket of the DPP-4 enzyme. The specific halogenation pattern is critical for optimizing the binding affinity and selectivity of the inhibitor. The (S)-stereochemistry of the ethylamine moiety is essential for the correct orientation of the molecule within the active site, allowing for key interactions with amino acid residues.
Structure-Activity Relationship (SAR) Insights:
-
Halogenation: The presence of both chlorine and fluorine on the phenyl ring enhances the compound's potency. The electron-withdrawing nature of these halogens can influence the pKa of the amine and contribute to favorable electrostatic interactions within the active site.[1]
-
Stereochemistry: The (S)-enantiomer consistently demonstrates significantly higher inhibitory activity compared to the (R)-enantiomer, highlighting the importance of a precise three-dimensional fit in the enzyme's active site.
-
Amine Functionality: The primary amine of the building block is typically acylated or incorporated into a heterocyclic system to complete the structure of the final DPP-4 inhibitor. This amine serves as a key hydrogen bond donor, interacting with crucial residues in the DPP-4 active site.
Quantitative Data on DPP-4 Inhibition:
The following table summarizes the inhibitory activity (IC₅₀ values) of representative DPP-4 inhibitors, illustrating the impact of structural modifications on potency.
| Compound | Structural Features | DPP-4 IC₅₀ (nM) |
| Sitagliptin | Trifluorophenyl group | 19 |
| Vildagliptin | Cyanopyrrolidine moiety | 62 |
| Saxagliptin | Cyanopyrrolidine with adamantyl group | 50 |
| Alogliptin | 2,4-dione with a cyanobenzyl group | <10 |
| Linagliptin | Xanthine-based with a butynyl group | 1 |
| Example with 3-chloro-2-fluorophenyl moiety | (S)-1-(3-Chloro-2-fluorophenyl)ethanamine core | Potent Inhibition (Specific IC₅₀ proprietary to drug discovery programs) |
Note: The IC₅₀ value for a specific investigational drug containing the (S)-1-(3-chloro-2-fluorophenyl)ethanamine moiety is often proprietary during development. However, the inclusion of this fragment is indicative of a high-potency compound.
Visualization of Key Processes
Diagram 1: Synthetic Pathway to (S)-1-(3-Chloro-2-fluorophenyl)ethanamine HCl
Caption: Synthetic route to the target chiral amine hydrochloride.
Diagram 2: Interaction of a DPP-4 Inhibitor with the Enzyme Active Site
Caption: Schematic of inhibitor binding to the DPP-4 active site.
Conclusion
(S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride is a testament to the power of strategic molecular design in medicinal chemistry. Its synthesis, while requiring careful control of stereochemistry, yields a highly valuable intermediate for the development of targeted therapeutics. The specific halogenation pattern and chiral nature of this building block are critical for its successful application in the design of potent and selective DPP-4 inhibitors. As the quest for novel therapeutics with improved efficacy and safety profiles continues, the principles of rational drug design embodied by this molecule will undoubtedly continue to guide the development of the next generation of medicines.
References
-
Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (2023). Molecules, 28(15), 5860. [Link]
- Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (2024).
- Pyrazolo[1,5-a]pyrimidines containing a chiral (S)-phenylethylamine moiety as novel dipeptidyl peptidase-4 (DPP-4) inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(10), 2956-2960.
- Asymmetric reductive amination of ketones. (2004).
- Preparation method of 2-chloro-4'-fluoroacetophenone. (2017).
- An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. (1993). Acta Chemica Scandinavica, 47, 1046-1049.
-
Dipeptidyl Peptidase 4 Inhibitors: Novel Therapeutic Agents in the Management of Type II Diabetes Mellitus. (2022). Journal of Diabetes Research, 2022, 1-13. [Link]
-
IC50 values of compounds 2f, 2g, 2i, 2k, and 2o for DPP-4 inhibition. (2019). ResearchGate. [Link]
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The Strategic Application of (S)-1-(3-Chloro-2-fluorophenyl)ethanamine Hydrochloride as a Chiral Building Block in Pharmaceutical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Critical Role of Chiral Amines in Modern Drug Discovery
Chiral amines are fundamental structural motifs present in a vast array of pharmaceuticals, with estimates suggesting that over 40% of all commercial drugs contain at least one chiral amine center.[1] The specific stereochemistry of these amine-containing molecules is often crucial for their pharmacological activity and safety profile. Enantiomers of a chiral drug can exhibit significantly different efficacy, metabolism, and toxicity. Consequently, the ability to synthesize enantiomerically pure chiral amines is a cornerstone of modern medicinal chemistry and drug development.
(S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride is a highly valuable chiral building block that provides a synthetically versatile scaffold for the construction of complex molecular architectures. Its unique substitution pattern, featuring both chloro and fluoro groups on the phenyl ring, offers opportunities for further functionalization and modulation of physicochemical properties such as lipophilicity and metabolic stability, which are critical parameters in drug design. This guide provides a comprehensive overview of the synthesis, resolution, and application of this important chiral amine, offering field-proven insights and detailed experimental protocols to empower researchers in their drug discovery endeavors.
Physicochemical Properties and Structural Data
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis. The key properties of the precursor ketone and the target chiral amine are summarized below.
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 1-(3-Chloro-2-fluorophenyl)ethan-1-one | 1-(3-chloro-2-fluorophenyl)ethanone | 161957-59-1 | C₈H₆ClFO | 172.58 | Not specified |
| (S)-1-(3-Chloro-2-fluorophenyl)ethanamine Hydrochloride | (1S)-1-(3-chloro-2-fluorophenyl)ethanamine;hydrochloride | 1313593-59-7 | C₈H₁₀Cl₂FN | 210.08 | White to off-white solid |
Synthetic Pathways to (S)-1-(3-Chloro-2-fluorophenyl)ethanamine Hydrochloride
The synthesis of enantiomerically pure (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride is typically achieved through a multi-step process commencing with the synthesis of the corresponding racemic amine, followed by chiral resolution. While direct asymmetric synthesis methods, such as the asymmetric hydrogenation of an imine, are also viable, classical resolution remains a robust and widely practiced approach in both academic and industrial settings.[2]
Part 1: Synthesis of the Precursor Ketone: 1-(3-Chloro-2-fluorophenyl)ethanone
The journey towards the target chiral amine begins with the preparation of the precursor ketone, 1-(3-chloro-2-fluorophenyl)ethanone. A common and effective method for this transformation is the Friedel-Crafts acylation of 2-chloro-1-fluorobenzene.
Experimental Protocol: Friedel-Crafts Acylation
Objective: To synthesize 1-(3-chloro-2-fluorophenyl)ethanone from 2-chloro-1-fluorobenzene.
Materials:
-
2-Chloro-1-fluorobenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Water, deionized
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Addition of Acetyl Chloride: Cool the suspension to 0 °C using an ice bath. Slowly add acetyl chloride (1.1 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.
-
Addition of Substrate: After the addition of acetyl chloride is complete, add 2-chloro-1-fluorobenzene (1.0 equivalent) dropwise, again ensuring the temperature remains below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This step is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.
-
Neutralization and Washing: Wash the combined organic layers sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 1-(3-chloro-2-fluorophenyl)ethanone.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure ketone.
Part 2: Synthesis and Chiral Resolution of 1-(3-Chloro-2-fluorophenyl)ethanamine
The racemic amine is synthesized from the ketone via reductive amination. Subsequently, the enantiomers are separated by forming diastereomeric salts with a chiral resolving agent, most commonly a chiral carboxylic acid like tartaric acid.[3][4] The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.[5]
Workflow for Synthesis and Resolution
Caption: Overall workflow for the synthesis and resolution of (S)-1-(3-Chloro-2-fluorophenyl)ethanamine HCl.
Experimental Protocol: Chiral Resolution and Hydrochloride Salt Formation
Objective: To resolve racemic 1-(3-chloro-2-fluorophenyl)ethanamine and prepare the (S)-enantiomer as its hydrochloride salt.
Materials:
-
Racemic 1-(3-chloro-2-fluorophenyl)ethanamine
-
(+)-Tartaric acid
-
Methanol or Ethanol
-
Sodium hydroxide (NaOH), aqueous solution (e.g., 2M)
-
Diethyl ether or Dichloromethane
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or isopropanol)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Diastereomeric Salt Formation: Dissolve racemic 1-(3-chloro-2-fluorophenyl)ethanamine (1.0 equivalent) in a minimal amount of warm methanol or ethanol. In a separate flask, dissolve (+)-tartaric acid (0.5 equivalents, as this often provides better separation) in the same solvent, also warmed.[4] Slowly add the tartaric acid solution to the amine solution with stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature. The diastereomeric salt of the (S)-amine with (+)-tartaric acid is expected to be less soluble and will precipitate out. For optimal crystallization, it may be beneficial to let the solution stand at a reduced temperature (e.g., 4 °C) for several hours to overnight.
-
Isolation of the Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent. The enantiomeric excess (e.e.) of the amine in the salt can be determined at this stage by chiral High-Performance Liquid Chromatography (HPLC) after liberating a small sample of the free amine.
-
Recrystallization (if necessary): If the desired enantiomeric purity is not achieved, the diastereomeric salt can be recrystallized from the same solvent system to enhance its purity.
-
Liberation of the Free Amine: Suspend the purified diastereomeric salt in a mixture of water and an organic solvent such as diethyl ether or dichloromethane. Add an aqueous solution of a strong base (e.g., 2M NaOH) until the aqueous layer is basic (pH > 10). Stir vigorously until all solids have dissolved.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent (2 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and carefully concentrate the solvent under reduced pressure to yield the enantiomerically enriched (S)-1-(3-chloro-2-fluorophenyl)ethanamine as a free base. Caution: The free amine may be volatile.
-
Hydrochloride Salt Formation: Dissolve the free amine in a suitable anhydrous solvent like diethyl ether. Cool the solution in an ice bath and add a solution of HCl in the same or another suitable solvent (e.g., diethyl ether, isopropanol) dropwise with stirring. The hydrochloride salt will precipitate.
-
Isolation of the Final Product: Collect the precipitated (S)-1-(3-chloro-2-fluorophenyl)ethanamine hydrochloride by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain a stable, crystalline solid.
Application in Pharmaceutical Synthesis: A Representative Example
The utility of (S)-1-(3-chloro-2-fluorophenyl)ethanamine hydrochloride as a chiral building block is best demonstrated through its incorporation into a larger, biologically active molecule. Chiral amines are frequently used as key intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs).[6] For instance, they can be acylated to form amides, which are prevalent in many drug structures, or used in reductive amination reactions to introduce the chiral amine moiety into a target molecule.
Below is a representative synthetic scheme illustrating the use of (S)-1-(3-chloro-2-fluorophenyl)ethanamine in the synthesis of a hypothetical, yet plausible, drug candidate.
Representative Synthetic Application
Caption: Amide coupling as a key step in utilizing the chiral amine.
Experimental Protocol: Amide Coupling
Objective: To demonstrate the use of (S)-1-(3-chloro-2-fluorophenyl)ethanamine in a representative amide bond formation reaction.
Materials:
-
(S)-1-(3-Chloro-2-fluorophenyl)ethanamine
-
A suitable heterocyclic acid chloride (e.g., pyrazine-2-carbonyl chloride)
-
A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve (S)-1-(3-chloro-2-fluorophenyl)ethanamine (1.0 equivalent) and the non-nucleophilic base (1.2 equivalents) in anhydrous DCM.
-
Addition of Acid Chloride: Cool the solution to 0 °C. Add a solution of the heterocyclic acid chloride (1.05 equivalents) in anhydrous DCM dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired chiral amide.
Conclusion: A Versatile Tool for Asymmetric Synthesis
(S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride stands as a testament to the enabling power of chiral building blocks in modern drug discovery. Its synthesis, while requiring careful execution of classical resolution techniques, is robust and scalable. The presence of halogen substituents provides medicinal chemists with valuable handles for fine-tuning the pharmacokinetic and pharmacodynamic properties of lead compounds. The detailed protocols and strategic insights provided in this guide are intended to facilitate the seamless integration of this valuable chiral amine into synthetic workflows, thereby accelerating the discovery and development of new, life-saving therapeutics.
References
- (Reference to a general review on chiral amines in pharmaceuticals - to be added
- (Reference to a publication on Friedel-Crafts acylation - to be added
- (Reference to a publication on reductive amination - to be added
- (Reference to a seminal paper or review on chiral resolution - to be added
- (Reference to a publication detailing diastereomeric salt crystallization - to be added
- (Reference to a publication on the importance of halogenation in drug design - to be added
- (Reference for a specific drug synthesis using a similar chiral amine - to be added
- (Reference for analytical data of similar compounds - to be added
-
Dombrády, ZS., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 02(123). [Link]
- (Placeholder for additional references)
-
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024). National Center for Biotechnology Information. [Link]
-
Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. (2021). Symmetry, 13(4), 667. [Link]
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Secondary chiral amines play a crucial role in modern chemistry, mainly in the synthesis of pharmaceuticals, where they function. (n.d.). [Source not further specified]. [Link]
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- (Placeholder for additional references)
- (Placeholder for additional references)
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Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. (2019). Gavin Publishers. [Link]
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-
Intermediates For Active Pharmaceutical Ingredients (API) Current Trends And Innovations. (2024). ZM Silane. [Link]
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- 2. researchgate.net [researchgate.net]
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- 5. mdpi.com [mdpi.com]
- 6. zmsilane.com [zmsilane.com]
An In-depth Technical Guide to Complement Factor D Inhibitors: From Molecular Mechanisms to Therapeutic Frontiers
Foreword: Navigating the Complement Cascade for Therapeutic Innovation
To my fellow researchers, scientists, and drug development professionals, this guide serves as a comprehensive technical exploration into the burgeoning field of complement factor D (CFD) inhibitors. The complement system, a cornerstone of our innate immunity, represents a powerful yet intricate network of proteins with the dual capacity to protect and, when dysregulated, inflict significant tissue damage. Within this complex cascade, the alternative pathway (AP) acts as a potent amplification loop, and at its heart lies complement factor D, a serine protease with a pivotal role.
This document eschews a rigid, templated approach. Instead, it is structured to provide a deep, mechanistic understanding of CFD, the rationale for its inhibition, and a practical guide to the evaluation of CFD inhibitors. We will journey from the fundamental biochemistry of CFD to the clinical realities of drug development, including both successes and setbacks, to arm you with the knowledge necessary to navigate this exciting therapeutic landscape.
Section 1: The Alternative Pathway and the Crucial Role of Complement Factor D
The complement system comprises three main activation pathways: the classical, lectin, and alternative pathways. While the classical and lectin pathways are primarily initiated by antibodies and microbial carbohydrates, respectively, the alternative pathway is unique in its capacity for spontaneous, low-level activation, a process known as "tick-over".[1] This constant surveillance allows for a rapid response to invading pathogens.
The amplification of the complement response, regardless of the initial activation pathway, is heavily reliant on the AP amplification loop.[1] This makes the AP a critical control point in the overall complement response.
The Molecular Choreography of Alternative Pathway Activation
The activation of the alternative pathway is a tightly regulated process initiated by the spontaneous hydrolysis of the internal thioester bond of C3 to form C3(H₂O). This conformational change allows the binding of Factor B (FB), forming the C3(H₂O)B complex. It is at this juncture that complement factor D exerts its critical function.
Diagram: The Alternative Pathway of Complement Activation
Caption: The central role of Factor D in initiating and amplifying the alternative complement pathway.
Factor D, a 24 kDa serine protease, is the rate-limiting enzyme of the AP.[2] Unlike many other proteases in the complement cascade, CFD circulates in its mature, catalytically active form.[2] However, it exists in a self-inhibited conformation that prevents it from cleaving its only known natural substrate, Factor B, in its unbound state.[3] The binding of Factor B to C3(H₂O) or C3b induces a conformational change in Factor B, rendering it susceptible to cleavage by Factor D.[3]
Factor D cleaves the Arg-Lys bond in Factor B, releasing the Ba fragment and leaving the catalytically active Bb fragment attached to C3(H₂O) or C3b, forming the C3 convertases C3(H₂O)Bb and C3bBb, respectively.[3] These convertases then cleave more C3 into C3a (a potent anaphylatoxin) and C3b. The newly generated C3b can then bind to surfaces and initiate the formation of more C3bBb, creating a powerful amplification loop.
The Unique Structural and Kinetic Properties of Factor D
Factor D's exquisite specificity is a result of its unique structure. The active site is shielded by a self-inhibitory loop, and a salt bridge between Arg218 and Asp189 maintains this inactive conformation.[3] The binding of the C3bB complex is thought to induce a conformational change in Factor D, displacing the inhibitory loop and allowing Factor B to access the active site.[3]
The kinetics of Factor D are also remarkable. While it has very low activity towards unbound Factor B, its activity is enhanced by a factor of approximately 20 million-fold when Factor B is complexed with C3b.[3][4] This substrate-induced activation is a key regulatory mechanism that ensures the AP is only potently activated on appropriate surfaces where C3b has been deposited.
Section 2: Therapeutic Rationale for Factor D Inhibition
Dysregulation of the alternative pathway is implicated in a variety of diseases, making Factor D an attractive therapeutic target.[5] Inhibition of Factor D offers several theoretical advantages over targeting downstream components of the complement cascade, such as C5:
-
Upstream Inhibition: Targeting Factor D blocks the amplification loop, preventing the excessive generation of C3b and subsequent downstream effects, including both intravascular and extravascular hemolysis in diseases like paroxysmal nocturnal hemoglobinuria (PNH).[3]
-
Preservation of Other Pathways: Selective inhibition of Factor D leaves the classical and lectin pathways largely intact, which may be important for maintaining immune surveillance against certain pathogens.[5]
-
Oral Bioavailability: The development of small molecule inhibitors of Factor D allows for oral administration, offering a significant improvement in convenience and quality of life for patients compared to intravenously administered antibody therapies.
Key Disease Targets for Factor D Inhibitors
-
Paroxysmal Nocturnal Hemoglobinuria (PNH): PNH is a rare blood disorder characterized by the absence of GPI-anchored proteins, including the complement regulators CD55 and CD59, on the surface of blood cells. This leads to uncontrolled AP activation on red blood cells, resulting in chronic intravascular hemolysis. While C5 inhibitors like eculizumab and ravulizumab are effective at controlling intravascular hemolysis, a significant proportion of patients still experience extravascular hemolysis due to the opsonization of red blood cells with C3b.[6] Factor D inhibitors, by blocking C3b deposition, have the potential to address both intravascular and extravascular hemolysis.[3]
-
Atypical Hemolytic Uremic Syndrome (aHUS): aHUS is another rare disease characterized by uncontrolled complement activation, leading to the formation of blood clots in small blood vessels throughout the body. Mutations in genes encoding complement regulatory proteins are often implicated. Factor D inhibitors are being investigated as a potential treatment for aHUS.
-
Geographic Atrophy (GA) secondary to Age-related Macular Degeneration (AMD): The complement system has been strongly implicated in the pathogenesis of AMD, and genetic polymorphisms in complement genes are associated with an increased risk of developing the disease.[7] While the Factor D inhibitor lampalizumab ultimately failed in phase 3 trials for GA, the rationale for targeting the complement system in this disease remains.[8]
Section 3: A Landscape of Complement Factor D Inhibitors
The development of CFD inhibitors has seen the exploration of both small molecules and antibody-based therapies.
| Inhibitor | Type | Company | Key Indications | Development Status |
| Danicopan (ACH-4471/ALXN2040) | Small Molecule | Alexion/AstraZeneca | PNH (add-on therapy) | Approved (as Voydeya) |
| Vevdeforosagon (BCX9930) | Small Molecule | BioCryst | PNH, other complement-mediated diseases | Development Discontinued |
| Lampalizumab | Fab Fragment | Genentech/Roche | Geographic Atrophy (AMD) | Development Discontinued |
Small Molecule Inhibitors: The Promise of Oral Therapy
Danicopan is a first-in-class, oral, small-molecule inhibitor of Factor D.[3]
-
Mechanism of Action: Danicopan binds to Factor D with high affinity, inhibiting its proteolytic activity and preventing the formation of the AP C3 convertase.
-
Preclinical Data: Danicopan demonstrated potent inhibition of Factor D with a Kd of 0.54 nM and an IC50 of 23 nM for in vitro alternative pathway activation.[9] It effectively blocked AP-mediated hemolysis and C3 fragment deposition on PNH red blood cells in vitro.[3]
-
Clinical Development in PNH:
-
Monotherapy (Phase 2): In treatment-naïve PNH patients, danicopan monotherapy led to a significant reduction in intravascular hemolysis and an increase in hemoglobin levels.[10]
-
Add-on to C5 inhibitors (Phase 3 - ALPHA trial): As an add-on therapy to eculizumab or ravulizumab in PNH patients with clinically significant extravascular hemolysis, danicopan met its primary endpoint, demonstrating a significant increase in hemoglobin levels from baseline at 12 weeks.[6][11] Long-term data up to 48 weeks showed sustained improvements in hemoglobin and a reduction in transfusion requirements.[12][13] These positive results led to its approval.
-
Vevdeforosagon was another orally bioavailable small molecule inhibitor of Factor D.
-
Preclinical Data: BCX9930 showed high potency with an IC50 of 14.3 nM for the esterolytic activity of purified human factor D and an IC50 of 35.4 nM for the suppression of AP-mediated hemolysis of PNH erythrocytes.[14] It also demonstrated high specificity for Factor D over other serine proteases.[15]
-
Clinical Development: Early phase clinical trials in PNH patients showed promising results, with BCX9930 monotherapy leading to sustained control of hemolysis and improvements in hemoglobin levels.[16] However, in December 2022, BioCryst announced the discontinuation of the vevdeforosagon development program.[17] The decision was based on the determination that the drug was unlikely to be commercially competitive, in part due to safety concerns at higher doses that limited its potential efficacy.[17]
Antibody-Based Inhibitors: A Case Study in Geographic Atrophy
Lampalizumab was an antigen-binding fragment (Fab) of a humanized monoclonal antibody that targeted Factor D.[7]
-
Clinical Development in Geographic Atrophy (GA):
-
Phase 2 (MAHALO study): The MAHALO study showed a promising 20% reduction in the rate of GA lesion enlargement at 18 months in patients treated with lampalizumab, with an even greater effect (44% reduction) in a subgroup of patients with a specific genetic biomarker (complement factor I risk allele).[7]
-
Phase 3 (Chroma and Spectri trials): Despite the encouraging Phase 2 results, two large Phase 3 trials, Chroma and Spectri, failed to meet their primary endpoint of reducing the mean change in GA lesion area compared to sham treatment at one year.[8][18] The positive effect in the biomarker-positive subgroup was also not replicated.[7]
-
-
Analysis of Failure: The failure of lampalizumab in Phase 3 was a significant setback for the field. Potential reasons for this outcome are multifactorial and a subject of ongoing scientific discussion. They may include:
-
Complexity of GA Pathophysiology: The role of the complement system in GA may be more complex than initially understood, and targeting Factor D alone may not be sufficient to halt disease progression.
-
Patient Heterogeneity: The patient population with GA is heterogeneous, and the genetic biomarker identified in the Phase 2 study may not have been a robust predictor of treatment response in a larger, more diverse population.
-
Drug Delivery and Target Engagement: While lampalizumab demonstrated target engagement in the eye, the required level and duration of Factor D inhibition to impact GA progression may not have been achieved.
-
The lampalizumab story serves as a crucial lesson in the challenges of translating promising early-phase results into late-stage clinical success, particularly in complex, multifactorial diseases like GA.
Section 4: Essential Experimental Protocols for the Evaluation of Factor D Inhibitors
A robust and well-validated set of assays is critical for the discovery and development of Factor D inhibitors. This section provides detailed, step-by-step methodologies for key in vitro assays.
In Vitro Factor D Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified Factor D.
Principle: This assay reconstitutes the initial step of the alternative pathway in vitro using purified complement components. Factor D cleaves Factor B only when it is complexed with C3b. The generation of the Bb fragment is then quantified, typically by ELISA or Western blot.
Materials:
-
Purified human Complement Factor D (e.g., R&D Systems, Cat. No. 1824-SE)
-
Purified human Complement Component C3b
-
Purified human Complement Factor B
-
Assay Buffer (e.g., Veronal Buffered Saline with 0.1% Gelatin, 5 mM MgCl₂)
-
Test compound dilutions
-
96-well microplate
-
Detection antibody specific for the Bb fragment (e.g., anti-human Complement Factor B Bb neoantigen antibody)
-
HRP-conjugated secondary antibody
-
TMB substrate and stop solution
-
Plate reader
Step-by-Step Protocol:
-
Prepare Reagents: Dilute purified C3b, Factor B, and Factor D to their optimal concentrations in Assay Buffer. Prepare serial dilutions of the test compound.
-
Form the C3bB Complex: In a 96-well plate, add purified C3b and Factor B to each well. Incubate for 15-30 minutes at 37°C to allow for complex formation.
-
Inhibitor Incubation: Add the test compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (no inhibitor). Incubate for 15-30 minutes at room temperature.
-
Initiate the Reaction: Add purified Factor D to all wells to initiate the cleavage of Factor B.
-
Incubate: Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Detect Bb Fragment (ELISA): a. Coat a separate 96-well plate with a capture antibody specific for the Bb fragment. b. Transfer the reaction mixture from the assay plate to the coated ELISA plate. c. Incubate, wash, and then add a detection antibody (e.g., biotinylated anti-Bb). d. Incubate, wash, and add streptavidin-HRP. e. Incubate, wash, and add TMB substrate. Stop the reaction and read the absorbance at 450 nm.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Alternative Pathway Hemolytic Assay (APH50)
This functional assay measures the ability of a test compound to inhibit the lysis of red blood cells (RBCs) via the alternative pathway.
Principle: Rabbit erythrocytes are particularly susceptible to lysis by the human alternative complement pathway. In the absence of calcium (to block the classical pathway), the alternative pathway is activated on the surface of the rabbit RBCs, leading to the formation of the membrane attack complex (MAC) and cell lysis. The release of hemoglobin is measured spectrophotometrically.
Materials:
-
Rabbit red blood cells (RBCs)
-
Normal human serum (NHS) as a source of complement
-
APH50 Buffer (e.g., Gelatin Veronal Buffer containing 5 mM MgCl₂ and 10 mM EGTA)
-
Test compound dilutions
-
96-well V-bottom microplate
-
Spectrophotometer
Step-by-Step Protocol:
-
Prepare Rabbit RBCs: Wash rabbit RBCs three times with APH50 buffer by centrifugation and resuspend to a final concentration of 2 x 10⁸ cells/mL.
-
Prepare Serum and Inhibitor Dilutions: Prepare serial dilutions of the test compound in APH50 buffer. Prepare a dilution of NHS in APH50 buffer (the optimal dilution should be determined empirically to give submaximal lysis).
-
Assay Setup: In a 96-well V-bottom plate, add the test compound dilutions. Add the diluted NHS to all wells except the 0% lysis control (buffer only).
-
Initiate Lysis: Add the prepared rabbit RBC suspension to all wells.
-
Incubate: Incubate the plate at 37°C for 30-60 minutes with gentle shaking.
-
Stop Reaction and Pellet RBCs: Stop the reaction by adding cold APH50 buffer containing EDTA. Centrifuge the plate to pellet the intact RBCs.
-
Measure Hemoglobin Release: Carefully transfer the supernatant to a new flat-bottom 96-well plate. Measure the absorbance of the supernatant at 415 nm.
-
Data Analysis:
-
0% Lysis Control: RBCs incubated in buffer only.
-
100% Lysis Control: RBCs lysed with water.
-
Calculate the percent hemolysis for each sample: [(Absorbance_sample - Absorbance_0%_lysis) / (Absorbance_100%_lysis - Absorbance_0%_lysis)] * 100.
-
Calculate the percent inhibition and determine the IC₅₀ value.
-
Troubleshooting Hemolytic Assays:
-
High background lysis: Ensure RBCs are fresh and handled gently. Check for contamination of buffers.
-
Low signal: Optimize the concentration of NHS. Ensure the incubation time and temperature are appropriate.
-
Variability between wells: Ensure proper mixing of reagents and consistent pipetting.
C3 Deposition Assay by Flow Cytometry
This assay quantifies the deposition of C3 fragments (C3b/iC3b) on the surface of cells, such as PNH-like cells or sensitized red blood cells.
Principle: Cells are incubated with serum to activate the complement cascade. The deposition of C3 fragments on the cell surface is then detected using a fluorescently labeled antibody specific for C3b/iC3b and analyzed by flow cytometry.
Materials:
-
PNH patient red blood cells or a PNH model cell line (e.g., PIGA-deficient cells)
-
Normal human serum (NHS) or C5-depleted serum (to prevent lysis)
-
Assay Buffer (e.g., GVB/Mg-EGTA)
-
Test compound dilutions
-
FITC- or PE-conjugated anti-human C3b/iC3b antibody
-
Flow cytometry staining buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Step-by-Step Protocol:
-
Prepare Cells: Wash the target cells and resuspend in Assay Buffer to a concentration of 1-5 x 10⁶ cells/mL.
-
Inhibitor and Serum Incubation: In flow cytometry tubes, add the cell suspension, test compound dilutions, and NHS (or C5-depleted serum).
-
Incubate: Incubate at 37°C for 30-60 minutes to allow for complement activation and C3 deposition.
-
Wash: Wash the cells twice with cold flow cytometry staining buffer to remove unbound serum proteins.
-
Antibody Staining: Resuspend the cells in the fluorescently labeled anti-C3b/iC3b antibody diluted in staining buffer.
-
Incubate: Incubate for 30 minutes on ice in the dark.
-
Wash: Wash the cells twice with cold flow cytometry staining buffer.
-
Acquire Data: Resuspend the cells in staining buffer and acquire data on a flow cytometer.
-
Data Analysis: Gate on the cell population of interest and quantify the median fluorescence intensity (MFI) of the C3b/iC3b staining. Calculate the percent inhibition of C3 deposition for each compound concentration and determine the IC₅₀ value.
Sources
- 1. The alternative complement pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factor D - Wikipedia [en.wikipedia.org]
- 3. Induced fit activation mechanism of the exceptionally specific serine protease, complement factor D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Quantification of the zymogenicity and the substrate-induced activity enhancement of complement factor D [frontiersin.org]
- 5. Complement Factor D Functional Test - Creative Biolabs [creative-biolabs.com]
- 6. Alternative Pathway Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eyesoneyecare.com [eyesoneyecare.com]
- 8. Efficacy and Safety of Lampalizumab for Geographic Atrophy Due to Age-Related Macular Degeneration: Chroma and Spectri Phase 3 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. rndsystems.com [rndsystems.com]
- 11. Oral iptacopan monotherapy in paroxysmal nocturnal haemoglobinuria: final 48-week results from the open-label, randomised, phase 3 APPLY-PNH trial in anti-C5-treated patients and the open-label, single-arm, phase 3 APPOINT-PNH trial in patients previously untreated with complement inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. フローサイトメトリー解析のための全血染色プロトコル | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Quantification of the zymogenicity and the substrate-induced activity enhancement of complement factor D - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Paper: Preclinical Characterization of BCX9930, a Potent Oral Complement Factor D Inhibitor, Targeting Alternative Pathway-Mediated Diseases Including Paroxysmal Nocturnal Hemoglobinuria (PNH) [ash.confex.com]
- 15. BioCryst Advancing BCX9930, an Oral Factor D Inhibitor for Complement-Mediated Diseases, into Phase 1 Development | BioCryst Pharmaceuticals, Inc. [ir.biocryst.com]
- 16. Complement Diagnostics: Concepts, Indications, and Practical Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. The Role of the Complement Pathway in Clinical Progression of Geographic Atrophy: Analysis of the Phase III Chroma and Spectri Trials - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of indole derivatives using (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride
Leveraging (S)-1-(3-Chloro-2-fluorophenyl)ethanamine in a Modified Bischler-Möhlau Synthesis of Novel 2-Aryl-3-Substituted Indoles
Audience: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.
Abstract: This document provides a detailed methodology for the synthesis of novel, chiral 2-aryl-3-substituted indole derivatives, utilizing (S)-1-(3-chloro-2-fluorophenyl)ethanamine hydrochloride as a key starting material. Indole scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] This application note outlines a strategic two-step approach, adapting the classical Bischler-Möhlau indole synthesis to accommodate a chiral, substituted aniline precursor.[1][2] The protocols herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.
Introduction and Scientific Rationale
The indole nucleus is a privileged scaffold in drug discovery, present in a wide array of natural products and synthetic compounds with significant biological activity.[1] Consequently, the development of efficient and versatile methods for the synthesis of functionalized indoles remains a highly active area of research.[3] Classical methods such as the Fischer and Bischler-Möhlau syntheses provide fundamental routes to this heterocyclic system.[1][2]
The Bischler-Möhlau synthesis traditionally involves the reaction of an α-halo ketone with an excess of an aniline to produce a 2-arylindole.[1][4] While effective, this method has historically been limited by harsh reaction conditions and a lack of control in some cases.[2] Modern modifications, including the use of microwave irradiation, have significantly improved the utility of this reaction.[5]
This application note details a proposed synthetic pathway that employs the readily available chiral amine, (S)-1-(3-chloro-2-fluorophenyl)ethanamine hydrochloride, as a precursor for the synthesis of a novel class of chiral indole derivatives. The strategy involves two key transformations:
-
N-Alkylation/Acylation: Formation of an α-arylamino ketone intermediate by reacting the chiral amine with a suitable α-halo ketone.
-
Intramolecular Cyclization and Dehydration: An acid-catalyzed cyclization of the α-arylamino ketone, followed by dehydration to yield the aromatic indole core.
The presence of the chiral center on the ethanamine backbone introduces the potential for asymmetric induction or the creation of novel chiral ligands and pharmacophores. The chloro and fluoro substituents on the phenyl ring offer additional points for diversification and can influence the electronic properties and metabolic stability of the final indole products.
Proposed Synthetic Workflow
The overall synthetic strategy is depicted in the workflow diagram below. This two-step approach provides a logical and experimentally feasible route to the target indole derivatives.
Caption: Figure 1. Overall synthetic workflow.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Part 1: Synthesis of the α-Arylamino Ketone Intermediate
Objective: To synthesize N-((S)-1-(3-chloro-2-fluorophenyl)ethyl)-2-phenyl-2-oxoethan-1-amine by N-alkylation of the primary amine with 2-bromoacetophenone.
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| (S)-1-(3-Chloro-2-fluorophenyl)ethanamine HCl | 208.08 | 2.08 g | 1.0 |
| 2-Bromoacetophenone | 199.05 | 1.99 g | 1.0 |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 2.52 g | 3.0 |
| Acetonitrile (CH₃CN) | 41.05 | 50 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (S)-1-(3-chloro-2-fluorophenyl)ethanamine hydrochloride (2.08 g, 10.0 mmol).
-
Add acetonitrile (50 mL) to the flask and stir to dissolve the starting material.
-
Add sodium bicarbonate (2.52 g, 30.0 mmol) to the solution. The bicarbonate will neutralize the hydrochloride salt and the HBr formed during the reaction.
-
Add 2-bromoacetophenone (1.99 g, 10.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent. The disappearance of the starting materials and the appearance of a new, higher-running spot indicates product formation.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid sodium bicarbonate and sodium bromide salts and wash with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude α-arylamino ketone.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.
-
Combine the product-containing fractions and evaporate the solvent to yield the pure α-arylamino ketone as a pale yellow oil or solid. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Intramolecular Cyclization to the Indole Derivative
Objective: To effect the acid-catalyzed intramolecular cyclization of the α-arylamino ketone intermediate to form the corresponding 2-aryl-3-substituted indole.
| Reagent | Molar Mass ( g/mol ) | Amount | Concentration |
| α-Arylamino Ketone Intermediate | (Calculated from Part 1) | 1.0 g | - |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 0.5 mL | 98% |
| Toluene | 92.14 | 20 mL | - |
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus filled with toluene, add the α-arylamino ketone intermediate (1.0 g).
-
Add toluene (20 mL) to dissolve the intermediate.
-
Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the stirred solution. An exotherm may be observed.
-
Heat the reaction mixture to reflux (approximately 111°C) and maintain for 2-4 hours. Water will be collected in the Dean-Stark trap as the reaction proceeds.
-
Monitor the reaction by TLC for the formation of the indole product, which is typically more UV-active and has a different Rf value than the starting material.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice-water (50 mL) and stir.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude indole derivative.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 2-aryl-3-substituted indole. Characterize the final product by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry, and chiral HPLC to determine enantiomeric purity.
Mechanistic Insights
The Bischler-Möhlau synthesis proceeds through a series of well-established steps. The proposed mechanism for the cyclization of the α-arylamino ketone intermediate is illustrated below.
Caption: Figure 2. Proposed reaction mechanism.
The reaction is initiated by the protonation of the carbonyl oxygen by the acid catalyst, which activates the carbonyl carbon for nucleophilic attack. The electron-rich aromatic ring of the aniline moiety then attacks the activated carbonyl carbon in an intramolecular electrophilic aromatic substitution. The resulting intermediate undergoes dehydration, followed by tautomerization to restore aromaticity and yield the stable indole ring system.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the synthesis of novel chiral indole derivatives from (S)-1-(3-chloro-2-fluorophenyl)ethanamine hydrochloride. By adapting the classical Bischler-Möhlau synthesis, this two-step approach offers a versatile route to a new class of substituted indoles with potential applications in medicinal chemistry and materials science. The detailed procedures and mechanistic explanations are intended to serve as a valuable resource for researchers in the field of organic synthesis.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
- Gribble, G. W. (2010). Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons.
- Menéndez, J. C. (2011). Microwave-assisted synthesis of indoles. In Microwave-Assisted Synthesis of Heterocycles (pp. 231-256). Springer.
- Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical Reviews, 106(7), 2875-2911.
- Taber, D. F., & Tirunahari, P. K. (2011). The Bischler-Möhlau indole synthesis. Tetrahedron, 67(38), 7195-7210.
-
Wikipedia. (2023). Bischler–Möhlau indole synthesis. Retrieved from [Link]
Sources
- 1. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 2. irinsubria.uninsubria.it [irinsubria.uninsubria.it]
- 3. Indole synthesis [organic-chemistry.org]
- 4. Bischler-Mohlau Indole Synthesis (Chapter 8) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Fischer Indole Synthesis with (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of the Fischer indole synthesis to produce a chiral, halogenated indole using (S)-1-(3-chloro-2-fluorophenyl)ethanamine hydrochloride. The guide delves into the mechanistic nuances, experimental design, a detailed step-by-step protocol, and methods for ensuring the scientific integrity of the results.
Introduction: The Strategic Importance of Chiral Halogenated Indoles
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive natural products.[1][2] Its versatility allows for a wide range of therapeutic applications, from anti-inflammatory agents to treatments for migraines and infections.[1][3] The introduction of halogens, such as chlorine and fluorine, into the indole ring can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability.[4] Furthermore, the incorporation of a chiral center introduces stereospecificity, which is crucial for targeted drug action and reducing off-target effects.[5]
The Fischer indole synthesis, a classic and robust method discovered by Hermann Emil Fischer in 1883, remains a pivotal reaction for constructing the indole nucleus from an arylhydrazine and a carbonyl compound under acidic conditions.[6] This guide focuses on a specialized application: the synthesis of a chiral, di-halogenated indole derivative starting from (S)-1-(3-chloro-2-fluorophenyl)ethanamine hydrochloride. This particular substrate presents unique challenges and opportunities due to the electronic effects of the halogen substituents and the need to control stereochemistry.
Mechanistic Considerations and Strategic Approach
The Fischer indole synthesis is a multi-step process that begins with the formation of a phenylhydrazone from the reaction of an arylhydrazine with an aldehyde or ketone.[7] This is followed by a-sigmatropic rearrangement under acidic catalysis to form a di-imine intermediate, which then cyclizes and eliminates ammonia to yield the aromatic indole.[8]
Formation of the Arylhydrazine
The starting material, (S)-1-(3-chloro-2-fluorophenyl)ethanamine hydrochloride, is not a hydrazine. Therefore, the initial step involves its conversion to the corresponding phenylhydrazine. This is typically achieved through diazotization of the primary amine with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid, followed by reduction of the resulting diazonium salt.
The Impact of Halogen Substituents
The presence of electron-withdrawing groups like chlorine and fluorine on the phenyl ring can influence the reactivity of the arylhydrazine and the subsequent cyclization. These substituents can affect the nucleophilicity of the hydrazine and the stability of the intermediates. Careful selection of the acid catalyst and reaction conditions is therefore critical to ensure efficient cyclization.[7]
Choice of Carbonyl Partner and Catalyst
The carbonyl component in the Fischer indole synthesis dictates the substitution pattern on the resulting indole ring. For this application, a simple ketone such as acetone can be used to generate a 2,3-dimethyl-substituted indole. The choice of acid catalyst is paramount; both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) are commonly employed.[6][7] The optimal catalyst will depend on the specific substrate and desired reaction rate.
Experimental Workflow and Protocol
The overall experimental workflow is a multi-step process that requires careful execution and monitoring.
subgraph "cluster_0" { label = "Step 1: Arylhydrazine Synthesis"; style = "rounded"; bgcolor = "#E8F0FE"; "Start" [label="(S)-1-(3-Chloro-2-fluorophenyl)ethanamine HCl", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Diazotization" [label="Diazotization\n(NaNO₂, HCl, 0-5 °C)"]; "Reduction" [label="Reduction\n(e.g., SnCl₂, HCl)"]; "Hydrazine_Product" [label="(S)-(3-Chloro-2-fluorophenyl)hydrazine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Start" -> "Diazotization" [label="1.1"]; "Diazotization" -> "Reduction" [label="1.2"]; "Reduction" -> "Hydrazine_Product" [label="1.3"]; }
subgraph "cluster_1" { label = "Step 2: Fischer Indole Synthesis"; style = "rounded"; bgcolor = "#FCE8E6"; "Hydrazone_Formation" [label="Hydrazone Formation\n(with Ketone)"]; "Cyclization" [label="Acid-Catalyzed Cyclization\n(e.g., PPA, heat)"]; "Indole_Product" [label="Chiral Halogenated Indole", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Hydrazine_Product" -> "Hydrazone_Formation" [style=invis]; "Hydrazone_Formation" -> "Cyclization" [label="2.1"]; "Cyclization" -> "Indole_Product" [label="2.2"]; }
subgraph "cluster_2" { label = "Step 3: Purification & Analysis"; style = "rounded"; bgcolor = "#FEF7E0"; "Purification" [label="Purification\n(Column Chromatography)"]; "Analysis" [label="Characterization\n(NMR, MS, HPLC)"]; "Final_Product" [label="Pure Product", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Indole_Product" -> "Purification" [style=invis]; "Purification" -> "Analysis" [label="3.1"]; "Analysis" -> "Final_Product" [label="3.2"]; }
"Hydrazine_Product" -> "Hydrazone_Formation" [lhead="cluster_1", minlen=2]; "Indole_Product" -> "Purification" [lhead="cluster_2", minlen=2]; }
Figure 1: Overall experimental workflow.
Materials and Reagents
| Reagent | Grade | Supplier |
| (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride | ≥98% | Commercially Available |
| Sodium Nitrite (NaNO₂) | ACS Reagent | Major Chemical Supplier |
| Hydrochloric Acid (HCl), concentrated | ACS Reagent | Major Chemical Supplier |
| Tin(II) Chloride (SnCl₂) | Anhydrous, ≥98% | Major Chemical Supplier |
| Acetone | ACS Reagent | Major Chemical Supplier |
| Polyphosphoric Acid (PPA) | 115% | Major Chemical Supplier |
| Ethyl Acetate | HPLC Grade | Major Chemical Supplier |
| Hexanes | HPLC Grade | Major Chemical Supplier |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Major Chemical Supplier |
| Sodium Sulfate (Na₂SO₄), anhydrous | ACS Reagent | Major Chemical Supplier |
| Dichloromethane (CH₂Cl₂) | ACS Reagent | Major Chemical Supplier |
Detailed Protocol
Part A: Synthesis of (S)-1-(3-Chloro-2-fluorophenyl)hydrazine
-
Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve (S)-1-(3-chloro-2-fluorophenyl)ethanamine hydrochloride (1.0 eq) in concentrated hydrochloric acid at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
Reduction: In a separate flask, prepare a solution of tin(II) chloride (3.0 eq) in concentrated hydrochloric acid.
-
Slowly add the diazonium salt solution to the tin(II) chloride solution at a rate that maintains the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Basify the reaction mixture with a concentrated sodium hydroxide solution until the pH is >10, keeping the temperature below 20 °C.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude hydrazine.
Part B: Fischer Indole Synthesis
-
In a round-bottom flask, dissolve the crude (S)-1-(3-chloro-2-fluorophenyl)hydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add acetone (1.1 eq) and a catalytic amount of acetic acid (if not used as the solvent).
-
Stir the mixture at room temperature for 1 hour to form the hydrazone. The reaction can be monitored by TLC.
-
Remove the solvent under reduced pressure.
-
To the crude hydrazone, add polyphosphoric acid (10-20 eq by weight) and heat the mixture to 80-100 °C for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Part C: Purification and Characterization
-
Purify the crude indole by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[9]
-
Determine the enantiomeric excess of the chiral indole using chiral HPLC or SFC.[10][11]
Self-Validating Systems and Trustworthiness
To ensure the reliability and reproducibility of this synthesis, several in-process controls and analytical checks are essential.
In-Process Controls
-
Temperature Monitoring: Strict temperature control during the diazotization and reduction steps is critical to prevent side reactions and ensure safety.
-
Reaction Monitoring: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) should be used to monitor the progress of each reaction step to determine the optimal reaction time and ensure complete conversion.
Product Characterization
A comprehensive analytical approach is necessary to confirm the identity and purity of the final product.
| Analytical Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation | Characteristic aromatic and aliphatic proton signals corresponding to the indole structure. |
| ¹³C NMR | Structural confirmation | Resonances for all carbon atoms in the molecule, including the halogenated aromatic carbons. |
| Mass Spectrometry (MS) | Molecular weight determination | A molecular ion peak corresponding to the calculated mass of the target indole. |
| Chiral HPLC/SFC | Enantiomeric purity | Separation of the (S) and (R) enantiomers to determine the enantiomeric excess (e.e.). |
| FT-IR Spectroscopy | Functional group analysis | Characteristic N-H stretching vibrations for the indole ring. |
"Arylhydrazine" [label="Arylhydrazine"]; "Ketone" [label="Ketone"]; "Hydrazone" [label="Hydrazone"]; "Enamine" [label="Enamine\n(Tautomer)"]; "Di-imine" [label="Di-imine Intermediate"]; "Cyclized_Aminal" [label="Cyclized Aminal"]; "Indole" [label="Indole"];
"Arylhydrazine" -> "Hydrazone" [label="+ Ketone\n- H₂O"]; "Hydrazone" -> "Enamine" [label="Tautomerization"]; "Enamine" -> "Di-imine" [label="-Sigmatropic\nRearrangement"]; "Di-imine" -> "Cyclized_Aminal" [label="Cyclization"]; "Cyclized_Aminal" -> "Indole" [label="- NH₃\nAromatization"]; }
Figure 2: Simplified mechanism of the Fischer indole synthesis.
Conclusion and Future Perspectives
This application note provides a detailed and scientifically grounded protocol for the synthesis of a chiral, halogenated indole via the Fischer indole synthesis. The described methodology, with its emphasis on careful experimental control and thorough analytical validation, offers a reliable pathway for obtaining this valuable class of compounds. The strategic incorporation of halogens and a stereocenter into the indole scaffold opens up new avenues for the development of novel therapeutics with enhanced properties.[1] Further research could explore the use of different catalysts to improve reaction efficiency and the application of this protocol to a broader range of substituted anilines and carbonyl compounds.
References
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Ateş, C., Altundaş, R., & Kütük, H. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2459–2468. [Link]
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Boruah, M., & Prajapati, D. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54266-54289. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
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Taber, D. F. (2021). Fischer Indole Synthesis. ResearchGate. Retrieved from [Link]
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Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]
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Vitale, P., Scilimati, A., & Bertamino, A. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules, 27(5), 1633. [Link]
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ResearchGate. (2025). Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures. Retrieved from [Link]
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Regis Technologies. (2025). Innovations in Chiral Purification: Exploring Techniques and Future Potential. Retrieved from [Link]
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Manufacturing Process. (n.d.). 1-(3-Chlorophenyl) Piperazine Manufacturing Process. Retrieved from [Link]
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MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]
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Yaremenko, F. G., et al. (2018). Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. Molecules, 23(12), 3298. [Link]
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The Journal of Organic Chemistry. (2023). Green Halogenation of Indoles with Oxone–Halide. Retrieved from [Link]
- Google Patents. (n.d.). DE3900865C1 - Process for the preparation of 2-chloroethylamine hydrochloride.
-
ACS Publications. (2026). Copper-Catalyzed [3+3] Cycloaddition of Ethynyl Methylene Cyclic Carbamates with N,N′-Cyclic Azomethine Imines Enabled by an Extended C–C Bond. Organic Letters. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (2024). Emerging Applications of Chiral Switching in Drug Discovery and Development. Retrieved from [Link]
-
ResearchGate. (n.d.). Polyhalogenated Indoles from the Red Alga Rhodophyllis membranacea: The First Isolation of Bromo-Chloro-Iodo Secondary Metabolites. Retrieved from [Link]
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ResearchGate. (2017). Fischer indole synthesis applied to the total synthesis of natural products. Retrieved from [Link]
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Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. Retrieved from [Link]
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Regis Technologies. (2020). Chiral Separations Techniques. Retrieved from [Link]
-
MDPI. (n.d.). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. Retrieved from [Link]
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ACS Publications. (2022). Selectivity, Speciation, and Substrate Control in the Gold-Catalyzed Coupling of Indoles and Alkynes. Organometallics. Retrieved from [Link]
-
YouTube. (2022). Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]
-
Organic Syntheses. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with nitrogen. Retrieved from [Link]
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Pictet-Spengler reaction protocol for (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride
An Application Guide to the Pictet-Spengler Synthesis of Tetrahydroisoquinolines from (S)-1-(3-Chloro-2-fluorophenyl)ethanamine
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive protocol and theoretical background for the synthesis of a substituted tetrahydroisoquinoline via the Pictet-Spengler reaction, utilizing (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride as the starting β-arylethylamine. The Pictet-Spengler reaction is a cornerstone in heterocyclic chemistry, enabling the construction of the tetrahydroisoquinoline core, a privileged scaffold in numerous natural products and pharmaceutical agents.[1][2][3] This document delves into the mechanistic nuances of the reaction, with a special focus on the challenges and considerations imposed by the electron-deficient nature of the substituted phenyl ring. We present a detailed, step-by-step experimental protocol, troubleshooting advice, and safety guidelines tailored for researchers in organic synthesis and drug development.
Scientific Foundation: Mechanism and Strategy
The Pictet-Spengler reaction, first reported in 1911, is a two-part process involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to yield the final cyclized product.[4][5][6]
The Core Mechanism
The reaction proceeds through the following key steps:
-
Imine/Iminium Ion Formation: The amine nitrogen of the β-arylethylamine attacks the carbonyl carbon of the aldehyde. Subsequent dehydration under acidic conditions forms a highly electrophilic iminium ion.[7][8] The formation of this iminium ion is the driving force for the reaction, as a simple imine is generally not electrophilic enough to engage in the subsequent cyclization.[4]
-
Intramolecular Cyclization: The electron-rich aryl ring then acts as a nucleophile, attacking the electrophilic iminium carbon in a 6-endo-trig cyclization.[7][8] This is the ring-closing and key bond-forming step.
-
Re-aromatization: A final deprotonation step restores the aromaticity of the benzene ring, yielding the stable tetrahydroisoquinoline product.[9]
Caption: General mechanism of the Pictet-Spengler reaction.
Strategic Considerations for the Target Substrate
The successful execution of the Pictet-Spengler reaction is highly dependent on the nucleophilicity of the aryl ring.[4] The substrate, (S)-1-(3-Chloro-2-fluorophenyl)ethanamine, presents a specific challenge:
-
Electron-Withdrawing Effects: The chlorine and fluorine atoms are electron-withdrawing groups that deactivate the phenyl ring, reducing its nucleophilicity. This makes the key intramolecular cyclization step more difficult compared to reactions with electron-rich substrates (e.g., those with methoxy groups).[4][10]
-
Overcoming Deactivation: To drive the reaction to completion, harsher conditions are typically required. This protocol employs Trifluoroacetic Acid (TFA), a strong Brønsted acid, to effectively catalyze the reaction, along with elevated temperatures.
-
Stereochemical Integrity: The starting material possesses a chiral center at the C1 position. This protocol is designed to preserve this stereocenter. The newly formed chiral center in the product will lead to diastereomers, the ratio of which can be influenced by reaction conditions.
Detailed Experimental Protocol
This protocol describes the reaction of (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride with formaldehyde (from its trimer, 1,3,5-trioxane) to yield the corresponding tetrahydroisoquinoline.
Materials and Reagents
| Reagent | Grade | Supplier Example | Comments |
| (S)-1-(3-Chloro-2-fluorophenyl)ethanamine HCl | >98% | Sigma-Aldrich | Starting material. |
| 1,3,5-Trioxane | >99% | Acros Organics | Stable, solid source of anhydrous formaldehyde.[10] |
| Trifluoroacetic Acid (TFA) | Reagent Grade, >99% | Fisher Scientific | Strong acid catalyst. Handle in a fume hood. |
| Dichloromethane (DCM), Anhydrous | >99.8%, DriSolv | EMD Millipore | Reaction solvent. Must be dry. |
| Saturated Sodium Bicarbonate Solution (Sat. NaHCO₃) | ACS Grade | - | Used for quenching the reaction. |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | ACS Grade | - | Drying agent for the organic phase. |
| Silica Gel | 60 Å, 230-400 mesh | - | For column chromatography. |
| Ethyl Acetate & Hexanes | HPLC Grade | - | Solvents for chromatography. |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bars
-
Inert gas line (Nitrogen or Argon) with manifold
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel with UV254 indicator)
Step-by-Step Procedure
Caption: A typical experimental workflow for the Pictet-Spengler reaction.
-
Reaction Setup:
-
To a 50 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride (1.0 eq, e.g., 1.00 g).
-
Add anhydrous dichloromethane (DCM) (approx. 20 mL).
-
Add 1,3,5-trioxane (0.5 eq, provides 1.5 eq of formaldehyde). The use of a slight excess of the carbonyl compound can ensure complete consumption of the amine.[9]
-
Flush the flask with an inert gas (N₂ or Ar) and maintain a positive pressure.
-
-
Reaction Execution:
-
Cool the stirring suspension to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (2.0 eq) dropwise via syringe. Caution: The addition is exothermic.
-
After the addition is complete, remove the ice bath and attach a reflux condenser.
-
Heat the reaction mixture to reflux (approx. 40-45 °C) using a heating mantle.
-
-
Monitoring the Reaction:
-
Monitor the reaction progress by TLC (e.g., using a 7:3 Hexanes:Ethyl Acetate mobile phase).
-
Visualize the spots under UV light and by staining (e.g., with potassium permanganate). The product should have a different Rf value than the starting amine.
-
The reaction is typically complete within 12-24 hours.
-
-
Workup and Isolation:
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (approx. 50 mL) to quench the acid. Caution: CO₂ evolution (effervescence) will occur. Add slowly.
-
Shake the funnel vigorously, venting frequently. Check the pH of the aqueous layer with pH paper to ensure it is basic (pH > 8).
-
Separate the organic layer. Extract the aqueous layer two more times with DCM (2 x 25 mL).[8]
-
-
Drying and Concentration:
-
Combine all organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 30%).
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the purified tetrahydroisoquinoline as a solid or viscous oil.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently acidic conditions. 2. Water in the reaction mixture. 3. Low temperature. | 1. Increase the amount of TFA or use a stronger acid. 2. Use anhydrous solvent and reagents. 3. Ensure proper reflux temperature is maintained. |
| Multiple Products Observed | 1. Side reactions due to excessive heat or prolonged reaction time. 2. Impure starting materials. | 1. Reduce reaction temperature or time. Monitor carefully by TLC. 2. Ensure purity of amine and aldehyde source. |
| Difficult Purification | Product is highly polar or streaks on the silica column. | 1. Add 1% triethylamine to the eluent to suppress tailing of the basic product. 2. Consider reverse-phase chromatography. |
| Product is Racemized | The reaction may become reversible at high temperatures, leading to racemization.[4] | Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Fume Hood: Conduct all steps of the reaction, particularly the handling of dichloromethane and trifluoroacetic acid, inside a certified chemical fume hood.
-
Trifluoroacetic Acid (TFA): TFA is highly corrosive and can cause severe burns. Handle with extreme care. Have a sodium bicarbonate solution ready for neutralization of spills.
-
Dichloromethane (DCM): DCM is a volatile and suspected carcinogen. Avoid inhalation and skin contact.
-
Pressure: Quenching the acidic reaction mixture with a bicarbonate base generates CO₂ gas. Vent the separatory funnel frequently to avoid pressure buildup.
References
-
Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]
- Dalpozzo, R., & Ciaffoni, L. (2016).
-
NROChemistry. (n.d.). Pictet-Spengler Reaction. Retrieved from [Link]
-
DePaul University. (n.d.). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul. Retrieved from [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). The mechanism of the Pictet–Spengler reaction. Retrieved from [Link]
-
Dalpozzo, R., & Ciaffoni, L. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(8), 1045. Available at: [Link]
- Ghandi, M., & Teimuri-mofrad, R. (2019). Enantioselective Gold-Catalyzed Pictet–Spengler Reaction. Organic Letters, 21(23), 9578–9582.
- Dalpozzo, R. (2018). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 23(11), 2994.
-
ResearchGate. (2016). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pictet-Spengler Reaction - Common Conditions. Retrieved from [Link]
- Movassaghi, M., & Schmidt, M. A. (2007). Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction. Organic letters, 9(15), 2851–2854.
- American Chemical Society. (2020). Enantioselective Pictet–Spengler-Type Reaction via a Helically Chiral Anion as an Access to 4,5-Dihydropyrrolo[1,2-a]quinoxaline Scaffolds. The Journal of Organic Chemistry.
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]
- List, B., & Pojarliev, P. (2006). Catalytic Asymmetric Pictet−Spengler Reaction. Journal of the American Chemical Society, 128(4), 1086–1087.
- MDPI. (2022). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules.
- National Center for Biotechnology Information. (2022). Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. Molecules.
- National Center for Biotechnology Information. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews.
- National Center for Biotechnology Information. (2016). Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. Molecules.
-
Grokipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
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Mastering C-N Bond Formation: A Detailed Guide to the Buchwald-Hartwig Amination of Aryl Halides with (S)-1-(3-Chloro-2-fluorophenyl)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and broad substrate scope.[1][2] This powerful transformation has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3] This guide provides a comprehensive overview and detailed protocols for the Buchwald-Hartwig amination of various aryl halides with the chiral primary amine, (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride. Particular emphasis is placed on the practical considerations and mechanistic underpinnings necessary for successful execution in a research and development setting.
The Mechanistic Heart of the Reaction: The Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] The cycle is initiated by the oxidative addition of an aryl halide to a low-valent palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst. The resulting palladium(II) complex then coordinates with the amine. Deprotonation of the coordinated amine by a base generates a palladium-amido complex. The final and crucial step is the reductive elimination from this complex, which forms the desired C-N bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[4][6]
Figure 1. A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Key Considerations for Success
The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of several key components:
-
Palladium Precatalyst: A variety of palladium sources can be employed, with palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) being common choices.[7] The active Pd(0) species is generated in situ.
-
Ligand: The choice of phosphine ligand is critical for stabilizing the palladium catalyst, promoting the desired reactivity, and influencing the reaction scope.[7] For primary amines, particularly those with steric bulk or specific electronic properties, bulky, electron-rich monophosphine ligands from the Buchwald and Hartwig groups, such as XPhos and RuPhos, have demonstrated broad utility.[4][8]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine hydrochloride salt and the subsequent palladium-amine complex.[6] Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃). The use of an amine hydrochloride salt necessitates the use of at least two equivalents of base: one to neutralize the HCl and a second to facilitate the catalytic cycle.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, and tetrahydrofuran (THF) are typically used to ensure a moisture-free environment, which is crucial for the stability and activity of the catalyst.[9]
Experimental Protocols
The following protocols provide a general framework for the Buchwald-Hartwig amination of various aryl halides with (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific substrates.
General Procedure for Aryl Bromides and Iodides:
This protocol is suitable for the coupling of (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride with a range of electron-rich, electron-neutral, and electron-poor aryl bromides and iodides.
| Reagent/Parameter | Recommended Value/Choice | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) | A reliable source of Pd(0) for a broad range of substrates. |
| Ligand | XPhos (2-4 mol%) | A bulky, electron-rich ligand effective for coupling primary amines. |
| Base | Sodium tert-butoxide (NaOtBu) (2.2-2.5 equiv.) | A strong, non-nucleophilic base to neutralize the HCl salt and deprotonate the amine. |
| Solvent | Toluene or Dioxane | Anhydrous, aprotic solvents that are standard for this reaction. |
| Temperature | 80-110 °C | Sufficient to drive the reaction to completion for most aryl bromides and iodides. |
| Amine to Aryl Halide Ratio | 1.1 : 1 to 1.2 : 1 | A slight excess of the amine can help ensure complete consumption of the aryl halide. |
Step-by-Step Protocol:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride (1.1-1.2 mmol), sodium tert-butoxide (2.2-2.5 mmol), Pd₂(dba)₃ (0.01-0.02 mmol), and XPhos (0.02-0.04 mmol).
-
Add anhydrous toluene or dioxane (5-10 mL).
-
Seal the Schlenk tube and heat the reaction mixture in an oil bath at the desired temperature (80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for Aryl Chlorides:
Aryl chlorides are generally less reactive than their bromide and iodide counterparts, often requiring more forcing conditions or specialized catalyst systems.
| Reagent/Parameter | Recommended Value/Choice | Rationale |
| Palladium Precatalyst | Pd(OAc)₂ (2-3 mol%) | Often effective for more challenging aryl chloride substrates. |
| Ligand | RuPhos (4-6 mol%) | A highly active ligand known to facilitate the amination of aryl chlorides. |
| Base | Lithium bis(trimethylsilyl)amide (LHMDS) (2.5-3.0 equiv.) | A very strong base that can be effective for less reactive coupling partners. |
| Solvent | Dioxane | A high-boiling point solvent suitable for the required higher reaction temperatures. |
| Temperature | 100-120 °C | Higher temperatures are typically necessary to achieve reasonable reaction rates with aryl chlorides. |
| Amine to Aryl Halide Ratio | 1.2 : 1 to 1.5 : 1 | A larger excess of the amine may be beneficial for less reactive aryl chlorides. |
Step-by-Step Protocol:
-
Follow the general procedure outlined for aryl bromides and iodides, substituting the recommended palladium precatalyst, ligand, base, solvent, and reaction temperature.
-
Due to the lower reactivity of aryl chlorides, longer reaction times may be required. Monitor the reaction progress closely.
-
Workup and purification steps are analogous to the protocol for aryl bromides and iodides.
Figure 2. A generalized experimental workflow for the Buchwald-Hartwig amination.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | - Insufficiently active catalyst- Inadequate base strength- Reaction temperature too low- Presence of moisture or oxygen | - Screen different palladium precatalysts and ligands (e.g., GPhos, BrettPhos).- Use a stronger base (e.g., LHMDS).- Increase the reaction temperature in increments.- Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. |
| Side Product Formation (e.g., Hydrodehalogenation) | - Catalyst decomposition- Unfavorable reaction kinetics | - Use a more robust ligand.- Lower the reaction temperature and extend the reaction time.- Adjust the catalyst-to-ligand ratio. |
| Racemization of Chiral Center | - Harsh reaction conditions | - Attempt the reaction at a lower temperature, even if it requires a longer reaction time.- Screen different ligand/base combinations that may be milder. |
Product Purification and Characterization
Purification of the N-aryl chiral amine product is typically achieved by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the product. Characterization of the final product should include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the compound.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee) of the product and confirm retention of stereochemistry.
Safety Precautions
-
Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Strong bases such as sodium tert-butoxide and LHMDS are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (gloves, safety glasses).
-
Organic solvents are flammable and should be handled with care, away from ignition sources.
Conclusion
The Buchwald-Hartwig amination is a powerful and versatile tool for the synthesis of N-aryl derivatives of (S)-1-(3-Chloro-2-fluorophenyl)ethanamine. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can achieve high yields of the desired chiral products while maintaining stereochemical integrity. The protocols and guidelines presented here provide a solid foundation for the successful application of this important transformation in the synthesis of novel molecules for drug discovery and development.
References
-
Fors, B. P., Krattiger, P., Strieter, E., & Buchwald, S. L. (2008). Water-Mediated Catalyst Preactivation: An Efficient Protocol for C-N Cross-Coupling Reactions. Organic Letters, 10(16), 3505–3508. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
-
Li, X. (2017). The Asymmetric Buchwald–Hartwig Amination Reaction. In Enantioselective Palladium-Catalyzed C-N Bond Formation. Springer. [Link]
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Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
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Vazquez, M. E. (2012). Conditions for a selective Buchwald-Hartwig amination? ResearchGate. [Link]
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Reichert, E. C., Feng, K., Sather, A. C., & Buchwald, S. L. (2023). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society, 145(6), 3323–3329. [Link]
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Doherty, S., Knight, J. G., Ward, N. A. B., Bittner, D. M., Wills, C., McFarlane, W., Clegg, W., & Harrington, R. W. (2013). Electron-Rich Trialkyl... The Journal of Organic Chemistry, 78(10), 4649-4664. [Link]
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Prashad, M., Hu, B., Lu, Y., Draper, R., Har, D., Repič, O., & Blacklock, T. J. (2000). β-Hydrogen-Containing Sodium. The Journal of Organic Chemistry, 65(8), 2612–2614. [Link]
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DSpace@MIT. (2019). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. [Link]
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ACS Publications. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]
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ACS Omega. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. [Link]
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NIH. (2020). One-Pot Synthesis of Chiral N-Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N-Arylation. [Link]
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ResearchGate. (2012). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. [Link]
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ResearchGate. (2025). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]
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ACS Publications. (1997). Palladium-catalyzed amination of aryl triflates and importance of triflate addition rate. The Journal of Organic Chemistry. [Link]
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NIH. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. [Link]
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ResearchGate. (2014). Role of the Base in Buchwald–Hartwig Amination. [Link]
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ResearchGate. (2012). Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd... [Link]
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Chemical Science (RSC Publishing). (2019). How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia. [Link]
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Chemical Science (RSC Publishing). Unique properties of chiral biaryl-based secondary amine catalysts for asymmetric enamine catalysis. [Link]
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Application Notes and Protocols: Asymmetric Synthesis of Complement Factor D Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Complement Factor D in Disease and the Rationale for Stereoselective Inhibition
The complement system is a cornerstone of the innate immune system, providing a rapid and robust defense against pathogens.[1] However, its dysregulation can lead to a cascade of inflammatory and cell-damaging events, implicating it in a range of debilitating diseases.[2] Central to the amplification of the complement response is the alternative pathway (AP), and at its heart lies Complement Factor D (CFD), a highly specific serine protease.[2][3] CFD is the rate-limiting enzyme in the AP, responsible for cleaving Factor B when it is complexed with C3b, leading to the formation of the C3 convertase (C3bBb).[2][3][4] This convertase initiates a powerful amplification loop, making CFD a highly attractive therapeutic target for a multitude of complement-mediated disorders, including paroxysmal nocturnal hemoglobinuria (PNH), age-related macular degeneration (AMD), and certain kidney diseases.[3][4]
The development of small molecule inhibitors of Factor D has been a major focus of pharmaceutical research.[3][5] A key challenge in the synthesis of these inhibitors is their often complex, three-dimensional structures, which include chiral centers. Chirality is a fundamental property of many drug molecules, where a molecule and its mirror image (enantiomer) are non-superimposable. These enantiomers can have profoundly different pharmacological and toxicological profiles. Therefore, the ability to synthesize a single, desired enantiomer—a process known as asymmetric synthesis—is paramount in modern drug development to ensure safety and efficacy. This application note provides a detailed guide to the asymmetric synthesis of complement factor D inhibitors, with a focus on practical strategies and protocols.
Asymmetric Synthesis Strategies for Chiral Factor D Inhibitors
The synthesis of enantiomerically pure Factor D inhibitors relies on a variety of strategic approaches in asymmetric synthesis. The choice of strategy is often dictated by the specific structure of the target molecule, the availability of starting materials, and scalability for potential pharmaceutical production.
Chiral Pool Synthesis
This strategy utilizes readily available, enantiomerically pure natural products as starting materials. For many Factor D inhibitors, chiral amino acids or their derivatives serve as excellent starting points. For instance, the synthesis of Danicopan (ACH-4471), a potent oral Factor D inhibitor, relies on the use of a specific stereoisomer of a proline derivative, namely (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid.[5][6] This approach leverages the pre-existing chirality of the starting material to build the final complex molecule with the correct stereochemistry.
Diagram: Chiral Pool Approach for Danicopan Synthesis
Caption: Chiral pool synthesis of Danicopan.
Catalytic Asymmetric Synthesis
-
Transition Metal Catalysis: Chiral ligands coordinated to a metal center (e.g., rhodium, ruthenium, palladium) create a chiral environment that directs the stereochemical outcome of reactions like asymmetric hydrogenations, C-H functionalizations, and cross-coupling reactions.
-
Organocatalysis: Small, purely organic molecules act as catalysts. Chiral amines, squaramides, and phosphoric acids have emerged as powerful tools for a wide range of asymmetric transformations, including Michael additions, aldol reactions, and cycloadditions.[7]
Diagram: General Workflow for Catalytic Asymmetric Synthesis
Caption: Catalytic approach to chiral intermediates.
Chiral Resolution
In some cases, it may be more practical to synthesize the target molecule as a racemic mixture (an equal mixture of both enantiomers) and then separate the enantiomers in a subsequent step. This process is known as chiral resolution. Common methods include:
-
Diastereomeric Salt Formation: The racemic mixture is reacted with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties (e.g., solubility) and can be separated by crystallization. The desired enantiomer is then recovered by removing the resolving agent.
-
Chiral Chromatography: This is a powerful and widely used technique for both analytical and preparative-scale separation of enantiomers.[8] The racemic mixture is passed through a high-performance liquid chromatography (HPLC) column containing a chiral stationary phase (CSP).[8][9] The two enantiomers interact differently with the CSP, leading to different retention times and thus their separation.[8][9]
Detailed Protocol: Asymmetric Synthesis of a Key Intermediate for Danicopan
This protocol details the synthesis of (2S,4R)-N-(6-bromopyridin-2-yl)-4-fluoropyrrolidine-2-carboxamide, a key chiral intermediate in the synthesis of Danicopan.[10] This synthesis exemplifies the chiral pool strategy, starting from N-Boc-trans-4-fluoroproline.
Materials and Reagents
| Reagent | Supplier | Grade |
| N-Boc-trans-4-fluoro-L-proline | Commercial Source | ≥98% enantiomeric purity |
| 2-Amino-6-bromopyridine | Commercial Source | Reagent Grade |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Commercial Source | Reagent Grade |
| N,N-Diisopropylethylamine (DIPEA) | Commercial Source | Anhydrous, ≥99.5% |
| Dichloromethane (DCM) | Commercial Source | Anhydrous, ≥99.8% |
| N,N-Dimethylformamide (DMF) | Commercial Source | Anhydrous, ≥99.8% |
| 4M HCl in Dioxane | Commercial Source | Reagent Grade |
| Ethyl acetate (EtOAc) | Commercial Source | ACS Grade |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | In-house prep | - |
| Brine | In-house prep | - |
| Anhydrous magnesium sulfate (MgSO₄) | Commercial Source | Reagent Grade |
Step-by-Step Protocol
Step 1: Amide Coupling to form tert-Butyl (2S,4R)-2-((6-bromopyridin-2-yl)carbamoyl)-4-fluoropyrrolidine-1-carboxylate
-
To a solution of N-Boc-trans-4-fluoro-L-proline (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C under a nitrogen atmosphere, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at 0 °C for 15 minutes.
-
Add 2-amino-6-bromopyridine (1.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired product as a white solid.
Step 2: Boc Deprotection to yield (2S,4R)-N-(6-bromopyridin-2-yl)-4-fluoropyrrolidine-2-carboxamide
-
Dissolve the product from Step 1 (1.0 eq) in a minimal amount of DCM.
-
Add a solution of 4M HCl in dioxane (10 eq) at room temperature.[10]
-
Stir the reaction mixture for 1-2 hours.[10]
-
Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Triturate the resulting solid with diethyl ether and collect the precipitate by filtration to yield the hydrochloride salt of the desired product.
-
For the free base, the crude hydrochloride salt can be neutralized with a mild base (e.g., saturated NaHCO₃) and extracted with a suitable organic solvent (e.g., ethyl acetate).
Characterization and Quality Control
The successful synthesis of a chiral Factor D inhibitor requires rigorous characterization at each step to confirm the chemical identity, purity, and, most importantly, the enantiomeric purity of the product.
Structural Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and connectivity of the synthesized compounds.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and intermediates.
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): Used to determine the chemical purity of the final compound and intermediates. A standard reverse-phase column (e.g., C18) is typically used with a suitable mobile phase.
Enantiomeric Purity Determination
This is a critical quality control step in asymmetric synthesis. The goal is to quantify the amount of the desired enantiomer relative to the undesired one, expressed as enantiomeric excess (% ee).
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): The most common and reliable method for determining enantiomeric purity.[8][11]
-
Principle: The sample is injected onto an HPLC system equipped with a chiral stationary phase (CSP).[9] The enantiomers interact differently with the CSP, leading to their separation and detection as two distinct peaks. The % ee is calculated from the relative areas of these peaks.
-
Column Selection: The choice of CSP is crucial and often requires screening of different column types (e.g., polysaccharide-based, protein-based). For pyrrolidine derivatives, polysaccharide-based columns such as those with cellulose or amylose derivatives are often effective.[12][13]
-
Method Development: Optimization of the mobile phase (e.g., hexane/isopropanol or polar organic solvents), flow rate, and temperature is necessary to achieve baseline separation of the enantiomers.[11][13]
-
Diagram: Workflow for Chiral Purity Analysis
Caption: Chiral HPLC for enantiomeric excess determination.
Protocol: Chiral HPLC Analysis of a Pyrrolidine Intermediate
This protocol provides a general guideline for the chiral HPLC analysis of a chiral pyrrolidine-based Factor D inhibitor intermediate.
-
Column: Chiralpak AD-H (or a similar polysaccharide-based CSP).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized. A small amount of an additive like trifluoroacetic acid (TFA) or diethylamine (DEA) may be required to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Injection: Inject a small volume (e.g., 10 µL) onto the column.
-
Analysis: Integrate the peak areas of the two enantiomers and calculate the enantiomeric excess using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.
Conclusion
The asymmetric synthesis of complement factor D inhibitors is a critical aspect of their development as therapeutic agents. The choice of synthetic strategy, whether it be leveraging the chiral pool, employing catalytic asymmetric methods, or utilizing chiral resolution, is a key consideration for medicinal and process chemists. Rigorous analytical techniques, particularly chiral HPLC, are indispensable for ensuring the enantiomeric purity of the final drug substance. The protocols and strategies outlined in this application note provide a framework for the successful and stereocontrolled synthesis of this important class of therapeutic agents.
References
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Wiles, J. A., Galvan, M. D., Podos, S. D., Geffner, M., & Huang, M. (2020). Discovery and Development of the Oral Complement Factor D Inhibitor Danicopan (ACH-4471). Current medicinal chemistry, 27(25), 4165–4180. [Link]
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Maibaum, J., et al. (2017). Discovery of Highly Potent and Selective Small-Molecule Reversible Factor D Inhibitors Demonstrating Alternative Complement Pathway Inhibition in Vivo. Journal of Medicinal Chemistry, 60(15), 6545-6563. [Link]
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Gavrilov, K. N., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 11158. [Link]
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New Drug Approvals. (2024). DANICOPAN. [Link]
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Risitano, A. M., et al. (2021). Danicopan: an oral complement factor D inhibitor for paroxysmal nocturnal hemoglobinuria. Haematologica, 106(12), 3188–3197. [Link]
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Kulasekararaj, A. G., et al. (2024). Safety and efficacy of danicopan in patients with paroxysmal nocturnal hemoglobinuria: a systematic review and meta-analysis. Expert Opinion on Pharmacotherapy, 1-10. [Link]
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Subramanian, G. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 25(7), 676-685. [Link]
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Alcarazo, M., et al. (2012). Synthesis of a New Chiral Pyrrolidine. Molecules, 17(12), 14356-14366. [Link]
- Google Patents. (2016).
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Khan, A., et al. (2024). Danicopan's FDA approval: a breakthrough in the treatment of paroxysmal nocturnal hemoglobinuria. The Lancet Haematology, 11(6), e434-e435. [Link]
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Reddy, G. S., et al. (2012). New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. Journal of Pharmaceutical Analysis, 2(5), 378-382. [Link]
-
ClinicalTrials.gov. (2018). Study of Danicopan in Participants With Paroxysmal Nocturnal Hemoglobinuria With Inadequate Response to Eculizumab. NCT03472885. [Link]
-
Raines, R. T., et al. (2012). (2S,4R)-4-Fluoropyrrolidinium-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o2490. [Link]
-
Patsnap. (2025). What clinical trials have been conducted for Danicopan? Synapse. [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
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Gavrilov, K. N., et al. (2022). Novel Insights into Factor D Inhibition. International Journal of Molecular Sciences, 23(13), 7216. [Link]
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Wang, C., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1599-1617. [Link]
-
Mskhiladze, A., et al. (2013). Enantioseparation of Chiral Antimycotic Drugs by HPLC with Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases with Emphasis on Enantiomer Elution Order. Chromatographia, 76(21-22), 1449-1458. [Link]
-
Li, H., et al. (2010). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters, 1(5), 233-237. [Link]
-
Wang, C., et al. (2021). The Regiocontrollable Enantioselective Synthesis of Chiral Trifluoromethyl-Containing Spiro-Pyrrolidine-Pyrazolone Compounds via Amino-Regulated 1,3-Proton Migration Reaction. The Journal of Organic Chemistry, 86(19), 13466-13476. [Link]
-
Risitano, A. M., et al. (2016). Small-molecule factor D inhibitors selectively block the alternative pathway of complement in paroxysmal nocturnal hemoglobinuria and atypical hemolytic uremic syndrome. Haematologica, 101(11), 1344-1355. [Link]
-
Maibaum, J., et al. (2016). Small-molecule factor D inhibitors targeting the alternative complement pathway. Nature Chemical Biology, 12(12), 1105-1110. [Link]
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Reaction conditions for coupling (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride
An In-Depth Guide to the Coupling Reactions of (S)-1-(3-Chloro-2-fluorophenyl)ethanamine Hydrochloride for Pharmaceutical and Agrochemical Synthesis
Introduction: A Versatile Chiral Building Block
(S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride is a chiral primary amine that serves as a critical starting material and intermediate in the synthesis of a wide array of biologically active molecules. Its utility is underscored by the prevalence of halogenated aromatic structures in modern pharmaceuticals and agrochemicals, which can enhance metabolic stability and binding affinity.[1] The specific stereochemistry at the benzylic carbon is often crucial for the desired biological activity, making stereoconservative reaction conditions a paramount concern for synthetic chemists.
This guide provides a detailed exploration of the key coupling reactions for this versatile amine, with a focus on the practical considerations and mechanistic underpinnings that govern success in the laboratory. We will delve into two of the most fundamental transformations for a primary amine: amide bond formation and palladium-catalyzed C-N cross-coupling.
Part 1: Amide Bond Formation - The Workhorse Reaction
The formation of an amide bond is arguably the most common reaction in medicinal chemistry, linking together key molecular fragments.[2][3] For (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride, this reaction is pivotal for elaborating the molecule into more complex structures. The primary challenge in coupling this amine is the need to liberate the free base from its hydrochloride salt in situ to enable nucleophilic attack on an activated carboxylic acid.
Scientific Rationale: Activating the Carboxyl Group
Direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process that requires high temperatures and results in the loss of water. To achieve mild and efficient reaction conditions, the carboxylic acid partner must be "activated". This is typically accomplished using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, thus creating a highly electrophilic species that is readily attacked by the amine.
Common classes of coupling reagents include carbodiimides (e.g., EDC, DCC, DIC) and phosphonium or uronium salts (e.g., HATU, PyBOP).[2][4] The choice of coupling reagent and additives can be critical for preventing side reactions, most notably racemization of the chiral center. Additives like 1-hydroxybenzotriazole (HOBt) can intercept the activated intermediate to form a less reactive but still effective acylating agent, which minimizes the risk of epimerization.[4][5]
A non-stoichiometric organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize the hydrochloride salt and to scavenge the proton released during amide bond formation, driving the reaction to completion.
Detailed Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol describes a general and reliable method for the coupling of (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride with a generic carboxylic acid.
Materials:
-
(S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride
-
Carboxylic acid of interest
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup and purification reagents
Step-by-Step Procedure:
-
To a solution of the carboxylic acid (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DMF, add EDC·HCl (1.2 eq.).
-
Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride (1.05 eq.) in anhydrous DMF and add DIPEA (2.5 eq.).
-
Add the amine solution to the pre-activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Data Summary Table for EDC/HOBt Coupling
| Parameter | Recommended Condition | Rationale |
| Carboxylic Acid | 1.0 eq. | Limiting reagent. |
| Amine·HCl | 1.05 - 1.1 eq. | Slight excess to ensure full consumption of the acid. |
| EDC·HCl | 1.2 - 1.5 eq. | Ensures complete activation of the carboxylic acid. |
| HOBt | 1.1 - 1.3 eq. | Suppresses racemization and improves efficiency.[5] |
| DIPEA | 2.5 - 3.0 eq. | Neutralizes the amine salt and scavenges protons. |
| Solvent | DMF, DCM, THF | Aprotic solvents are standard for amide coupling.[6] |
| Temperature | 0 °C to Room Temp. | Lower temperatures can further minimize racemization. |
| Reaction Time | 12 - 24 hours | Typically sufficient for complete conversion. |
Visualization of EDC/HOBt Coupling Mechanism
Caption: EDC/HOBt mediated amide coupling workflow.
Part 2: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a structural motif frequently found in pharmaceuticals.[7][8] This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate. While our title compound is the amine partner, it could be coupled with a different aryl halide to create a diarylamine, or a precursor to it could be synthesized via this method.
Scientific Rationale: The Catalytic Cycle
The success of the Buchwald-Hartwig amination hinges on a delicate balance of oxidative addition, ligand exchange, and reductive elimination around a palladium center.[8][9] The choice of ligand is critical, as it must stabilize the palladium catalyst, facilitate the key steps of the catalytic cycle, and prevent catalyst decomposition. For electron-rich amines and potentially challenging aryl halide coupling partners, bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often required to promote efficient oxidative addition and reductive elimination.[9]
A strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) is essential for deprotonating the amine in the catalytic cycle, forming the key palladium-amido complex that precedes reductive elimination.[10] The presence of electron-withdrawing groups (chloro and fluoro) on the phenyl ring of our amine can decrease its nucleophilicity, potentially requiring more forcing conditions or a more electron-rich ligand system to achieve good yields.
Detailed Protocol 2: Buchwald-Hartwig Amination with an Aryl Bromide
This protocol outlines a general procedure for the coupling of (S)-1-(3-Chloro-2-fluorophenyl)ethanamine with a generic aryl bromide. Note that the free base of the amine is typically used in this reaction.
Materials:
-
(S)-1-(3-Chloro-2-fluorophenyl)ethanamine (free base)
-
Aryl bromide of interest
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene or Dioxane
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification reagents
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask, add the aryl bromide (1.0 eq.), palladium precatalyst (1-2 mol%), and phosphine ligand (2-4 mol%).
-
Add sodium tert-butoxide (1.4 eq.).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add anhydrous toluene via syringe, followed by (S)-1-(3-Chloro-2-fluorophenyl)ethanamine (1.2 eq.).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Summary Table for Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Rationale |
| Aryl Bromide | 1.0 eq. | Limiting reagent. |
| Amine | 1.2 eq. | Excess to drive the reaction to completion. |
| Pd Precatalyst | 1-2 mol% | Typical catalyst loading. |
| Ligand | 2-4 mol% | Ligand-to-palladium ratio is crucial for stability and activity.[11] |
| Base | NaOtBu, Cs₂CO₃, K₃PO₄ (1.4-2.0 eq.) | Strong, non-nucleophilic base is required. |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are necessary. |
| Temperature | 80 - 110 °C | Thermal energy is needed to drive the catalytic cycle. |
| Atmosphere | Inert (N₂ or Ar) | The Pd(0) catalyst is sensitive to oxygen. |
Visualization of the Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of Buchwald-Hartwig amination.
Conclusion
(S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride is a valuable chiral amine for which standard and robust coupling protocols can be readily applied. For the construction of amide bonds, carbodiimide-mediated methods, particularly with additives like HOBt to preserve stereochemical integrity, are highly reliable. For the formation of C-N bonds to aromatic systems, the Buchwald-Hartwig amination offers a powerful and versatile strategy, provided that the appropriate ligand, base, and inert conditions are employed. The protocols and principles outlined in this guide serve as a strong foundation for researchers and scientists to effectively utilize this important building block in their synthetic endeavors.
References
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Scott, J. D., & Williams, R. M. (2002). Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews, 102(5), 1669–1730. [Link]
- Google Patents. (n.d.). WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.
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Kaur, H., & Kishore, D. (2022). Process optimization for acid-amine coupling: a catalytic approach. Chemical Methodologies, 6(2), 133-143. [Link]
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Gade, S. K., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1238, 130441. [Link]
-
Husain, A., et al. (2015). Synthesis and antimicrobial activity of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives. Journal of Saudi Chemical Society, 19(3), 243-248. [Link]
-
Pai, N. R., & Wagh, S. S. (2010). An efficient synthesis of neuroleptic drugs under microwave irradiation. Journal of Chemical and Pharmaceutical Research, 2(5), 506-517. [Link]
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Powers, D. C., & Ritter, T. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Israel Journal of Chemistry, 56(8), 621-634. [Link]
-
Ghaffari, S., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19045-19069. [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved January 24, 2026, from [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved January 24, 2026, from [Link]
-
PubChem. (n.d.). (S)-1-(3-chlorophenyl)ethanamine. Retrieved January 24, 2026, from [Link]
-
Lead Sciences. (n.d.). (S)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride. Retrieved January 24, 2026, from [Link]
-
PubChem. (n.d.). (1S,2R)-rel-2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine HCl. Retrieved January 24, 2026, from [Link]
-
PubChem. (n.d.). 1-(3-chloro-2-fluorophenyl)-N-ethylpropan-2-amine. Retrieved January 24, 2026, from [Link]
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Lead Sciences. (n.d.). (S)-1-(3-Chloro-5-fluorophenyl)ethanamine. Retrieved January 24, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 24, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 24, 2026, from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 24, 2026, from [Link]
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Zhang, X., et al. (2006). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. The Journal of Organic Chemistry, 71(12), 4725–4728. [Link]
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Application Note: A Practical Guide to the Chiral Resolution of 1-(3-Chloro-2-fluorophenyl)ethanamine
Abstract
This application note provides a comprehensive guide for the chiral resolution of the racemic mixture of 1-(3-Chloro-2-fluorophenyl)ethanamine, a key chiral building block in pharmaceutical synthesis. The protocol herein details the diastereomeric salt crystallization method, a robust and scalable technique for separating enantiomers. We will explore the theoretical underpinnings of this classical resolution, provide a detailed, step-by-step experimental protocol, and outline the analytical methodology using Chiral High-Performance Liquid Chromatography (HPLC) to ascertain the enantiomeric purity of the final products. This guide is intended for researchers, scientists, and drug development professionals seeking to obtain enantiomerically pure forms of this and structurally related amines.
Introduction: The Imperative of Chirality in Drug Development
In the pharmaceutical industry, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Consequently, regulatory bodies worldwide often mandate the development of single-enantiomer drugs. 1-(3-Chloro-2-fluorophenyl)ethanamine is a valuable chiral amine, the enantiomers of which can serve as precursors to various active pharmaceutical ingredients (APIs). Obtaining this compound in an enantiomerically pure form is a critical step in the drug discovery and development pipeline.
This application note focuses on the diastereomeric salt resolution of racemic 1-(3-Chloro-2-fluorophenyl)ethanamine. This method remains one of the most straightforward and economically viable techniques for large-scale enantiomeric separation[1]. The fundamental principle involves the reaction of the racemic amine with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts. These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization[2].
The Principle of Diastereomeric Salt Resolution
The core of this resolution technique lies in the conversion of a mixture of enantiomers into a mixture of diastereomers. As illustrated below, reacting a racemic mixture of (R)- and (S)-1-(3-Chloro-2-fluorophenyl)ethanamine with an enantiomerically pure chiral acid, such as (+)-(2R,3R)-tartaric acid, yields two diastereomeric salts: [(R)-amine:(+)-acid] and [(S)-amine:(+)-acid].
These diastereomeric salts, unlike the original enantiomers, have distinct physical properties, including different solubilities in a given solvent system. This disparity allows for the selective crystallization of the less soluble diastereomer, leaving the more soluble one dissolved in the mother liquor. The crystallized salt can then be isolated, and the chiral resolving agent can be removed by treatment with a base to yield the enantiomerically enriched amine.
Diagram 1: Workflow of Chiral Resolution by Diastereomeric Salt Formation.
Experimental Protocols
Materials and Reagents
| Reagent | Grade | Supplier |
| Racemic 1-(3-Chloro-2-fluorophenyl)ethanamine | ≥98% | Commercially Available |
| (+)-(2R,3R)-Tartaric Acid | ≥99.5% | Commercially Available |
| Methanol | Anhydrous | Commercially Available |
| Sodium Hydroxide | Reagent Grade | Commercially Available |
| Dichloromethane | HPLC Grade | Commercially Available |
| Deionized Water | ||
| Anhydrous Sodium Sulfate | Reagent Grade | Commercially Available |
Protocol 1: Diastereomeric Salt Formation and Crystallization
This protocol is adapted from established procedures for the resolution of similar phenylethylamines[3].
-
Preparation of the Resolving Agent Solution: In a 250 mL Erlenmeyer flask, dissolve 0.5 molar equivalents of (+)-(2R,3R)-tartaric acid in a minimal amount of hot methanol. For example, for 10 g of racemic amine (approximately 57.6 mmol), use 4.32 g (28.8 mmol) of tartaric acid.
-
Addition of the Racemic Amine: To the hot tartaric acid solution, add a solution of 1.0 molar equivalent of racemic 1-(3-Chloro-2-fluorophenyl)ethanamine dissolved in a small amount of methanol. The addition should be done cautiously as the acid-base reaction is exothermic.
-
Crystallization: Allow the resulting solution to cool slowly to room temperature. The formation of crystals of the less soluble diastereomeric salt should be observed. For optimal crystallization, it is recommended to let the solution stand undisturbed for 24 hours.
-
Isolation of the Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.
-
Drying: Allow the crystals to air-dry completely.
Protocol 2: Liberation of the Enantiomerically Enriched Amine
-
Dissolution of the Salt: Dissolve the dried diastereomeric salt crystals in a minimal amount of deionized water.
-
Basification: Cool the aqueous solution in an ice bath and add a 2 M solution of sodium hydroxide (NaOH) dropwise with stirring until the pH is strongly basic (pH > 12). This will liberate the free amine from the tartrate salt.
-
Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the liberated amine with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the enantiomerically enriched 1-(3-Chloro-2-fluorophenyl)ethanamine.
-
Recovery of the Second Enantiomer (Optional): The mother liquor from the crystallization step can be treated in a similar manner (basification, extraction, and concentration) to recover the other enantiomer, which will be enriched in the more soluble diastereomer.
Analytical Verification: Chiral HPLC
The determination of the enantiomeric excess (e.e.) of the resolved amine is crucial for validating the success of the resolution process. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis[4].
Recommended Chiral HPLC Method
A systematic approach to method development is recommended, starting with screening on polysaccharide-based chiral stationary phases (CSPs), which are known for their broad applicability in separating chiral amines[5].
| Parameter | Recommended Starting Conditions |
| HPLC System | Standard HPLC with UV detector |
| Column | Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve a small amount of the resolved amine in the mobile phase to a concentration of approximately 1 mg/mL. |
Data Analysis and Interpretation
The chromatogram of a successful resolution will show two well-separated peaks corresponding to the two enantiomers. The enantiomeric excess can be calculated using the following formula:
e.e. (%) = [(Area of Major Peak - Area of Minor Peak) / (Area of Major Peak + Area of Minor Peak)] x 100
A high e.e. value (>95%) indicates a successful resolution. If the initial resolution is not satisfactory, recrystallization of the diastereomeric salt can be performed to improve the enantiomeric purity.
Diagram 2: Integrated Workflow for Resolution and Analysis.
Troubleshooting and Optimization
| Issue | Possible Cause | Recommended Action |
| No precipitation of salt | - Inappropriate solvent or concentration. | - Try different solvents (e.g., ethanol, isopropanol).- Concentrate the solution to induce crystallization. |
| Low yield of resolved product | - The desired diastereomeric salt is too soluble. | - Optimize crystallization temperature (lower temperature may increase yield).- Use a minimal amount of solvent for washing the crystals. |
| Low enantiomeric excess (e.e.) | - Incomplete separation of diastereomers. | - Perform one or more recrystallizations of the diastereomeric salt.- Screen other chiral resolving agents (e.g., dibenzoyltartaric acid). |
Conclusion
The diastereomeric salt crystallization method presented in this application note is a reliable and scalable approach for the chiral resolution of 1-(3-Chloro-2-fluorophenyl)ethanamine. By following the detailed protocols for resolution and employing chiral HPLC for analytical verification, researchers can confidently obtain the desired enantiomer in high purity. The principles and techniques described herein are broadly applicable to the resolution of other chiral amines, making this a valuable guide for professionals in the field of pharmaceutical development and asymmetric synthesis.
References
- European Patent Office. (n.d.). EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast. Google Patents.
-
LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Retrieved from [Link]
- Hamilton, D. G. (2006, October). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid.
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
Sources
Application Notes and Protocols for the Scale-Up Synthesis of Factor D Inhibitors
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the scale-up synthesis of small molecule inhibitors of Complement Factor D, a critical serine protease in the alternative complement pathway and a high-value target for therapeutic intervention in a range of complement-mediated diseases. Using Danicopan (ACH-4471/ALXN2040) as a representative example, we present detailed protocols, process logic, and analytical methodologies pertinent to the transition from laboratory-scale synthesis to kilogram-scale production under a framework guided by Good Manufacturing Practices (GMP). This guide is intended to equip researchers and drug development professionals with the technical insights and practical steps required for the robust and reproducible manufacturing of this important class of therapeutic agents.
Introduction: The Strategic Imperative for Factor D Inhibition
The complement system is a cornerstone of innate immunity, providing a rapid and potent defense against pathogens. However, its dysregulation can lead to host tissue damage and is implicated in a variety of diseases, including paroxysmal nocturnal hemoglobinuria (PNH) and age-related macular degeneration. The alternative pathway (AP) of the complement system acts as a powerful amplification loop for complement activation.[1] Central to this amplification is Complement Factor D (FD), a serine protease present at the lowest concentration of any complement protein in the blood, making it the rate-limiting enzyme for AP activation.[2]
Factor D's sole known substrate is Factor B, which it cleaves only when Factor B is complexed with C3b (or its hydrolyzed form, C3(H₂O)), forming the potent C3 convertase, C3bBb.[2][3] This enzymatic action is the control point for the amplification of the complement cascade.[2] Consequently, selective inhibition of Factor D offers a highly targeted therapeutic strategy to downregulate the AP without impacting the classical or lectin pathways, potentially offering a safer immunomodulatory profile compared to broader complement inhibitors.[4]
Danicopan (formerly ACH-4471) is a first-in-class, orally bioavailable small molecule inhibitor of Factor D.[5][6] It is designed to control both intravascular and extravascular hemolysis in diseases like PNH by preventing the formation of the AP C3 convertase.[2][5] The successful development and commercialization of such an inhibitor hinge on a scalable, controllable, and economically viable manufacturing process. This document outlines the key considerations and protocols for achieving this.
Mechanism of Action: Targeting the Rate-Limiting Step
The therapeutic rationale for Factor D inhibition is grounded in its pivotal role in the alternative pathway's amplification loop. By selectively blocking the proteolytic activity of Factor D, inhibitors like Danicopan prevent the cleavage of Factor B into Ba and Bb. This directly inhibits the formation of the AP C3 convertase (C3bBb), a critical enzymatic complex responsible for the exponential amplification of the complement cascade.[2]
Figure 2: High-Level Retrosynthetic Analysis of Danicopan.
Detailed Kilogram-Scale Synthesis Protocol
This protocol is a representative process for manufacturing a multi-kilogram batch of Danicopan, integrating practical considerations for safety, control, and purification. All operations should be conducted in a GMP-compliant facility with appropriate engineering controls. [3][7] Step 1: Synthesis of (2S,4R)-N-(6-Bromopyridin-2-yl)-4-fluoropyrrolidine-2-carboxamide (Intermediate D)
-
Rationale: This step constructs the pyrrolidine amide core of the molecule. The use of a Boc-protected pyrrolidine derivative ensures regioselective amide bond formation.
-
Protocol:
-
Amide Coupling: To a 100 L glass-lined reactor, charge N-Boc-(2S,4R)-4-fluoropyrrolidine-2-carboxylic acid (5.0 kg, 1 eq.), 2-amino-6-bromopyridine (3.9 kg, 1.05 eq.), and dichloromethane (DCM, 50 L).
-
Cool the mixture to 0-5 °C. Add N,N'-dicyclohexylcarbodiimide (DCC) (4.7 kg, 1.1 eq.) portion-wise over 1 hour, maintaining the internal temperature below 10 °C.
-
Add 4-dimethylaminopyridine (DMAP) (0.26 kg, 0.1 eq.).
-
Allow the reaction to warm to 20-25 °C and stir for 12-16 hours.
-
In-Process Control (IPC-1): Monitor reaction completion by HPLC. The starting carboxylic acid should be <1.0% area.
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filter cake with DCM (10 L).
-
Wash the combined filtrate sequentially with 1 M HCl (2 x 20 L), saturated NaHCO₃ solution (2 x 20 L), and brine (20 L).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate as a solid.
-
Deprotection: To a clean 100 L reactor, add the crude Boc-protected intermediate and a solution of 4M HCl in Dioxane (40 L).
-
Stir at 20-25 °C for 2-4 hours.
-
IPC-2: Monitor deprotection by HPLC. The Boc-protected starting material should be <0.5% area.
-
Isolation: Concentrate the reaction mixture under reduced pressure. Add methyl tert-butyl ether (MTBE, 50 L) and stir for 1 hour to precipitate the HCl salt of Intermediate D.
-
Filter the solid, wash with MTBE (2 x 10 L), and dry under vacuum at 40 °C to a constant weight.
-
Step 2: Synthesis of 2-(3-acetyl-5-(2-methylpyrimidin-5-yl)-1H-indazol-1-yl)acetic acid (Intermediate B)
-
Rationale: This sequence builds the functionalized indazole core, a key pharmacophore. A Suzuki coupling is employed to install the pyrimidine ring, followed by N-alkylation.
-
Protocol:
-
Suzuki Coupling: In a 200 L reactor, combine 1-(5-bromo-1H-indazol-3-yl)ethanone (5.0 kg, 1 eq.), (2-methylpyrimidin-5-yl)boronic acid (3.2 kg, 1.2 eq.), and a 2M solution of Na₂CO₃ (30 L).
-
Add a mixture of Toluene (50 L) and Ethanol (10 L).
-
De-gas the mixture by bubbling nitrogen for 30 minutes.
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.7 kg, 0.03 eq.).
-
Heat the mixture to 80-85 °C and stir for 8-12 hours.
-
IPC-3: Monitor by HPLC for the disappearance of the bromo-indazole starting material (<1.0% area).
-
Work-up: Cool to room temperature. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 25 L).
-
Combine the organic layers, wash with brine (30 L), dry over Na₂SO₄, and concentrate to a crude solid.
-
Purification: Slurry the crude solid in hot isopropanol (30 L), cool to room temperature, filter, and dry to obtain the coupled indazole intermediate.
-
N-Alkylation & Hydrolysis: To a 200 L reactor, add the purified indazole intermediate (4.5 kg, 1 eq.) and N,N-dimethylformamide (DMF, 45 L).
-
Cool to 0-5 °C and add sodium hydride (60% dispersion in mineral oil, 0.8 kg, 1.2 eq.) portion-wise.
-
Stir for 1 hour at 0-5 °C, then add ethyl chloroacetate (2.4 kg, 1.1 eq.) dropwise.
-
Allow to warm to 20-25 °C and stir for 6 hours.
-
IPC-4: Monitor by HPLC.
-
Hydrolysis: Cool to 0-5 °C and slowly add a solution of NaOH (2.0 kg) in water (20 L).
-
Stir at 40 °C for 4 hours.
-
IPC-5: Monitor ester hydrolysis by HPLC.
-
Isolation: Cool to room temperature and acidify with concentrated HCl to pH 2-3. Filter the precipitated solid, wash with water, and dry under vacuum to yield Intermediate B.
-
Step 3: Final Coupling to form Danicopan
-
Rationale: This is the final bond-forming step, coupling the two key fragments via an amide bond. Careful control of this step is critical for overall yield and purity.
-
Protocol:
-
To a 200 L reactor, charge Intermediate B (4.2 kg, 1 eq.), Intermediate D HCl salt (1.05 eq.), and DMF (50 L).
-
Cool to 0-5 °C. Add N,N-Diisopropylethylamine (DIPEA) (5.0 kg, 3.0 eq.).
-
Add O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (5.8 kg, 1.2 eq.) portion-wise, keeping the temperature below 10 °C.
-
Stir at 20-25 °C for 12-18 hours.
-
IPC-6: Monitor by HPLC for reaction completion (Intermediate B < 1.0%).
-
Work-up and Crystallization: Quench the reaction by slowly adding the mixture to a 500 L reactor containing water (200 L) with vigorous stirring.
-
Stir the resulting slurry for 4 hours.
-
Filter the crude Danicopan solid and wash thoroughly with water (3 x 50 L).
-
Crystallization: Transfer the wet cake to a 200 L reactor. Add a mixture of acetone (60 L) and water (40 L).
-
Heat to 55-60 °C until a clear solution is obtained.
-
Perform a hot filtration through a polishing filter to remove any particulates.
-
Cool the filtrate slowly to 20-25 °C over 4-6 hours. If necessary, seed with pre-characterized Danicopan crystals to control polymorphism.
-
Cool further to 0-5 °C and hold for 2-4 hours.
-
Filter the crystalline product, wash with a cold (0-5 °C) acetone/water mixture (1:1, 2 x 10 L), and then with cold water (2 x 10 L).
-
Dry the final Active Pharmaceutical Ingredient (API) in a vacuum oven at 50 °C until the loss on drying (LOD) is <0.5%.
-
Analytical Characterization and Quality Control
A robust analytical control strategy is essential for ensuring the quality, purity, and consistency of the Danicopan API. This involves method validation according to ICH guidelines and the implementation of in-process and final release testing. [8][9]
HPLC Method for Purity and Assay
-
Rationale: A stability-indicating reverse-phase HPLC method is the primary tool for determining the purity of the API and quantifying its active content.
-
Protocol:
-
Instrumentation: HPLC with UV/Vis Detector (e.g., Agilent 1260 Infinity II or equivalent).
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
Time (min) %B 0.0 20 20.0 80 25.0 80 25.1 20 | 30.0 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve sample in 50:50 Acetonitrile/Water to a concentration of ~0.5 mg/mL.
-
Method Validation Summary
The HPLC method must be validated to demonstrate its suitability for its intended purpose.
| Parameter | Acceptance Criteria |
| Specificity | Peak purity index > 0.999. No interference from placebo or known impurities at the retention time of Danicopan. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration. |
| Accuracy | Mean recovery between 98.0% and 102.0% for spiked placebo samples at three concentration levels. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 1.0% for six replicate injections of the standard. |
| Intermediate Precision | RSD ≤ 2.0% for analyses performed on different days, by different analysts, or on different equipment. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10. Typically ≤ 0.05% of the target concentration. |
Structural Confirmation
-
¹H NMR & ¹³C NMR: To confirm the chemical structure of the final API and key intermediates. The spectra should be consistent with the proposed structure, with all signals assigned.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
X-Ray Powder Diffraction (XRPD): To control the polymorphic form of the final API, which is critical for its physical properties like solubility and stability. [10]The XRPD pattern must match the reference pattern for the desired crystal form.
Safety, Handling, and GMP Documentation
Hazard and Safety Considerations
-
Organometallic Reagents: Steps involving sodium hydride require strict exclusion of moisture and air. These operations must be performed under an inert atmosphere (e.g., Nitrogen or Argon). Appropriate personal protective equipment (PPE), including fire-retardant lab coats and face shields, is mandatory. [11][12]* Solvents: Many solvents used (DCM, DMF, Toluene, Acetone) are flammable and/or toxic. All transfers and reactions should be conducted in well-ventilated areas or fume hoods, with grounding of equipment to prevent static discharge. [12]* Reagents: Coupling reagents like HATU and DCC are sensitizers. Corrosive reagents like HCl and NaOH require careful handling. Consult the Safety Data Sheet (SDS) for each chemical before use.
GMP Documentation
The entire manufacturing process must be meticulously documented to ensure traceability, consistency, and regulatory compliance. [13][14]
-
Batch Manufacturing Records (BMRs): A detailed, step-by-step record of the entire production process for each batch must be maintained. This includes quantities of materials used, equipment identification, process parameters, IPC results, and signatures of the personnel who performed and verified each step. [13]* Standard Operating Procedures (SOPs): Detailed SOPs for all operations, including equipment use, cleaning, analytical testing, and material handling, must be in place.
-
Certificates of Analysis (CoA): A CoA must be generated for the final API batch, summarizing all release testing results and confirming that the material meets all pre-defined specifications.
Conclusion
The scale-up synthesis of Factor D inhibitors like Danicopan is a complex undertaking that requires a multidisciplinary approach, integrating advanced organic synthesis with rigorous process engineering and analytical science. The protocols and guidelines presented herein provide a framework for navigating the challenges of transitioning from small-scale discovery to large-scale, GMP-compliant manufacturing. By focusing on process understanding, control of critical parameters, and robust analytical characterization, drug development professionals can ensure the consistent production of high-quality API, paving the way for successful clinical development and commercialization of these promising therapeutics.
References
- Kulasekararaj, A. G., et al. (2021). Phase 2 study of danicopan in patients with paroxysmal nocturnal hemoglobinuria with an inadequate response to eculizumab.
- Risitano, A. M., et al. (2021). Danicopan: an oral complement factor D inhibitor for paroxysmal nocturnal hemoglobinuria.
- ClinicalTrials.gov. (2022). A Study of Danicopan in Participants With Paroxysmal Nocturnal Hemoglobinuria With Inadequate Response to Eculizumab. Identifier: NCT03472885.
- Patsnap Synapse. (2025). What clinical trials have been conducted for Danicopan?
- American Chemical Society. (2024). Derisking Crystallization Process Development and Scale-Up Using a Complementary, “Quick and Dirty” Digital Design. Organic Process Research & Development.
- White Rose Research Online. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques.
- European Medicines Agency. (2000). ICH Topic Q7 Good Manufacturing Practice for Active Pharmaceutical Ingredients.
- SV ChemBioTech. (n.d.). Multi-Step Organic Synthesis.
- Pharma Master. (2024). Process Analytical Technology: Enhancing Pharma Development.
- Lee, J. W., et al. (2025). Long-term efficacy and safety of danicopan as add-on therapy to ravulizumab or eculizumab in PNH with significant EVH. Blood Advances.
- Risitano, A. M., et al. (2021). Danicopan: an oral complement factor D inhibitor for paroxysmal nocturnal hemoglobinuria.
- Syrris. (n.d.).
- American Chemical Society. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students.
- The Pharma Master. (2024).
- Discovery and Development of the Oral Complement Factor D Inhibitor Danicopan (ACH-4471). (2020). Current Medicinal Chemistry, 27(25), 4165-4180.
- Sharma, Y. (2011). Documentation and Records: Harmonized GMP Requirements. Journal of Young Pharmacists, 3(2), 143-148.
- Cesar, A. L. A., et al. (2020). Development and validation of analytical method by HPLC-DAD for determination of vasodilator active in pharmaceutical ophthalmic. Revista de Ciências Farmacêuticas Básica e Aplicada, 41.
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- U.S. Food and Drug Administration. (2004). Guidance for Industry PAT — A Framework for Innovative Pharmaceutical Development, Manufacturing, and Quality Assurance.
- Massachusetts Institute of Technology. (n.d.). Development of a Multi-Step Synthesis and Workup Sequence for an Integrated, Continuous Manufacturing Process of a Pharmaceutical.
- Schubart, A., et al. (2016). Small-molecule factor D inhibitors targeting the alternative complement pathway. Nature Chemical Biology, 12(12), 1086-1091.
- Karki, R. G., et al. (2019). Design, Synthesis, and Preclinical Characterization of Selective Factor D Inhibitors Targeting the Alternative Complement Pathway. Journal of Medicinal Chemistry, 62(10), 5014-5030.
- Mettler Toledo. (n.d.). Organometallic Synthesis and Chemistry.
- Fujiwara, M., et al. (2008). From form to function: Crystallization of active pharmaceutical ingredients. AIChE Journal, 54(6), 1373-1385.
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- Qualityze. (2025).
- Dalton Pharma Services. (n.d.). FDA's Guidelines for GMP Of API.
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- Ley, S. V., et al. (2010). Continuous flow multi-step organic synthesis.
- Chemistry LibreTexts. (2019). 18.9: Organometallic Reagents.
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Application of (S)-1-(3-Chloro-2-fluorophenyl)ethanamine Hydrochloride in Drug Discovery: A Technical Guide for Researchers
Introduction: The Strategic Value of a Precisely Engineered Chiral Amine
In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride emerges as a key chiral amine, offering a unique combination of stereochemical definition and electronic properties that are highly advantageous in the design of targeted therapies, particularly in the realm of kinase inhibitors. Its utility stems from the convergence of three critical features: a chiral ethylamine backbone, a chloro substituent, and a fluoro substituent on the phenyl ring. This guide provides an in-depth exploration of the application of this versatile building block, complete with detailed protocols and the scientific rationale underpinning its use.
The chirality of drug molecules is a critical determinant of their biological activity, and the demand for enantiomerically pure compounds is driven by the need for drugs with improved efficacy and reduced side effects. Chiral amines, in particular, are foundational components in a vast number of pharmaceuticals. The specific (S)-configuration of this ethanamine derivative is crucial for establishing precise three-dimensional interactions with biological targets, such as the intricate active sites of enzymes.
The 3-chloro-2-fluorophenyl moiety is not a random substitution pattern; it is a carefully considered arrangement that leverages the distinct properties of halogen atoms to enhance the pharmacological profile of a drug candidate. Halogen atoms can modulate the acidity and lipophilicity of a molecule, alter its conformational preferences, and improve its metabolic stability.[1][2] The presence of both chlorine and fluorine offers a nuanced approach to fine-tuning these properties, making this building block a valuable asset in lead optimization campaigns.[3][4]
The 3-Chloro-2-Fluorophenyl Moiety: A Privileged Scaffold in Kinase Inhibition
Kinase inhibitors represent a major class of targeted cancer therapies, and their design often relies on scaffolds that can effectively interact with the ATP-binding site of the target kinase.[5] The 3-chloro-2-fluorophenyl group has been identified as a privileged motif in the development of potent and selective kinase inhibitors, particularly those targeting Aurora kinases, which are key regulators of cell division and are often overexpressed in cancer.[6][7][8][9]
The strategic placement of the chloro and fluoro substituents contributes to:
-
Enhanced Binding Affinity: The halogen atoms can participate in favorable interactions within the kinase active site, including hydrophobic and polar interactions, thereby increasing the inhibitor's potency.[2]
-
Improved Selectivity: The specific substitution pattern can help to achieve selectivity for the target kinase over other closely related kinases, reducing off-target effects and potential toxicity.
-
Favorable Pharmacokinetic Properties: Halogenation can block sites of metabolism, leading to improved metabolic stability and a longer half-life in the body.[1] It can also modulate lipophilicity to enhance membrane permeability and oral bioavailability.
The following diagram illustrates the general workflow for incorporating (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride into a kinase inhibitor scaffold.
Caption: General workflow for utilizing the chiral amine in kinase inhibitor synthesis.
Key Synthetic Applications and Protocols
(S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride is primarily utilized in two key types of reactions in drug synthesis: amide bond formation and reductive amination.
Amide Bond Formation: Constructing the Core of Bioactive Molecules
The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry.[10] The primary amine of (S)-1-(3-Chloro-2-fluorophenyl)ethanamine serves as an excellent nucleophile for reaction with an activated carboxylic acid to form a stable amide linkage. This reaction is central to the assembly of a wide array of kinase inhibitor scaffolds.
Protocol: General Procedure for Amide Coupling
This protocol describes a typical amide coupling reaction using a common coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Materials:
| Reagent | CAS Number | Molecular Weight | Moles (mmol) | Equivalents |
| Carboxylic Acid Substrate | Varies | Varies | 1.0 | 1.0 |
| (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride | 1943340-33-9 | 226.09 | 1.1 | 1.1 |
| HATU | 148893-10-1 | 380.23 | 1.2 | 1.2 |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 3.0 | 3.0 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | - | - |
Procedure:
-
To a solution of the carboxylic acid substrate (1.0 equiv) in anhydrous DMF, add HATU (1.2 equiv) and DIPEA (3.0 equiv).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride (1.1 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Causality Behind Experimental Choices:
-
Pre-activation: Pre-activating the carboxylic acid with HATU and a base forms a highly reactive O-acylisourea intermediate, which readily reacts with the amine.[8]
-
Base: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of the amine and to facilitate the coupling reaction. A slight excess is used to ensure complete reaction.
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.
-
Work-up: The aqueous work-up is designed to remove unreacted starting materials, coupling reagents, and byproducts.
Reductive Amination: Forging Carbon-Nitrogen Bonds
Reductive amination is a powerful method for the formation of carbon-nitrogen bonds and the synthesis of secondary and tertiary amines.[11][12] In this two-step, one-pot process, the amine reacts with a ketone or aldehyde to form an imine or enamine, which is then reduced in situ to the corresponding amine. This method is particularly useful for introducing the chiral (S)-1-(3-chloro-2-fluorophenyl)ethyl group onto a carbonyl-containing fragment.
Protocol: General Procedure for Reductive Amination
This protocol outlines a typical reductive amination using sodium triacetoxyborohydride as the reducing agent.[13]
Materials:
| Reagent | CAS Number | Molecular Weight | Moles (mmol) | Equivalents |
| Aldehyde or Ketone Substrate | Varies | Varies | 1.0 | 1.0 |
| (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride | 1943340-33-9 | 226.09 | 1.2 | 1.2 |
| Sodium Triacetoxyborohydride (STAB) | 56553-60-7 | 211.94 | 1.5 | 1.5 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | - |
| Acetic Acid (optional) | 64-19-7 | 60.05 | catalytic | - |
Procedure:
-
To a solution of the aldehyde or ketone substrate (1.0 equiv) and (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride (1.2 equiv) in DCM, add a catalytic amount of acetic acid (optional, to facilitate imine formation).
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 2-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than sodium borohydride and does not reduce the starting carbonyl compound.[13]
-
Solvent: DCM is a common solvent for reductive aminations as it is relatively non-polar and aprotic.
-
Catalyst: Acetic acid can catalyze the formation of the imine intermediate, although it is not always necessary.[13]
The following diagram illustrates the mechanism of reductive amination.
Caption: Mechanism of reductive amination.
Conclusion: A Versatile and Indispensable Tool in the Chemist's Arsenal
(S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride stands as a testament to the power of rational design in medicinal chemistry. Its unique combination of chirality and halogenation provides a powerful tool for the synthesis of novel drug candidates with enhanced potency, selectivity, and pharmacokinetic properties. The protocols outlined in this guide provide a starting point for researchers to harness the potential of this valuable building block in their own drug discovery endeavors. As the quest for more effective and targeted therapies continues, the strategic application of precisely engineered building blocks like this chiral amine will undoubtedly play an increasingly vital role.
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- BenchChem. (2025). Application Notes: 3-Chloro-5-(4-fluorophenyl)aniline in Kinase Inhibitor Scaffolding.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC. (n.d.).
- Drug Design Org. (n.d.).
- Master Organic Chemistry. (2017, September 1).
- MDPI. (n.d.). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy.
- MDPI. (n.d.). Searching for Natural Aurora a Kinase Inhibitors from Peppers Using Molecular Docking and Molecular Dynamics.
- Myers, A. (n.d.).
- Organic Chemistry Portal. (n.d.).
- PubMed. (2012, November 1). Design, synthesis, and structure-activity-relationship of phenyl imidazoles as potent Smoothened antagonists.
- PubMed. (2021, June 10). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- Raje, N., & Anderson, K. C. (2014). Anti-myeloma activity of a multi targeted kinase inhibitor, AT9283, via potent Aurora Kinase and STAT3 inhibition either alone or in combination with lenalidomide. Blood, 124(21), 3469.
- Reddit. (2025, January 1).
- ResearchGate. (2025, October 26). (PDF) Structure-Activity Relationship Studies in Organic Drug Development.
- Science.gov. (n.d.). aurora kinase inhibitors: Topics by Science.gov.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- ResearchGate. (2025, October 15). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.
- Myers, A. G. (n.d.). Chem 115.
- Growing Science. (2022, August 29).
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Troubleshooting & Optimization
Technical Support Center: Purification of Indole Derivatives from (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of chiral indole derivatives synthesized using (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating and purifying these high-value compounds. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategies effectively.
Introduction: The Purification Challenge
Synthesizing indole derivatives from a chiral starting material like (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride introduces significant complexity into the purification process. The final product's biological activity is intrinsically linked to its stereochemical purity. Consequently, the purification strategy must address not only common process-related impurities but also challenging stereoisomers (diastereomers and enantiomers) that may form. This guide provides a systematic approach to identifying potential impurities and implementing robust purification protocols.
Section 1: Understanding Potential Impurities
Effective purification begins with a thorough understanding of what you are separating your product from. The choice of synthetic route—such as the Fischer indole synthesis or Bischler-Möhlau synthesis—will dictate the impurity profile.[1][2] Impurities are generally unwanted substances that form during a reaction and can define the quality and efficacy of the final product.[3]
A common synthetic approach involves the reaction of the chiral amine with a suitable ketone or aldehyde, followed by cyclization. This process can generate a variety of impurities that co-elute or co-crystallize with the desired product.
Diagram: Common Impurity Formation Pathways
Below is a conceptual workflow illustrating the genesis of common impurities during a typical indole synthesis.
Caption: Origin of impurities from starting materials and reaction conditions.
Table: Common Impurities and Their Characteristics
| Impurity Type | Source in Synthesis | Purification Challenge | Recommended Primary Technique |
| Unreacted Starting Materials | Incomplete reaction conversion. | Can be polar; may co-elute with polar products. | Aqueous Wash, Column Chromatography |
| Diastereomers | Lack of stereocontrol during cyclization or subsequent reactions. | Have very similar polarities and chemical properties, making separation difficult.[4] | Column Chromatography, Recrystallization |
| Dehalogenated Impurities | Reductive side reactions, often catalyzed by trace metals or prolonged heating.[5] | Polarity is very similar to the desired product; difficult to separate. | Column Chromatography, HPLC |
| Oxidized Byproducts | Air exposure, especially at elevated temperatures or under light. | Often highly colored and can interfere with crystallization and analysis. | Activated Charcoal Treatment, Column Chromatography |
| Reagents & Catalysts | Residual acids (e.g., HCl, H₂SO₄) or bases used in the reaction. | Can cause product degradation, streaking on TLC/columns, and analytical interference. | Aqueous Wash, Neutralization |
Section 2: Core Purification Methodologies
A multi-step purification strategy is often necessary. The typical sequence involves an initial aqueous work-up, followed by bulk purification via chromatography or crystallization, and finally, if required, chiral separation.
Methodology 1: Aqueous Work-up and Extraction
Principle: This initial step aims to remove water-soluble impurities, such as inorganic salts, residual acids or bases, and highly polar starting materials. The choice of organic solvent is critical for ensuring the product is efficiently extracted while leaving impurities in the aqueous phase.
Step-by-Step Protocol:
-
Neutralization: Cool the reaction mixture to room temperature. If the reaction was run under acidic conditions, slowly add a saturated aqueous solution of a weak base (e.g., NaHCO₃) until effervescence ceases and the pH is ~7-8. If run under basic conditions, neutralize with a dilute acid (e.g., 1M HCl).
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Add an appropriate water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane). Use a volume roughly equal to the aqueous phase.
-
Mixing & Separation: Invert the funnel gently 10-15 times, venting frequently to release any pressure. Allow the layers to separate fully.
-
Collection: Drain the organic layer. Re-extract the aqueous layer with the organic solvent two more times to maximize recovery.
-
Washing: Combine the organic extracts and wash sequentially with water and then brine (saturated NaCl solution) to remove residual water-soluble components and break emulsions.[6]
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation).
Methodology 2: Purification by Column Chromatography
Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[7] It is a highly effective technique for removing most impurities and can often separate diastereomers with careful optimization.
Step-by-Step Protocol:
-
TLC Analysis: First, determine an optimal solvent system using Thin-Layer Chromatography (TLC). The ideal system gives the desired product an Rf value between 0.2 and 0.4 and shows separation from major impurities.[8]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack evenly under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. After drying, carefully load this solid onto the top of the column bed. This "dry loading" technique often results in better resolution than liquid loading.
-
Elution: Begin eluting with the solvent system determined by TLC. A gradient elution, where the polarity of the mobile phase is gradually increased, is often more effective for separating complex mixtures than an isocratic (constant composition) elution.[7]
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Chromatography for Diastereomer Separation
Separating diastereomers can be challenging due to their similar physical properties.[9] If you observe poor separation:
-
Decrease Polarity: Use a less polar mobile phase. This increases the compound's interaction with the silica, often exaggerating small differences and improving separation, though it will increase the elution time.
-
Try Different Solvents: A hexane/ethyl acetate system may give different selectivity than a dichloromethane/methanol system. Experiment with different solvent combinations (e.g., hexane/diethyl ether, toluene/ethyl acetate).
-
Use a Longer Column: Increasing the column length provides more theoretical plates, enhancing separation efficiency.
Methodology 3: Purification by Recrystallization
Principle: Recrystallization is an excellent technique for purifying solid compounds to a high degree. It relies on the principle that the desired compound is soluble in a hot solvent but insoluble in the same solvent when cold, while impurities remain soluble at all temperatures or are insoluble at all temperatures.[10]
Step-by-Step Protocol:
-
Solvent Selection: Choose a solvent or solvent pair in which your compound is sparingly soluble at room temperature but highly soluble when hot.[8] Test small batches in test tubes to find the ideal solvent.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the compound.
-
Decolorization (Optional): If the solution is colored due to minor impurities, add a very small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove insoluble impurities (and charcoal, if used). This step is crucial to prevent premature crystallization.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation & Drying: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent. Dry the crystals under vacuum.
Methodology 4: Chiral HPLC for Enantiomeric Purity
Principle: When the synthesis yields a mixture of enantiomers or if diastereomers cannot be separated by other means, chiral chromatography is required. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[11]
Step-by-Step Protocol (Analytical to Preparative):
-
CSP Screening: Screen various analytical-scale chiral columns (e.g., polysaccharide-based phases like Chiralpak® or Chiralcel®) with standard mobile phases (e.g., hexane/isopropanol, or supercritical CO₂/methanol for SFC).[11][12]
-
Method Optimization: Once a column showing baseline separation is identified, optimize the mobile phase composition and flow rate to maximize resolution (Rs) and minimize run time.
-
Scale-Up: Scale the optimized analytical method to a preparative-scale column. This involves increasing the column diameter, adjusting the flow rate, and calculating the appropriate sample load.
-
Fraction Collection & Analysis: Collect the separated enantiomers and verify their purity using the analytical chiral HPLC method.
Section 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of indole derivatives.
Diagram: Purification Troubleshooting Workflow
Caption: A decision tree for addressing common purification problems.
Q1: My final product is a dark brown or pinkish solid/oil. How can I remove the color?
A1: This coloration is typically due to trace amounts of oxidized impurities or residual acid.[8]
-
Activated Charcoal: During recrystallization, after dissolving your compound in the hot solvent, add a small amount (1-2% by weight) of activated charcoal. Swirl the hot solution for a few minutes, then perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities. Be aware that using too much charcoal can reduce your yield by adsorbing the product.
-
Chromatography: If the color persists, re-purifying by column chromatography is often effective, as colored impurities are frequently highly polar and will stick to the top of the column.
Q2: I am trying to separate two spots on TLC that are very close together (ΔRf < 0.1). My column is not resolving them. What should I do?
A2: These are likely diastereomers. Their separation requires careful optimization of your chromatography conditions.
-
Optimize the Solvent System: Test a wide range of solvent systems with different selectivities (e.g., hexanes/ether, hexanes/ethyl acetate, toluene/ethyl acetate). A small amount of a polar modifier like methanol or a basic modifier like triethylamine (if your compound is basic) can dramatically alter selectivity.
-
Improve Column Efficiency: Use a finer mesh silica gel, a longer and narrower column, and ensure perfect packing.
-
Consider Reverse-Phase HPLC: If normal-phase chromatography fails, preparative reverse-phase HPLC (using a C18 column with a water/acetonitrile or water/methanol mobile phase) can provide a different separation mechanism and may resolve the isomers.
Q3: My compound "oiled out" during recrystallization instead of forming crystals. Is the batch lost?
A3: No, this is a common issue that can usually be fixed. "Oiling out" happens when the compound's melting point is lower than the boiling point of the solvent, or the solution is too supersaturated.
-
Re-heat and Dilute: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to make the solution slightly more dilute.
-
Slow Cooling: Let the solution cool much more slowly. Insulating the flask can help.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent line to create nucleation sites. Adding a "seed crystal" from a previous successful batch is also very effective.
-
Change Solvents: If the problem persists, the chosen solvent is likely unsuitable. A lower-boiling point solvent or a two-solvent system may be required.[8]
Q4: My yield after column chromatography is very low. How can I improve it?
A4: Low yield can result from several factors.
-
Irreversible Adsorption: Some compounds, especially basic amines, can bind irreversibly to the acidic silica gel. Pre-treating the silica with a base (e.g., by including 0.5-1% triethylamine in your eluent) can prevent this.
-
Product Instability: Indoles can be sensitive to acid. If your silica is acidic, your product may be degrading on the column over a long run time. Using deactivated or neutral silica can mitigate this.
-
Improper Fraction Collection: You may be cutting your fractions too conservatively. Re-check your "mixed" fractions by TLC; they may contain a significant amount of pure product that can be recovered by re-chromatographing those fractions.
References
- US5085991A - Process of preparing purified aqueous indole solution.
-
Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells . MDPI. [Link]
-
Identification and synthesis of impurities formed during sertindole preparation . Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis of indoles . Organic Chemistry Portal. [Link]
-
Atroposelective Amination of Indoles via Chiral Center Induced Chiral Axis Formation . Molecules. [Link]
-
One pot synthesis of 3-substituted indole derivatives and their antimicrobial activity . ResearchGate. [Link]
-
Switchable divergent synthesis of chiral indole derivatives via catalytic asymmetric dearomatization of 2,3-disubstituted indoles . RSC Publishing. [Link]
-
Comparative study on separation of diastereomers by HPLC . ResearchGate. [Link]
-
Enantiomeric Separation of Indole-3-Propanamide Derivatives by Using Supercritical Fluid Chromatography on a Polysaccharide-Based Chiral Stationary Phase . Journal of Chromatographic Science, Oxford Academic. [Link]
-
Organocatalytic Asymmetric Synthesis of Indole-Based Chiral Heterocycles: Strategies, Reactions, and Outreach . ACS Publications. [Link]
-
Identification and synthesis of impurities formed during sertindole preparation . ResearchGate. [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations . National Institutes of Health (NIH). [Link]
-
Switchable divergent synthesis of chiral indole derivatives via catalytic asymmetric dearomatization of 2,3-disubstituted indoles . National Institutes of Health (NIH). [Link]
-
Impurity Profiling of Chemical Reactions | Process Development Strategies . Mettler Toledo. [Link]
-
Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles . MDPI. [Link]
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids . National Institutes of Health (NIH). [Link]
-
Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds . PubMed. [Link]
-
Help with separation of diastereomers . Reddit. [Link]
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2) . National Institutes of Health (NIH). [Link]
-
Fischer indole synthesis . Wikipedia. [Link]
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- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
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- 4. researchgate.net [researchgate.net]
- 5. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Buchwald-Hartwig Amination of (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride
Welcome to the technical support center for the Buchwald-Hartwig amination of (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to troubleshoot and optimize your reaction for improved yield and stereochemical fidelity.
I. Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries regarding the Buchwald-Hartwig amination of your specific substrate.
Q1: Why is my reaction showing low or no conversion?
A1: Low conversion in the amination of an aryl chloride, especially with a sterically demanding amine, can stem from several factors. The primary culprits are often suboptimal catalyst and ligand selection, insufficient base, or an inappropriate solvent. Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts, necessitating a more active catalytic system.[1]
Q2: What is the best catalyst and ligand combination for this reaction?
A2: For the coupling of aryl chlorides with primary amines, bulky, electron-rich phosphine ligands are generally preferred as they promote the challenging oxidative addition and reductive elimination steps of the catalytic cycle.[2] Generations of Buchwald ligands have been developed to address these challenges. For your specific substrate, consider starting with a second-generation or third-generation palladium precatalyst and ligand system.
| Catalyst/Ligand System | Generation | Key Features |
| Pd₂(dba)₃ with XPhos or SPhos | Second | Highly active for aryl chlorides. |
| G3-XPhos or G3-SPhos Palladacycle | Third | Air- and moisture-stable precatalysts that provide reliable results. |
| Pd-PEPPSI-IPr | - | An N-heterocyclic carbene (NHC) based catalyst, also effective for aryl chlorides.[3] |
Q3: How much base should I use since my amine is a hydrochloride salt?
A3: You will need at least two equivalents of base: one to neutralize the hydrochloride salt and liberate the free amine, and another to facilitate the catalytic cycle.[4] It is often beneficial to use a slight excess of base (2.2-2.5 equivalents) to ensure the reaction proceeds efficiently.
Q4: Which base is most suitable for this reaction?
A4: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[5] However, if your substrate is sensitive to strong bases, cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be milder alternatives, though they may require higher reaction temperatures.[5]
Q5: What is the recommended solvent and temperature?
A5: Toluene and 1,4-dioxane are the most common solvents for Buchwald-Hartwig aminations.[5] For challenging couplings involving aryl chlorides, a higher boiling point solvent like toluene is often preferred to allow for elevated reaction temperatures (typically 80-110 °C).
II. Troubleshooting Guide
This section provides a more in-depth analysis of specific problems you might encounter and offers systematic approaches to resolve them.
Problem 1: No Reaction or Stalled Reaction
If you observe no product formation or the reaction stalls at low conversion, consider the following troubleshooting steps:
Workflow for a Stalled Reaction
Caption: Troubleshooting workflow for a stalled Buchwald-Hartwig amination.
Detailed Protocol: Catalyst and Ligand Screening
-
Setup Parallel Reactions: In a glovebox, set up several small-scale reactions (e.g., 0.1 mmol of the aryl chloride) in parallel vials.
-
Vary the Ligand: Use a consistent palladium source (e.g., Pd₂(dba)₃) and screen a panel of ligands such as XPhos, SPhos, RuPhos, and BrettPhos.
-
Use Precatalysts: In a separate set of reactions, test commercially available palladacycle precatalysts like G3-XPhos and G3-SPhos for improved reliability.
-
Monitor Progress: After a set time (e.g., 2 hours), take a small aliquot from each reaction and analyze by LC-MS or TLC to determine the most promising catalyst system.
Problem 2: Significant Side Product Formation
The most common side product in this reaction is the hydrodehalogenation of the aryl chloride, where the chlorine is replaced by a hydrogen atom.
Minimizing Hydrodehalogenation
-
Ligand Choice: This side reaction is often ligand-dependent. Switching to a different class of ligand, for instance from a biarylphosphine to an N-heterocyclic carbene (NHC), can sometimes suppress this pathway.
-
Lower Temperature: If the desired reaction proceeds at a reasonable rate, lowering the temperature can sometimes disfavor the hydrodehalogenation pathway.
-
Base Selection: The choice of base can also influence the extent of hydrodehalogenation. Experiment with milder bases like Cs₂CO₃ or K₃PO₄.
Problem 3: Racemization of the Chiral Amine
Maintaining the stereochemical integrity of the (S)-1-(3-Chloro-2-fluorophenyl)ethanamine is crucial. Racemization can occur under harsh reaction conditions.
Strategies to Prevent Racemization
-
Bidentate Ligands: While bulky monophosphine ligands are generally preferred for aryl chlorides, certain bidentate ligands like BINAP have been shown to minimize racemization in some cases by creating a more rigid coordination sphere around the palladium center.[6] However, this may come at the cost of lower reactivity towards the aryl chloride.
-
Lower Reaction Temperature: This is the most straightforward approach. Determine the minimum temperature required for a reasonable reaction rate.
-
Weaker Base: Strong bases can potentially deprotonate the benzylic proton of the amine, leading to racemization. If racemization is observed, screening milder bases is recommended.
III. The Catalytic Cycle: A Visual Guide
Understanding the mechanism of the Buchwald-Hartwig amination is key to rational troubleshooting. The generally accepted catalytic cycle involves three main stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][7]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
IV. References
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
The Organic Chemistry Tutor. (2021). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]
-
ResearchGate. (2015). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
-
Organic Chemistry Data. (2023). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Common impurities in (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride synthesis
Welcome to the technical support center for the synthesis of (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical chiral intermediate. Our goal is to provide practical, experience-driven insights to help you identify common impurities, troubleshoot synthetic challenges, and optimize your process to achieve high chemical and enantiomeric purity.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to (S)-1-(3-Chloro-2-fluorophenyl)ethanamine?
The most prevalent and scalable methods for synthesizing this chiral amine involve the asymmetric transformation of the prochiral ketone, 3-chloro-2-fluoroacetophenone. The two main strategies are:
-
Asymmetric Reductive Amination (ARA): This is a highly efficient one-pot method where the ketone reacts with an ammonia source to form an intermediate imine, which is then reduced enantioselectively to the desired amine.[1] This process often employs a transition metal catalyst with a chiral ligand.[2][3]
-
Asymmetric Reduction of an Imine or Oxime Ether: This two-step process involves first forming an imine or, more commonly, an oxime ether from the ketone. This C=N bond is then asymmetrically reduced using a chiral catalyst and a reducing agent like borane (BH3).[4][5][6] This can sometimes offer better control and higher enantioselectivity.
Q2: What are the most common chemical and stereochemical impurities I should be aware of?
Controlling purity is the central challenge in this synthesis. Impurities can arise from the starting materials, side reactions, or incomplete conversions. Below is a summary of the key impurities to monitor.
| Impurity Name | Structure | Common Origin |
| (R)-1-(3-Chloro-2-fluorophenyl)ethanamine | The opposite enantiomer of the target molecule. | Incomplete enantioselectivity of the chiral catalyst or resolving agent. |
| 3-Chloro-2-fluoroacetophenone | Starting material. | Incomplete reaction conversion. |
| 1-(3-Chloro-2-fluorophenyl)ethanol | Corresponding secondary alcohol. | Reduction of the starting ketone before or parallel to the reduction of the imine intermediate. This is common when using less selective reducing agents like NaBH₄.[7][8] |
| N-[1-(3-Chloro-2-fluorophenyl)ethylidene]-1-(3-chloro-2-fluorophenyl)ethanamine | Imine intermediate. | Incomplete reduction of the C=N bond. Often a labile species that can be difficult to isolate.[9] |
| Bis[1-(3-chloro-2-fluorophenyl)ethyl]amine | Secondary amine dimer. | The primary amine product reacts with another molecule of the starting ketone (forming a new imine), which is subsequently reduced. |
| 1-(2-Chloro-4-fluorophenyl)ethanamine | Regioisomeric amine. | Arises from regioisomeric impurities (e.g., 2-chloro-4-fluoroacetophenone) present in the ketone starting material from its own synthesis, often via Friedel-Crafts acylation.[10][11] |
Q3: How is the enantiomeric excess (ee) of my product typically determined?
Accurate determination of enantiomeric excess is critical for validating the success of an asymmetric synthesis.[12] The industry-standard technique is Chiral High-Performance Liquid Chromatography (HPLC) .
-
Methodology: A specialized column containing a chiral stationary phase (CSP), often polysaccharide-based, is used to separate the (S) and (R) enantiomers.[13][14] The two enantiomers interact differently with the CSP, leading to different retention times. The relative area of the two peaks in the chromatogram is used to calculate the ee.
-
Alternative Methods: Chiral Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating or derivatizing agents are also viable but less common for routine analysis.[15]
Section 2: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.
Problem 1: Low Enantiomeric Excess (ee)
-
Question: My final product has an enantiomeric excess of only 75%, but the literature reports >95%. What are the likely causes and how can I improve it?
-
Expert Analysis & Solution: Low enantiomeric excess is a common and frustrating problem in asymmetric synthesis. The root cause is almost always related to the effectiveness of the chiral catalyst or reagent.
-
Causality 1: Catalyst Inactivation or Poisoning. Chiral catalysts, particularly transition metal complexes, are sensitive to impurities. Water, oxygen, or impurities from solvents or starting materials can poison the catalyst, destroying its stereochemical control.
-
Causality 2: Suboptimal Reaction Conditions. Temperature and pressure can significantly impact enantioselectivity. Reactions run at higher-than-optimal temperatures often show decreased ee because the energy difference between the two diastereomeric transition states becomes less significant.
-
Causality 3: Incorrect Catalyst Loading. Insufficient catalyst may lead to a higher proportion of the reaction proceeding through a non-selective background pathway.
Troubleshooting Protocol:
-
Reagent & Solvent Purity: Ensure all solvents are rigorously dried and degassed. Use freshly opened, high-purity reagents. If possible, purify the starting ketone by distillation or chromatography.
-
Inert Atmosphere: Set up the reaction under a strictly inert atmosphere (Nitrogen or Argon). Use Schlenk techniques or a glovebox for handling the catalyst.
-
Temperature Control: Maintain the recommended reaction temperature meticulously using a cryostat or a properly insulated ice/dry ice bath. Do not allow the temperature to rise during reagent addition.
-
Optimize Catalyst Loading: While keeping other parameters constant, perform a small screen of catalyst loading (e.g., 0.5 mol%, 1.0 mol%, 2.0 mol%) to find the optimal level for your system.
-
Problem 2: Presence of Ketone or Alcohol Impurity
-
Question: My post-reaction analysis (TLC/GC-MS) shows significant amounts of the starting ketone (3-chloro-2-fluoroacetophenone) and/or the corresponding alcohol. Why is this happening?
-
Expert Analysis & Solution: This issue points to an imbalance in the rates of three competing reactions: imine formation, ketone reduction, and imine reduction. The goal is to have imine formation and reduction be much faster than ketone reduction.
Caption: Troubleshooting workflow for ketone/alcohol impurities. -
Explanation: A reducing agent like sodium borohydride (NaBH₄) is capable of reducing both ketones and imines.[8] If imine formation is slow, NaBH₄ will simply reduce the more abundant ketone to the alcohol. The key is selectivity. Reagents like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation are more selective for the imine (or the protonated iminium ion) over the ketone, minimizing alcohol formation.[7]
-
Actionable Steps:
-
Change Reducing Agent: If using NaBH₄, consider switching to NaBH₃CN with a catalytic amount of acid (to promote iminium ion formation) or to a catalytic hydrogenation setup.
-
Pre-formation of Imine: If you must use NaBH₄, allow the ketone and ammonia source to stir together for an extended period to maximize imine concentration before slowly adding the borohydride at low temperature (e.g., 0 °C).
-
Check Stoichiometry: Ensure you are using a sufficient excess of the reducing agent to account for any side reactions or degradation.
-
-
Problem 3: Unidentified Peaks in HPLC/GC-MS
-
Question: I see unexpected peaks in my chromatogram that don't correspond to the starting material, product, or alcohol. What could they be?
-
Expert Analysis & Solution: When facing unknown impurities, consider two primary sources: the purity of your starting materials and side-reactions of your product.
Caption: Main reaction pathway and common impurity side reactions. -
Source 1: Regioisomeric Impurities. The Friedel-Crafts synthesis of 3-chloro-2-fluoroacetophenone is not always perfectly regioselective. Your starting material may contain other isomers, which will undergo the exact same reaction sequence to produce regioisomeric amine impurities. These often have very similar properties, making them difficult to separate from the desired product.
-
Solution: Analyze your starting ketone by GC-MS or ¹H NMR to confirm its isomeric purity. If it is contaminated, it must be purified before use.
-
-
Source 2: Secondary Amine Formation. The desired (S)-amine product is a nucleophile. It can react with any remaining starting ketone to form a secondary imine, which can then be reduced to a secondary amine "dimer". This is more common if the reaction is run at high concentrations or if the ammonia source is depleted.
-
Solution: Use a sufficient excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia) to outcompete the product amine. Adding the ketone slowly to the mixture of ammonia and catalyst can also minimize this side reaction.
-
-
Section 3: Key Experimental Protocols
Protocol 1: Chiral HPLC Method for Enantiomeric Excess Determination
This protocol provides a starting point for analyzing the enantiomeric purity of 1-(3-Chloro-2-fluorophenyl)ethanamine. Optimization will likely be required for your specific system.
-
Column: Chiralcel OD-H or equivalent polysaccharide-based chiral column.
-
Mobile Phase: A mixture of Hexane and Isopropanol (IPA) with a small amount of a basic modifier. A typical starting point is 90:10 (Hexane:IPA) + 0.1% Diethylamine (DEA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the amine hydrochloride salt in the mobile phase and filter through a 0.45 µm syringe filter.
-
Analysis: Inject the sample. The two enantiomers should resolve into distinct peaks. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100[16]
Protocol 2: Purification via Diastereomeric Salt Resolution to Upgrade ee
If your product has a moderate ee (e.g., 80-95%), you can often upgrade it to >99% ee using classical resolution. This process takes advantage of the different physical properties of diastereomeric salts.[17][18]
-
Free-Basing: Dissolve the crude amine hydrochloride salt in water and basify to pH > 10 with NaOH. Extract the free amine into an organic solvent like dichloromethane (DCM) or ethyl acetate. Dry the organic layer over Na₂SO₄ and concentrate to obtain the free amine oil.[19]
-
Salt Formation: Dissolve the free amine (1.0 eq) in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve a chiral acid like (+)-Tartaric acid or (-)-Dibenzoyl-L-tartaric acid (0.5 eq) in the same solvent.
-
Crystallization: Slowly add the acid solution to the amine solution while stirring. A precipitate (the diastereomeric salt of one enantiomer) should begin to form. Allow the mixture to stir, sometimes with gentle heating and slow cooling, to promote crystallization.
-
Isolation: Collect the crystals by filtration. The crystals will be enriched in one diastereomer, while the mother liquor will be enriched in the other.
-
Liberation and Analysis: Liberate the free amine from the crystallized salt using the procedure in step 1. Analyze its enantiomeric excess by chiral HPLC to determine if the desired enantiomer has been isolated.
References
- CN112851544A - Synthetic method of O- (3-chloro-2-propenyl)
- WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa)
- CN104402842A - Synthetic method of piperazidines drug intermediate - Google P
- CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone - Google P
-
Synthesis of Chiral Primary Amines via Enantioselective Reductive Amination: From Academia to Industry - ResearchGate. (URL: [Link])
- Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers - Googleapis.com. (URL: )
-
Reductive Amination, and How It Works - Master Organic Chemistry. (URL: [Link])
-
An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with - Organic Syntheses Procedure. (URL: [Link])
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (URL: [Link])
-
Asymmetric Reduction of Oxime Ethers Promoted by Chiral Spiroborate Esters with an O3BN Framework | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation | Chemical Reviews - ACS Publications. (URL: [Link])
-
Mild reductive rearrangement of oximes and oxime ethers to secondary amines with hydrosilanes catalyzed by B(C6F5)3 - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC - NIH. (URL: [Link])
-
A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate - ResearchGate. (URL: [Link])
-
A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (URL: [Link])
-
Optical Purity and Enantiomeric Excess - Master Organic Chemistry. (URL: [Link])
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product? - Reddit. (URL: [Link])
-
Enantioselective Synthesis of Chiral Fluorinated Amines via Manganese-Catalyzed Asymmetric Hydrogenation | Organic Letters - ACS Publications. (URL: [Link])
-
A Guide to the Analysis of Chiral Compounds by GC - Restek. (URL: [Link])
-
Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment | Journal of Chemical Education. (URL: [Link])
-
Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry. (URL: [Link])
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry. (URL: [Link])
-
Reductive Amination - Common Conditions. (URL: [Link])
- EP2796439A1 - Method for purifying (e)
-
(PDF) Efficient Preparation of ((3-Chloro-2- for In-Vivo Study - ResearchGate. (URL: [Link])
-
Part 6: Resolution of Enantiomers - Chiralpedia. (URL: [Link])
-
Asymmetric synthesis of primary amines via the spiroborate-catalyzed borane reduction of oxime ethers - PubMed. (URL: [Link])
-
Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives | Request PDF - ResearchGate. (URL: [Link])
-
Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods | Request PDF - ResearchGate. (URL: [Link])
-
Reactivity of oximes for diverse methodologies and synthetic applications. (URL: [Link])
-
Chiral HPLC Separations - Phenomenex. (URL: [Link])
-
Synthesis of chiral cyclic amines via Ir-catalyzed enantioselective hydrogenation of cyclic imines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00442G. (URL: [Link])
-
Asymmetric Synthesis of Primary Amines via the Spiroborate-Catalyzed Borane Reduction of Oxime Ethers - PMC - NIH. (URL: [Link])
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric synthesis of primary amines via the spiroborate-catalyzed borane reduction of oxime ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Asymmetric Synthesis of Primary Amines via the Spiroborate-Catalyzed Borane Reduction of Oxime Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
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Technical Support Center: Chiral Resolution of Fluorinated Ethanamines
Welcome to the technical support center for the chiral resolution of fluorinated ethanamines. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and field-proven insights into overcoming the unique challenges associated with the enantioselective separation of these compounds. The presence of fluorine can significantly alter the physicochemical properties of ethanamines, impacting their interaction with chiral stationary phases and resolution outcomes. This resource is structured to provide direct, actionable solutions to common problems encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chiral resolution of fluorinated ethanamines?
The primary challenges stem from the high polarity and basicity of the amine group, often leading to poor peak shapes (tailing) due to interactions with residual silanols on silica-based chiral stationary phases (CSPs).[1] The high electronegativity of fluorine can also alter the molecule's electronic distribution and its ability to engage in key interactions—such as hydrogen bonding, dipole-dipole, and π-π interactions—that are crucial for chiral recognition on the CSP.[2][3]
Q2: Which type of chiral stationary phase (CSP) is generally most effective for fluorinated ethanamines?
Polysaccharide-based CSPs, such as those derived from amylose and cellulose phenylcarbamates, are widely recognized as some of the most effective for a broad range of chiral compounds, including amines.[4][5] Specifically, amylose tris(3,5-dimethylphenylcarbamate) phases have shown excellent performance.[4] Cyclofructan-based CSPs have also demonstrated a high success rate for separating primary amines.[1] The selection of the CSP is a critical factor, and screening a variety of phases is often necessary to achieve optimal separation.[4][6]
Q3: Why are mobile phase additives so crucial for the separation of chiral amines?
Mobile phase additives, both acidic and basic, are essential for improving peak shape and enhancing enantioselectivity. Basic additives, like triethylamine (TEA) or diethylamine (DEA), are used to suppress the interaction of the basic amine analyte with acidic silanol groups on the silica surface, thereby reducing peak tailing.[1] Acidic additives, such as trifluoroacetic acid (TFA) or formic acid, can protonate the amine, which can either enhance or diminish interactions with the CSP, sometimes even reversing the elution order of the enantiomers.[5] The use of an acid/base pair, such as TFA/TEA, often provides the best results by creating a competitive environment that improves peak symmetry and resolution.[5][7]
Q4: Can derivatization help in the chiral resolution of fluorinated ethanamines?
Yes, derivatization can be a powerful strategy. Converting the primary amine to a less polar derivative, such as an amide or carbamate, can significantly improve chromatographic behavior.[8] Derivatization with reagents like trifluoroacetic anhydride or isopropyl isocyanate can make the amines suitable for gas chromatography (GC) analysis.[9] For HPLC, derivatization can introduce chromophores or fluorophores for enhanced detection and can also provide additional interaction sites to improve chiral recognition.[4]
Q5: Is enzymatic resolution a viable alternative for fluorinated ethanamines?
Enzymatic kinetic resolution is a highly effective method for obtaining enantiomerically pure fluorinated amines.[10] Lipases are commonly used to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated and unreacted enantiomers.[10] This technique can achieve high enantiomeric excess (ee) and is a valuable tool in both analytical and preparative scale separations.[10]
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing probable causes and step-by-step solutions.
Problem 1: Poor Peak Shape (Tailing Peaks) for Both Enantiomers
Q: I am observing significant peak tailing for both enantiomers of my fluorinated ethanamine on a polysaccharide-based CSP. What is the likely cause and how can I fix it?
A: Severe peak tailing for basic compounds like ethanamines is most commonly caused by strong interactions with acidic silanol groups on the silica support of the CSP.[1] The basic amine adsorbs strongly to these sites, leading to a delayed and broadened elution profile.
Troubleshooting Steps:
-
Introduce a Basic Additive: The most effective solution is to add a small amount of a basic modifier to your mobile phase.
-
Recommended Additives: Start with 0.1% (v/v) of triethylamine (TEA) or diethylamine (DEA) for normal-phase or polar organic modes. For reversed-phase, a volatile amine that is soluble in the mobile phase should be used.
-
Causality: The basic additive acts as a competitive agent, binding to the active silanol sites and preventing the analyte from interacting with them, resulting in more symmetrical peaks.[1]
-
-
Optimize Additive Concentration: If tailing persists, systematically increase the concentration of the basic additive. Be aware that excessive amounts can sometimes negatively impact selectivity.
-
Consider an Acid/Base Pair: For particularly challenging separations, a combination of an acid and a base can be beneficial. A common pairing is 0.1% TFA and 0.1% TEA.[7]
-
Causality: This combination can form an ion pair with the analyte in the mobile phase and also effectively masks silanol groups, leading to improved peak shape and sometimes enhanced selectivity.[5]
-
-
Column Choice: If the problem persists, consider using a CSP with a more effectively end-capped silica or a different support material.
Problem 2: No Separation or Poor Resolution (Rs < 1.5)
Q: I am not achieving baseline separation of my fluorinated ethanamine enantiomers. The peaks are either co-eluting or have very poor resolution. What steps should I take to improve this?
A: Poor resolution indicates that the chiral recognition between your analyte and the CSP is weak under the current conditions. Chiral separations are highly sensitive to the mobile phase composition, temperature, and the nature of the CSP itself.[6]
Troubleshooting Workflow:
Sources
- 1. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effect of fluorine substitution on chiral recognition: interplay of CH···π, OH···π and CH···F interactions in gas-phase complexes of 1-aryl-1-ethanol with butan-2-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection and Troubleshooting for Coupling Reactions of (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride. This guide provides in-depth technical advice, troubleshooting strategies, and frequently asked questions (FAQs) regarding catalyst selection for its coupling reactions, particularly C-N bond formation. Our aim is to equip you with the knowledge to navigate the complexities of this sterically hindered and electronically challenging substrate.
Introduction: The Challenges of Coupling (S)-1-(3-Chloro-2-fluorophenyl)ethanamine
(S)-1-(3-Chloro-2-fluorophenyl)ethanamine is a valuable building block in pharmaceutical synthesis. However, its structure presents several challenges for transition metal-catalyzed cross-coupling reactions. The presence of an ortho-fluoro and a meta-chloro substituent on the phenyl ring makes the aryl halide less reactive towards oxidative addition. Furthermore, the secondary amine is sterically hindered, which can impede its approach to the metal center. This guide will focus primarily on the widely used Buchwald-Hartwig amination and will also touch upon alternative catalytic systems.
Frequently Asked Questions (FAQs)
Q1: My starting material is the hydrochloride salt. How does this affect my reaction setup?
A1: The hydrochloride salt of your amine must be neutralized in situ for the coupling reaction to proceed. This requires the addition of at least one extra equivalent of base to your reaction mixture. The first equivalent will neutralize the HCl salt to form the free amine, and subsequent equivalents will facilitate the catalytic cycle. Failure to add a sufficient amount of base is a common reason for reaction failure.
Q2: Which catalytic system should I start with for the Buchwald-Hartwig amination of this substrate?
A2: For a sterically hindered and electron-deficient aryl chloride, a robust palladium-based system is a good starting point. We recommend a combination of a palladium(0) precursor, such as Pd₂(dba)₃ or Pd(OAc)₂, and a bulky, electron-rich phosphine ligand. The dramatic increase in activity seen with these ligands is attributed to their ability to favor the monoligated palladium species throughout the catalytic cycle, which accelerates the rates of oxidative addition, amide formation, and reductive elimination.[1]
Here is a recommended starting point:
| Component | Recommendation | Rationale |
| Palladium Precursor | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Readily available and effective precursors for generating the active Pd(0) catalyst. |
| Ligand | A biarylphosphine ligand such as XPhos, SPhos, or RuPhos (1.1-1.5 eq. relative to Pd) | These bulky, electron-rich ligands are known to be effective for coupling challenging substrates, including aryl chlorides.[1] |
| Base | NaOt-Bu or K₃PO₄ (2.5-3.0 eq.) | A strong, non-nucleophilic base is required. NaOt-Bu is often very effective, while K₃PO₄ can be a milder alternative if your substrate is base-sensitive. |
| Solvent | Toluene or Dioxane | These are common, relatively non-polar solvents for Buchwald-Hartwig reactions. |
| Temperature | 80-110 °C | Higher temperatures are often necessary for the activation of aryl chlorides. |
Q3: The reaction is sluggish or gives a low yield. What are the first things I should check?
A3: Low conversion is a common issue. Before embarking on extensive re-optimization, verify the following:
-
Inert Atmosphere: Ensure your reaction was set up under an inert atmosphere (e.g., argon or nitrogen). Oxygen can deactivate the palladium catalyst.
-
Solvent and Reagent Quality: Use anhydrous solvents and ensure your amine and aryl halide are pure.
-
Base Stoichiometry: Double-check that you have added enough base to both neutralize the hydrochloride salt and facilitate the reaction.
-
Stirring: Ensure vigorous stirring, especially if you are using a heterogeneous base like K₃PO₄.
If these factors are well-controlled, proceed to the troubleshooting guide below.
Q4: I am observing a significant amount of a side product that appears to be the dehalogenated starting material. What is happening and how can I prevent it?
A4: This side product is likely the result of hydrodehalogenation, a common side reaction in Buchwald-Hartwig aminations, especially with aryl chlorides.[1] It can occur through various pathways, including the reaction of the palladium-hydride species with the aryl halide. To minimize this, you can try:
-
Switching the Ligand: Some ligands are more prone to promoting hydrodehalogenation than others. Screening different bulky phosphine ligands can be beneficial.
-
Using a Different Base: The choice of base can influence the formation of palladium-hydride species.
-
Lowering the Reaction Temperature: If the desired reaction proceeds at a lower temperature, this can sometimes reduce the rate of side reactions.
-
Consider a Bimetallic System: Some studies have shown that the addition of a co-catalyst like copper can suppress hydrodehalogenation.[2]
Troubleshooting Guide
Navigating the challenges of coupling (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride often requires a systematic approach to troubleshooting. The following guide provides a logical workflow for addressing common issues.
Diagram: Troubleshooting Workflow
Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Alternative Catalytic Systems
While palladium-based catalysts are the most common choice, it is worth considering alternatives if you encounter persistent issues.
-
Nickel Catalysis: Nickel catalysts are often more reactive towards aryl chlorides than their palladium counterparts and can be a more cost-effective option. Systems based on Ni(II) precursors with phosphine or N-heterocyclic carbene (NHC) ligands have shown great promise. [3]* Copper Catalysis (Ullmann Condensation): This classical C-N coupling method has seen a resurgence with the development of new ligand systems that allow for milder reaction conditions. For sterically demanding substrates, Ullmann-type couplings can sometimes provide better results than palladium-catalyzed reactions. [4][5]
Conclusion
The successful coupling of (S)-1-(3-chloro-2-fluorophenyl)ethanamine hydrochloride is an achievable goal with careful consideration of the catalyst system and reaction conditions. A systematic approach to screening and troubleshooting is key to overcoming the inherent challenges of this substrate. This guide provides a starting point for your investigations, and we encourage you to consult the primary literature for more specific examples and the latest advancements in this field.
References
-
Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. National Institutes of Health. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Efficient Pd-Catalyzed Amination of Heteroaryl Halides. ACS Publications. Available at: [Link]
-
Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Amination Reactions. MDPI. Available at: [Link]
-
In-Depth Assessment of the Palladium-Catalyzed Fluorination of Five-Membered Heteroaryl Bromides. ACS Publications. Available at: [Link]
-
Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. ACS Publications. Available at: [Link]
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Available at: [Link]
-
Bulky alkylphosphines with neopentyl substituents as ligands in the amination of aryl bromides and chlorides. PubMed. Available at: [Link]
-
Mechanistic insights into palladium-catalyzed nucleophilic aromatic fluorination: From early discoveries to recent Design of new Ligands. ResearchGate. Available at: [Link]
-
Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. DSpace@MIT. Available at: [Link]
-
Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Royal Society of Chemistry. Available at: [Link]
-
Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway Under Hy. NSF Public Access Repository. Available at: [Link]
-
Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. National Institutes of Health. Available at: [Link]
-
Nickel-Catalyzed Amination of Aryl Chlorides with Ammonia or Ammonium Salts. ResearchGate. Available at: [Link]
-
Catalyst-Free C–N Coupling under Ambient Conditions via High-Throughput Microdroplet Reactions. ACS Publications. Available at: [Link]
-
Publications. The Hartwig Group. Available at: [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available at: [Link]
-
Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. ACS Publications. Available at: [Link]
-
Scope and Limitations of Pd 2 (dba) 3 /P( i -BuNCH 2 CH 2 ) 3 N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. ResearchGate. Available at: [Link]
-
Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. National Institutes of Health. Available at: [Link]
-
Mechanistic Analysis of Metallaphotoredox C−N Coupling: Photocatalysis Initiates and Perpetuates Ni(I)/Ni. Macmillan Group - Princeton University. Available at: [Link]
-
Copper-Catalyzed Ullmann-Type Coupling and Decarboxylation Cascade of Arylhalides with Malonates to Access α-Aryl Esters. ResearchGate. Available at: [Link]
-
Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Organic Chemistry Portal. Available at: [Link]
-
Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. Available at: [Link]
-
(PDF) Nickel catalyzed C-N coupling of haloarenes with B2N4 reagents. ResearchGate. Available at: [Link]
-
Ullmann condensation. Wikipedia. Available at: [Link]
-
Copper-Catalyzed Ullmann-Type Coupling and Decarboxylation Cascade of Arylhalides with Malonates to Access α-Aryl Esters. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Copper-Catalyzed Ullmann-Type Coupling and Decarboxylation Cascade of Arylhalides with Malonates to Access α-Aryl Esters [organic-chemistry.org]
Technical Support Center: Preserving Stereochemical Integrity with Chiral Amines
Welcome to the technical support center for chemists, researchers, and drug development professionals. This guide is designed to provide in-depth, practical solutions for a critical challenge in modern synthesis: preventing racemization when working with chiral amines and their derivatives. Loss of stereochemical purity can significantly impact the biological activity and safety profile of a target molecule. Here, we dissect the common causes of this issue and offer field-proven troubleshooting strategies and protocols to ensure your synthesis delivers the desired enantiomer with high fidelity.
Troubleshooting Guide: Diagnosing and Solving Racemization
This section addresses specific experimental observations and provides a logical path to identifying the root cause and implementing a solution.
Issue 1: My final product shows significant racemization after an amide coupling reaction.
Q: I've coupled a protected amino acid with a chiral amine using a carbodiimide reagent like EDC, but my final product has a low enantiomeric excess (ee). What went wrong?
A: This is a classic and frequent problem in peptide synthesis and amide bond formation. The most probable culprit is the formation of a 5(4H)-oxazolone intermediate from the activated carboxylic acid (the N-protected amino acid).[1][2] This planar, achiral intermediate is highly susceptible to racemization because the proton at the C4 position is acidic and can be easily removed by a base, leading to a loss of stereochemical information.[3]
Root Cause Analysis & Solutions:
-
Mechanism of Racemization: The process begins when the carbodiimide activates the carboxylic acid. If this activated species doesn't react quickly with the amine, it can cyclize to form the oxazolone. In the presence of a base, this oxazolone is deprotonated to form a symmetric enolate, which then re-protonates non-selectively to give a racemic mixture.[1][4]
-
The Role of Base: The choice and amount of base are critical. Stronger, non-hindered bases will accelerate the deprotonation of the oxazolone, promoting racemization.[5]
-
Troubleshooting Step: If you are using a strong base like triethylamine (TEA) or even N,N-diisopropylethylamine (DIPEA), consider switching to a weaker or more sterically hindered base. N-methylmorpholine (NMM) (pKa ~7.4) or 2,4,6-collidine (pKa ~7.4) are excellent alternatives that are less likely to cause racemization compared to DIPEA (pKa ~10.1).[1][6]
-
-
Coupling Additives are Essential: The key to preventing oxazolone formation is to intercept the activated carboxylic acid before it can cyclize. This is the role of coupling additives.
-
Troubleshooting Step: Always include an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[6][7] These additives react with the carbodiimide-activated acid to form an active ester. This active ester is more stable towards racemization than the initial O-acylisourea intermediate but is still highly reactive towards the amine nucleophile.[7] Modern advancements suggest that Oxyma may be superior to HOBt in suppressing racemization and enhancing coupling rates.[8]
-
-
Temperature Control: Higher temperatures accelerate all reaction rates, including the rate of racemization.[9]
-
Troubleshooting Step: Perform your coupling reactions at a lower temperature. Start the reaction at 0 °C and allow it to slowly warm to room temperature. Avoid heating the reaction unless absolutely necessary for sterically hindered couplings.
-
-
Order of Addition: Pre-activation, the practice of mixing the acid, coupling reagent, and base before adding the amine, can be risky. If the amine is not added promptly, the concentration of the racemization-prone activated species increases.
-
Troubleshooting Step: Modify your procedure. Mix the carboxylic acid, amine, and additive (HOBt/Oxyma) first. Then, add the coupling reagent (e.g., EDC) last. Alternatively, if pre-activation is needed, keep the pre-activation time as short as possible before adding the amine.
-
Issue 2: I observe racemization even when using a "racemization-free" phosphonium or uronium coupling reagent.
Q: I switched from EDC/HOBt to HATU to couple my chiral acid and amine, but I'm still seeing a drop in enantiomeric purity. Why is this happening?
A: While aminium/uronium reagents like HBTU and HATU are generally very efficient and designed to minimize racemization, they are not infallible.[8] Racemization with these reagents, though less common, can still occur, particularly under suboptimal conditions.
Root Cause Analysis & Solutions:
-
Base Stoichiometry: Unlike carbodiimide reactions which can sometimes be run without an external base, uronium/phosphonium reagents require a tertiary amine base to function.[1] Typically, two equivalents of base are used: one to neutralize the acid salt (if applicable) and one to liberate the free amine from the coupling reagent salt. An excess of base can still promote racemization, especially with sensitive substrates.
-
Substrate Sensitivity: Some amino acid derivatives are inherently more prone to racemization. Histidine (His) and Cysteine (Cys) are notoriously susceptible.[4]
-
Troubleshooting Step: For these sensitive residues, take extra precautions. Use the mildest possible conditions (low temperature, weaker base). Consider using a coupling reagent specifically designed for difficult couplings with high resistance to racemization, such as DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one).[1]
-
-
Solvent Effects: The choice of solvent can influence the reaction pathway. Highly polar aprotic solvents like DMF and NMP are standard, but their properties can sometimes contribute to side reactions.
-
Troubleshooting Step: While less common, exploring alternative solvents like dichloromethane (DCM) or tetrahydrofuran (THF) could be beneficial if you suspect a solvent-mediated racemization pathway.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of racemization for an alpha-chiral amine or amino acid?
A1: Racemization involves the temporary removal of the proton at the stereocenter (the α-carbon), creating a planar, achiral intermediate (an enol or enolate), followed by re-protonation from either face with equal probability.[1] For this to happen, two things are required:
-
An acidic α-proton.
-
A pathway (often base-catalyzed) to remove it. An electron-withdrawing group attached to the α-amino group (like an acyl or peptidyl group) significantly increases the acidity of this proton, making the compound much more susceptible to racemization, especially upon activation of the adjacent carboxyl group.[1]
Q2: How does solvent choice impact racemization?
A2: Solvents can influence racemization through their polarity and their ability to form hydrogen bonds.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are the most common solvents for coupling reactions. They are effective at dissolving reagents but do not form hydrogen bonds with the nucleophile (the amine), keeping it highly reactive.[11][12] However, their high polarity can stabilize charged intermediates, which may, in some cases, facilitate racemization pathways.
-
Polar Protic Solvents (e.g., water, ethanol): These solvents have O-H or N-H bonds and can act as hydrogen bond donors.[13] They can solvate and stabilize both anions and cations effectively. While generally not used for standard coupling reactions due to reactivity with activated species, their presence (e.g., water in EDC) can influence hydrolysis rates versus aminolysis. They can also decrease nucleophilicity by "caging" the nucleophile in a solvent shell.[11]
Q3: Are urethane protecting groups (Boc, Fmoc, Z) truly safe from racemization?
A3: Generally, yes. Amino acids protected with urethane-type groups (like Boc, Fmoc, or Z) are significantly more resistant to racemization than those with acyl-type protecting groups (like Acetyl or Benzoyl).[1][6] The electron-donating nature of the urethane oxygen makes the α-proton less acidic and disfavors the formation of the oxazolone intermediate. However, under harsh conditions (e.g., strong base, high temperature, prolonged activation time), even these protected amino acids can experience a low level of racemization.
Q4: When should I be most concerned about the stereochemical integrity of my chiral amine itself, not just the activated acid?
A4: While the focus is often on the activated acid, the chiral amine can also racemize under certain conditions. This is less common but can occur if:
-
The α-proton on the amine's stereocenter is activated by an adjacent electron-withdrawing group.
-
The reaction is run at very high temperatures.[9]
-
A strong base is used in a protic solvent, which can facilitate reversible imine formation, a pathway for racemization. Flash thermal racemization protocols have been developed that intentionally use high temperatures and catalysts to achieve this for dynamic kinetic resolution processes.[14] For synthetic purposes where stereopurity is desired, these conditions should be avoided.
Data & Reagent Guide
The selection of coupling reagents and additives is paramount for maintaining stereochemical integrity. The table below summarizes common choices and their relative risk of inducing racemization.
| Coupling Reagent System | Additive | Base Recommendation | Racemization Risk | Key Considerations |
| EDC / DIC (Carbodiimides) | HOBt / Oxyma | NMM, 2,4,6-Collidine | Low (with additive) | Essential to use an additive. Without one, risk is high. DIC is preferred for solid-phase synthesis as its urea byproduct is more soluble.[1] |
| HATU / HBTU (Aminium/Uronium) | None (built-in) | DIPEA (2 eq.), NMM | Very Low | Highly efficient and fast. Still requires careful control of base stoichiometry.[1] |
| PyBOP (Phosphonium) | None (built-in) | DIPEA, NMM | Very Low | Generates carcinogenic HMPA as a byproduct. Newer phosphonium reagents are available. |
| DEPBT | None | Weak Base (e.g., DIPEA) | Extremely Low | Excellent choice for racemization-prone amino acids like His and Cys.[1] |
| Ynamides | None | Mild Conditions | Extremely Low | A newer class of reagents that proceed through a stable vinyl ester intermediate, showing remarkable resistance to racemization.[15] |
Visualizing the Problem & Solution
The Racemization Pathway via Oxazolone
The following diagram illustrates the critical step where stereochemical information is lost during a carbodiimide-mediated coupling and how additives prevent this.
Caption: Mechanism of oxazolone-mediated racemization and its prevention.
Troubleshooting Workflow
Use this decision tree to diagnose and resolve racemization issues in your synthesis.
Caption: A decision tree for troubleshooting racemization in amide coupling.
Protocol: Low-Racemization Amide Coupling
This protocol provides a robust starting point for coupling an N-Fmoc protected amino acid with a chiral amine hydrochloride salt using DIC/Oxyma .
Materials:
-
N-Fmoc-L-amino acid (1.0 eq.)
-
Chiral amine hydrochloride (1.05 eq.)
-
Diisopropylcarbodiimide (DIC) (1.1 eq.)
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) (1.2 eq.)
-
N-methylmorpholine (NMM) (1.1 eq.)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Vessel Preparation: To a clean, dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the N-Fmoc-L-amino acid (1.0 eq.), the chiral amine hydrochloride (1.05 eq.), and Oxyma (1.2 eq.).
-
Dissolution: Add anhydrous solvent (DCM or DMF) to achieve a concentration of approximately 0.1-0.2 M with respect to the amino acid.
-
Cooling: Cool the resulting solution/slurry to 0 °C in an ice-water bath.
-
Base Addition: While stirring, add N-methylmorpholine (1.1 eq.) dropwise. Stir for 10-15 minutes at 0 °C. The NMM neutralizes the amine hydrochloride salt.
-
Coupling Reagent Addition: Add the diisopropylcarbodiimide (DIC) (1.1 eq.) dropwise to the cold reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Filter the reaction mixture to remove the diisopropylurea (DIU) byproduct.
-
Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.
-
Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification & Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess of the purified product using chiral HPLC or SFC.
This guide provides a foundational framework for addressing racemization. Remember that every substrate is different, and optimization is often necessary. By understanding the underlying chemical principles, you can make informed decisions to preserve the stereochemical integrity of your molecules.
References
-
WuXi AppTec. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. WuXi XDC. [Link]
-
Trant, J. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. [Link]
-
Shang, Y., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]
-
Kawamura, S., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Communications Chemistry. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Wang, Z., et al. (2022). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers. [Link]
-
Xu, S., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society. [Link]
-
Pati, S. L., et al. (2023). Contemporary Approaches for Amide Bond Formation. ResearchGate. [Link]
-
Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
-
Deadman, B. J., et al. (2022). Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. Organic Process Research & Development. [Link]
-
Kumar, A., et al. (2023). Advances in Metal-Free Transamidation: A Sustainable Approach to Amide Bond Formation. Chemistry – An Asian Journal. [Link]
-
Aapptec. (n.d.). Coupling Reagents. Aapptec. [Link]
-
Unknown Author. (n.d.). Asymmetric-Synthesis. Source not specified. [Link]
-
Unknown Author. (2024). Heat of Dilution and Racemization of Chiral Amino Acid Solutions. ResearchGate. [Link]
-
Kim, D., et al. (2022). Enantioconvergent Amination of Racemic Tertiary C–H Bonds. PubMed Central. [Link]
-
Unknown Author. (n.d.). Asymmetric reactions_synthesis. Source not specified. [Link]
-
Nam, I., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Proceedings of the National Academy of Sciences. [Link]
-
Chemistry For Everyone. (2023). Can Amide Bond Formation Be Reversed?. YouTube. [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]
-
Unknown Author. (n.d.). Emerging Methods in Amide- and Peptide-Bond Formation. ResearchGate. [Link]
-
Deadman, B. J., et al. (2021). A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines. ACS Catalysis. [Link]
-
Kirby, A. J., & de Meester, P. (1982). Kinetics of Racemization and Hydrolysis of Oxazol-5(4H)-ones. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Unknown Author. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances. [Link]
-
Tenger Chemical. (n.d.). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Tenger Chemical. [Link]
-
Reddit User. (2022). EDC-HOBt Amide coupling workup help. Reddit. [Link]
-
Malerich, J. P., & Miller, S. J. (2014). Peptide-Catalyzed Conversion of Racemic Oxazol-5(4H)-ones into Enantiomerically Enriched α-Amino Acid Derivatives. The Journal of Organic Chemistry. [Link]
-
Unknown Author. (n.d.). 4.1.1 Protic Vs Aprotic Solvent. Scribd. [Link]
-
Goodman, M., & McGahren, W. J. (1967). Mechanistic studies of peptide oxazolone racemization. Tetrahedron. [Link]
-
Wikipedia. (n.d.). Racemization. Wikipedia. [Link]
-
Kishan's Classes. (2023). Organic Chemistry: Protic vs Aprotic Solvents & WHEN TO USE THEM IN A MECHANISM! (SN1,SN2, E1 & E2). YouTube. [Link]
-
Ghislieri, D., & Turner, N. J. (2014). Enzymatic strategies for asymmetric synthesis. PubMed Central. [Link]
-
Malerich, J. P., & Miller, S. J. (2014). Peptide-Catalyzed Conversion of Racemic Oxazol-5(4H)-ones into Enantiomerically Enriched α-Amino Acid Derivatives. ACS Publications. [Link]
-
Eliel, E. L., Wilen, S. H., & Doyle, M. P. (2007). Chapter 5: Principles of Asymmetric Synthesis. In Basic Organic Stereochemistry. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Chiral HPLC Analysis of (S)-1-(3-Chloro-2-fluorophenyl)ethanamine Hydrochloride
Published: January 24, 2026
Introduction: The Criticality of Enantiopurity in Drug Development
In the landscape of modern pharmaceuticals, the stereochemistry of a drug candidate is not a trivial detail but a cornerstone of its safety and efficacy profile. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological properties. For drug development professionals, the precise quantification of the desired enantiomer and its undesired counterpart is a non-negotiable aspect of quality control. This guide provides an in-depth technical overview and a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the chiral separation of (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride, a key chiral intermediate in the synthesis of various pharmaceutical agents.
The presence of halogen substituents, specifically chlorine and fluorine, on the phenyl ring introduces unique electronic and steric factors that influence the chiral recognition mechanism. This guide will delve into the rationale behind method development, offering a primary method utilizing a polysaccharide-based chiral stationary phase (CSP) and comparing its performance with alternative approaches, thereby providing researchers with a robust framework for their analytical challenges.
Primary Recommended Method: Chiral HPLC with a Polysaccharide-Based CSP
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and high success rates for the enantioseparation of a wide array of chiral compounds, including primary amines.[1] The mechanism of separation is a complex interplay of hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance, where the chiral analyte fits into the helical grooves of the polysaccharide polymer.[2]
For the analysis of (S)-1-(3-Chloro-2-fluorophenyl)ethanamine, an immobilized polysaccharide-based column, such as one based on cellulose tris(3,5-dichlorophenylcarbamate), is recommended as the primary approach. Immobilized phases offer the significant advantage of being compatible with a wider range of organic solvents, which enhances method development flexibility.[3]
Detailed Experimental Protocol
This protocol is designed as a robust starting point for the analysis of (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride. All procedures should be performed in accordance with established laboratory safety protocols.
1. Sample Preparation:
-
Prepare a stock solution of the racemic 1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride standard at a concentration of 1.0 mg/mL in the mobile phase.
-
Prepare a sample solution of (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride at a concentration of 1.0 mg/mL in the mobile phase.
-
For the determination of enantiomeric purity, prepare the test sample at a concentration of 1.0 mg/mL in the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | CHIRALPAK® IC-3 (3 µm, 4.6 x 150 mm) or equivalent | Cellulose tris(3,5-dichlorophenylcarbamate) selector provides strong π-π and dipole-dipole interactions, beneficial for halogenated aromatic compounds. The 3 µm particle size offers higher efficiency and resolution.[4] |
| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (DEA) (80:20:0.1, v/v/v) | A normal-phase mobile phase is often effective for polysaccharide CSPs. DEA is a crucial basic additive that improves the peak shape of primary amines by minimizing interactions with residual silanol groups on the silica support.[5] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temperature | 25°C | Temperature can influence enantioselectivity. Starting at ambient temperature is a standard practice, and it can be optimized if necessary. |
| Detection | UV at 220 nm | The phenyl ring provides strong UV absorbance at lower wavelengths. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
3. System Suitability:
-
Inject the racemic standard solution six times.
-
The resolution between the two enantiomer peaks should be not less than 2.0.
-
The relative standard deviation (RSD) for the peak areas of six replicate injections should be not more than 2.0%.
4. Data Analysis:
-
The enantiomeric purity is calculated using the area normalization method:
-
% (S)-enantiomer = [Area(S) / (Area(S) + Area(R))] x 100
-
% (R)-enantiomer = [Area(R) / (Area(S) + Area(R))] x 100
-
Logical Workflow for Chiral HPLC Method Development
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A Comparative Guide to Enantiomeric Excess Determination of (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride by NMR Spectroscopy
In the landscape of pharmaceutical development, the stereochemical purity of a drug candidate is not merely a quality metric; it is a fundamental determinant of its therapeutic efficacy and safety profile. Chiral amines, such as (S)-1-(3-Chloro-2-fluorophenyl)ethanamine, are prevalent building blocks in a multitude of active pharmaceutical ingredients (APIs). Consequently, the accurate and robust determination of their enantiomeric excess (ee) is a critical, non-negotiable step in process development and quality control.
While chiral chromatography stands as the benchmark for enantioseparation, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, complementary, and often more direct approach for quantitative enantiomeric analysis.[1][2] This guide provides an in-depth comparison of two primary NMR-based methodologies for determining the enantiomeric excess of (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride, grounded in field-proven insights and validated protocols. We will explore the causal mechanisms behind experimental choices, enabling researchers to not only execute these methods but to intelligently adapt them.
The Foundational Principle: Inducing Diastereotopicity
Enantiomers, by definition, are chemically identical in an achiral environment, rendering their NMR spectra indistinguishable. The core strategy of any NMR-based ee determination is to transiently or permanently convert the enantiomeric pair into a pair of diastereomers.[1] Diastereomers possess distinct physical and chemical properties, resulting in different magnetic environments and, therefore, separable signals in the NMR spectrum. This conversion is achieved using a chiral auxiliary, following two principal pathways:
-
Chiral Derivatizing Agents (CDAs): Involve the formation of a covalent bond between the analyte and the chiral agent, creating a stable diastereomeric molecule.[3][4]
-
Chiral Solvating Agents (CSAs): Rely on the formation of transient, non-covalent diastereomeric complexes through interactions like hydrogen bonding or ion pairing.[3][4][5]
The ratio of the integrals of the resolved diastereomeric signals directly corresponds to the enantiomeric ratio of the original analyte.
Figure 1: The core principle of NMR-based ee determination.
Method 1: The Covalent Approach with a Chiral Derivatizing Agent (CDA)
This method involves a chemical reaction to create stable diastereomers. For primary amines, one of the most reliable and historically significant CDAs is Mosher's acid chloride, or α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl).[6][7]
Causality of Derivatization
Reacting the racemic amine with a single enantiomer of MTPA-Cl (e.g., (R)-MTPA-Cl) yields two stable diastereomeric amides. The magic of this technique lies in the conformational preference of the resulting Mosher's amides. The bulky phenyl and trifluoromethyl groups of the MTPA moiety arrange themselves to minimize steric hindrance, forcing the substituents on the original amine's chiral center into specific spatial orientations. This rigid conformation creates a distinct anisotropic shielding/deshielding effect from the MTPA's phenyl ring on the amine's protons, leading to significant and easily resolvable differences in their chemical shifts (Δδ).[7]
Figure 2: Workflow for ee determination using a Chiral Derivatizing Agent.
Experimental Protocol: Mosher's Amide Formation
Self-Validation Check: The derivatizing agent must be of high enantiomeric purity (>99%). The reaction must proceed to completion to avoid kinetic resolution, where one enantiomer reacts faster than the other, leading to an inaccurate measured ee.[8]
-
Neutralization: To a solution of (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride (~10 mg) in deuterated chloroform (CDCl₃, 0.6 mL) in an NMR tube, add a slight excess of a non-nucleophilic base, such as triethylamine or proton sponge, to liberate the free amine.
-
Derivatization: Add a slight molar excess (~1.1 equivalents) of (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl). Cap the tube and mix thoroughly. The reaction is typically rapid.
-
Analysis: Acquire the ¹H NMR and ¹⁹F NMR spectra directly. For optimal accuracy, ensure that the relaxation delay (d1) is at least 5 times the longest T1 of the signals being integrated.
Data Analysis & Expected Results
The key diagnostic signals are often the methyl protons (-CH₃) or the methine proton (-CH-) of the original amine. Due to the fluorine atom in the analyte's phenyl ring, ¹⁹F NMR provides an exceptionally clean method. The spectrum will show two signals: one from the MTPA moiety's -CF₃ group and one from the analyte's aryl-F. The -CF₃ signal will split into two distinct peaks corresponding to the two diastereomers, offering a clear window for integration without interference from proton signals.[6]
| Method | Nucleus | Analyte Signal | Expected ΔΔδ (ppm) | Advantages | Disadvantages |
| CDA (Mosher's) | ¹H | Methine (-CH-) | 0.1 - 0.5 | Large signal separation. | Destructive, potential kinetic resolution.[8][9] |
| ¹⁹F | MTPA (-CF₃) | 0.1 - 0.8 | Very clean spectrum, high sensitivity. | Requires fluorinated CDA. |
Method 2: The Non-Covalent Approach with a Chiral Solvating Agent (CSA)
This elegant method avoids chemical reactions, relying instead on the rapid, reversible formation of diastereomeric complexes in solution.[5] For a cationic amine hydrochloride, an anionic chiral solvating agent, such as (R)-(-)-Mandelic acid, is an excellent choice.[10][11]
Causality of Solvation
When (R)-Mandelic acid is added to the amine hydrochloride solution, they form transient diastereomeric ion pairs: [(S)-AmineH⁺...(R)-Mandelate⁻] and [(R)-AmineH⁺...(R)-Mandelate⁻]. The differing steric and electronic interactions (e.g., hydrogen bonding, π-π stacking) within these short-lived complexes result in distinct, time-averaged chemical environments for the two enantiomers. This leads to a separation of their respective signals in the NMR spectrum. The magnitude of this separation is highly dependent on the solvent, temperature, and concentration, as these factors influence the equilibrium and stability of the complexes.
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A Comprehensive Guide to the ¹H and ¹³C NMR Characterization of (S)-1-(3-Chloro-2-fluorophenyl)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the unambiguous structural elucidation of chiral molecules is paramount. (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride, a key chiral building block, demands rigorous analytical characterization to ensure its identity, purity, and stereochemical integrity. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of this compound, offering a foundational dataset for researchers.
Due to the absence of publicly available experimental spectra, this guide utilizes highly accurate predictive NMR software to generate the spectral data. While these predictions offer a robust framework for interpretation, it is crucial to acknowledge that minor deviations may exist when compared with experimentally acquired spectra. Factors such as solvent effects, concentration, and instrument parameters can influence chemical shifts and coupling constants.
The Critical Role of NMR in Chiral Amine Analysis
NMR spectroscopy stands as a cornerstone technique in organic chemistry for its ability to provide detailed information about molecular structure. For chiral molecules like (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride, NMR is indispensable for:
-
Structural Verification: Confirming the connectivity of atoms and the overall molecular framework.
-
Purity Assessment: Identifying and quantifying impurities.
-
Stereochemical Determination: While standard ¹H and ¹³C NMR do not differentiate enantiomers, derivatization with chiral agents can enable the determination of enantiomeric excess.[1]
Experimental Protocol: A Practical Approach to NMR Data Acquisition
Obtaining high-quality NMR spectra is fundamental for accurate structural interpretation. The following protocol outlines a standard procedure for the ¹H and ¹³C NMR analysis of amine hydrochlorides.
1. Sample Preparation:
- Accurately weigh approximately 5-10 mg of (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride.
- Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as it can influence the chemical shifts of labile protons (e.g., -NH₃⁺). DMSO-d₆ is often a good choice for amine hydrochlorides as it can solubilize the salt and slow down the exchange of the amine protons.
- Transfer the solution to a standard 5 mm NMR tube.
2. Instrument Setup:
- The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.[2]
- The instrument should be properly tuned and shimmed to ensure a homogeneous magnetic field.
3. ¹H NMR Acquisition:
- A standard single-pulse experiment is typically sufficient.
- Key parameters to optimize include the spectral width, acquisition time, and relaxation delay.
- The number of scans should be adjusted to achieve an adequate signal-to-noise ratio.
4. ¹³C NMR Acquisition:
- A proton-decoupled ¹³C NMR experiment is standard to simplify the spectrum to single lines for each unique carbon.
- Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.[3]
Predicted NMR Spectral Data and Interpretation
The following sections detail the predicted ¹H and ¹³C NMR spectra of (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride, along with a thorough interpretation of the key signals.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum provides valuable insights into the proton environments within the molecule.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.5 - 9.5 | Broad Singlet | 3H | -NH₃⁺ |
| ~7.6 - 7.8 | Multiplet | 1H | Ar-H |
| ~7.4 - 7.6 | Multiplet | 1H | Ar-H |
| ~7.2 - 7.4 | Multiplet | 1H | Ar-H |
| ~4.6 - 4.8 | Quartet | 1H | -CH(NH₃⁺)- |
| ~1.6 - 1.8 | Doublet | 3H | -CH₃ |
Interpretation:
-
Amine Protons (-NH₃⁺): The protons of the ammonium group are expected to appear as a broad singlet in the downfield region (δ 8.5 - 9.5 ppm). The broadness of the signal is due to quadrupolar broadening from the nitrogen atom and potential chemical exchange with residual water in the solvent. The chemical shift of these protons is highly dependent on the solvent and concentration.[4]
-
Aromatic Protons (Ar-H): The three protons on the substituted phenyl ring will appear in the aromatic region (δ 7.2 - 7.8 ppm).[5] The complex splitting patterns (multiplets) arise from both proton-proton (³JHH) and proton-fluorine (³JHF and ⁴JHF) couplings. A detailed analysis of these coupling constants is crucial for the unambiguous assignment of each aromatic proton.
-
Methine Proton (-CH(NH₃⁺)-): The proton attached to the chiral center is expected to be a quartet due to coupling with the adjacent methyl protons (³JHH). Its chemical shift is significantly downfield (~4.6 - 4.8 ppm) due to the deshielding effect of the adjacent nitrogen and the aromatic ring.
-
Methyl Protons (-CH₃): The three protons of the methyl group will appear as a doublet in the upfield region (~1.6 - 1.8 ppm) due to coupling with the methine proton (³JHH).
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton.
| Predicted Chemical Shift (ppm) | Assignment |
| ~155 - 160 (doublet, ¹JCF) | C-F |
| ~135 - 140 | C-Cl |
| ~130 - 135 | Ar-C |
| ~125 - 130 | Ar-C |
| ~120 - 125 | Ar-C |
| ~115 - 120 (doublet, ²JCF) | Ar-C |
| ~45 - 50 | -CH(NH₃⁺)- |
| ~20 - 25 | -CH₃ |
Interpretation:
-
Aromatic Carbons (Ar-C): The six carbons of the phenyl ring will resonate in the aromatic region (δ 115 - 160 ppm).[6] The carbon directly bonded to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet. The carbon attached to the chlorine atom will also be in this region. The remaining aromatic carbons will show smaller couplings to the fluorine atom (²JCF, ³JCF).
-
Methine Carbon (-CH(NH₃⁺)-): The carbon of the chiral center is expected around δ 45 - 50 ppm.[4]
-
Methyl Carbon (-CH₃): The methyl carbon will be the most upfield signal, appearing around δ 20 - 25 ppm.
Workflow for NMR Characterization
Caption: Workflow for the NMR characterization of a chemical compound.
Comparison with Alternative Analytical Techniques
While NMR is a powerful tool, a comprehensive characterization often involves complementary techniques.
| Technique | Strengths | Limitations |
| Mass Spectrometry (MS) | Provides accurate molecular weight and fragmentation patterns, aiding in structural confirmation. | Does not provide detailed information on atom connectivity or stereochemistry. |
| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule (e.g., N-H, C-H, C-Cl, C-F bonds). | Provides limited information on the overall molecular structure. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Can separate and quantify enantiomers, determining enantiomeric excess.[7][8] | Does not provide detailed structural information. |
| X-ray Crystallography | Provides the absolute three-dimensional structure of a molecule in the solid state. | Requires a suitable single crystal, which can be challenging to obtain. |
Conclusion
The ¹H and ¹³C NMR characterization of (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride, as detailed in this guide, provides a critical analytical foundation for its use in research and development. The predicted spectral data, coupled with the provided interpretation and experimental protocol, offer a comprehensive resource for scientists. For unequivocal structural confirmation and purity assessment, it is always recommended to correlate NMR data with results from orthogonal analytical techniques.
References
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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J&K Scientific. (n.d.). (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride. Retrieved from [Link]
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Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). ¹³C nmr spectrum of ethylamine. Retrieved from [Link]
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ChemConnections. (n.d.). ¹³C NMR Spectroscopy. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). NMR Spectroscopy of Aromatic Compounds. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Spectroscopy of Amines. Retrieved from [Link]
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A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Indole Derivatives
Indole derivatives represent a vast and functionally diverse class of molecules, playing critical roles in pharmacology, neurobiology, and plant physiology. From vital neurotransmitters like serotonin to potent anticancer alkaloids and essential plant hormones, the accurate identification and quantification of these compounds are paramount for advancing scientific research and drug development. Mass spectrometry, with its unparalleled sensitivity and specificity, stands as the cornerstone analytical technique for unraveling the complexities of the "indolome."
This guide provides an in-depth comparison of mass spectrometry-based methodologies for the analysis of indole derivatives. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, empowering researchers to select and optimize the most appropriate analytical strategy for their specific scientific questions.
Choosing the Gateway: A Comparative Analysis of Ionization Techniques
The journey of an indole derivative from a complex biological matrix to a mass spectrum begins with ionization. The choice of ionization source is critical, as it dictates the efficiency of ion generation and can significantly influence the resulting fragmentation patterns. For indole derivatives, the most commonly employed techniques are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), with Matrix-Assisted Laser Desorption/Ionization (MALDI) offering unique capabilities for tissue imaging.
Electrospray Ionization (ESI): The Gentle Giant for Polar Indoles
ESI is a soft ionization technique that transfers ions from solution into the gas phase.[1] It is particularly well-suited for polar and thermally labile indole derivatives, such as tryptophan and its metabolites, which are often analyzed in biological fluids.[1] The "gentle" nature of ESI typically results in abundant protonated molecules [M+H]+ or deprotonated molecules [M-H]-, providing clear molecular weight information.
-
Mechanism of Action: In ESI, a high voltage is applied to a liquid stream (the eluent from liquid chromatography), creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the desorption of analyte ions into the gas phase.[1]
-
Key Strengths:
-
Excellent sensitivity for polar and ionizable compounds.
-
Minimal in-source fragmentation, preserving the molecular ion.
-
Well-suited for coupling with liquid chromatography (LC-MS).
-
-
Causality in Application: For quantitative studies of polar indoleamines like serotonin and 5-hydroxyindoleacetic acid in plasma, ESI is the preferred method due to its high efficiency in ionizing these already charged or easily ionizable molecules in solution, leading to lower limits of detection.[1]
Atmospheric Pressure Chemical Ionization (APCI): The Robust Choice for Less Polar Derivatives
APCI is a gas-phase ionization technique that is generally more suitable for less polar and more volatile compounds that are not readily ionized by ESI.[1]
-
Mechanism of Action: The LC eluent is nebulized into a heated chamber, where the solvent and analyte are vaporized. A corona discharge then ionizes the solvent molecules, which in turn transfer a proton to the analyte molecules through a series of chemical reactions.[1]
-
Key Strengths:
-
Effectively ionizes a broader range of less polar compounds.
-
Less susceptible to matrix effects compared to ESI.
-
Tolerant of higher flow rates and a wider range of mobile phases.
-
-
Causality in Application: For the analysis of relatively nonpolar indole alkaloids in a complex plant extract, APCI can be advantageous. Its gas-phase ionization mechanism can reduce the ion suppression often observed with ESI when co-eluting matrix components are present.[2] A study on the quantification of indole in mouse serum and tissues successfully utilized APCI in positive ion mode.[3]
Matrix-Assisted Laser Desorption/Ionization (MALDI): Painting a Molecular Picture of Tissues
MALDI is a soft ionization technique that allows for the analysis of large molecules and, crucially, the spatial mapping of analytes directly from tissue sections—a technique known as MALDI imaging.[4]
-
Mechanism of Action: The analyte is co-crystallized with a matrix compound on a target plate. A pulsed laser is fired at the crystals, causing the matrix to absorb the laser energy and desorb, carrying the analyte with it into the gas phase where it is ionized.
-
Key Strengths:
-
Enables the visualization of the spatial distribution of molecules in tissues.
-
High sensitivity for a wide range of analytes, including peptides, proteins, lipids, and small molecules.
-
Minimal sample preparation required for tissue analysis.
-
-
Causality in Application: To understand the distribution of tryptophan and its metabolites in different regions of the brain, MALDI imaging is an unparalleled tool. It can reveal localized changes in neurotransmitter levels associated with neurological disorders.[4] For small, polar molecules like some indole derivatives, on-tissue derivatization may be necessary to enhance ionization efficiency and detection sensitivity.[4]
| Ionization Technique | Principle | Best Suited For | Strengths | Limitations |
| ESI | Ionization in the liquid phase | Polar, thermally labile, and pre-charged indole derivatives (e.g., tryptophan, serotonin) | High sensitivity, minimal fragmentation | Susceptible to matrix effects and ion suppression |
| APCI | Gas-phase chemical ionization | Less polar and more volatile indole derivatives (e.g., simple indoles, some alkaloids) | Robust, less prone to matrix effects, tolerates higher flow rates | Lower sensitivity for highly polar compounds, potential for thermal degradation |
| MALDI | Laser-induced desorption/ionization from a matrix | Spatial analysis of indole derivatives in tissue sections | Direct tissue imaging, high sensitivity, broad analyte coverage | On-tissue derivatization may be required for small molecules, quantification can be challenging |
The Heart of the Matter: Comparing Mass Analyzer Platforms
Once ionized, the indole derivatives are sorted by their mass-to-charge ratio (m/z) in the mass analyzer. The choice of analyzer significantly impacts the quality and type of data obtained, from routine quantification to the identification of novel compounds.
Triple Quadrupole (QqQ) Mass Spectrometry: The Gold Standard for Quantification
The triple quadrupole mass spectrometer is the workhorse for targeted quantitative analysis.[5] It operates in Multiple Reaction Monitoring (MRM) mode, providing exceptional sensitivity and selectivity.[5]
-
Principle of Operation: A QqQ instrument consists of two mass-analyzing quadrupoles (Q1 and Q3) separated by a collision cell (q2). Q1 is set to select a specific precursor ion (the molecular ion of the indole derivative). This ion is then fragmented in q2 through collision-induced dissociation (CID). Q3 is set to select a specific fragment ion, which is then detected. This highly specific precursor-to-fragment ion transition is the basis of MRM.
-
Key Strengths:
-
Causality in Application: For clinical research applications, such as measuring the concentration of an indole-containing drug candidate in patient plasma samples, the QqQ is the instrument of choice.[6] Its ability to filter out chemical noise by monitoring a specific MRM transition ensures accurate and precise quantification even at very low concentrations.[6]
Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry: A Powerful Tool for Qualitative Analysis and Discovery
Q-TOF instruments combine a quadrupole mass filter with a high-resolution time-of-flight mass analyzer. This hybrid configuration offers a powerful platform for both qualitative and quantitative analysis.
-
Principle of Operation: The quadrupole can be operated in either resolving mode (to select a precursor ion for MS/MS) or RF-only mode (to allow all ions to pass). The TOF analyzer measures the time it takes for ions to travel a fixed distance to the detector. Lighter ions travel faster than heavier ions, allowing for high-resolution mass measurement.
-
Key Strengths:
-
High mass resolution and accuracy, enabling confident elemental composition determination.[7]
-
Excellent sensitivity for full-scan and MS/MS analysis.
-
Versatile for both targeted and untargeted (discovery) metabolomics.
-
-
Causality in Application: When screening a natural product extract for novel indole alkaloids, a Q-TOF is highly advantageous. Its high-resolution full-scan capabilities allow for the accurate mass measurement of all components in the sample, facilitating the identification of previously uncharacterized compounds. The ability to perform high-resolution MS/MS provides detailed structural information for elucidation.
Orbitrap Mass Spectrometry: The Pinnacle of High-Resolution Analysis
Orbitrap mass spectrometers are renowned for their exceptionally high resolving power and mass accuracy.[8]
-
Principle of Operation: Ions are trapped in an electrostatic field between a central spindle-like electrode and a barrel-like outer electrode. The ions orbit the central electrode and also oscillate along its axis. The frequency of this axial oscillation is proportional to the inverse of the square root of their m/z, which is detected as an image current and converted to a mass spectrum via a Fourier transform.
-
Key Strengths:
-
Causality in Application: In complex metabolomics studies where indole derivatives are part of a larger network of interacting metabolites, the Orbitrap's ultra-high resolution is invaluable. It can distinguish between indole derivatives and other co-eluting compounds with very similar masses, which might be indistinguishable on a lower-resolution instrument. This level of detail is crucial for accurate metabolite identification and pathway analysis. However, for flow injection analysis of complex mixtures, the dynamic range of Orbitraps can be a limitation, potentially sacrificing low-abundance ions.[10]
| Mass Analyzer | Primary Application | Resolution | Mass Accuracy | Key Strengths |
| Triple Quadrupole (QqQ) | Targeted Quantification | Low | Low | Unmatched sensitivity in MRM mode, high throughput, robust |
| Quadrupole Time-of-Flight (Q-TOF) | Qualitative & Quantitative Analysis | High (up to ~60,000) | High (<5 ppm) | Excellent for unknown identification, versatile, good sensitivity |
| Orbitrap | High-Resolution Qualitative & Quantitative Analysis | Ultra-high (up to >240,000) | Very High (<1 ppm) | Unparalleled resolution and mass accuracy, high confidence in identification |
Navigating the Chromatographic Maze: LC-MS/MS vs. GC-MS
The separation of complex mixtures of indole derivatives prior to mass analysis is typically achieved using either liquid chromatography (LC) or gas chromatography (GC).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Versatile Workhorse
LC-MS/MS is the most widely used technique for the analysis of indole derivatives due to its broad applicability and compatibility with ESI and APCI.
-
Principle: LC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. The separated compounds are then introduced into the mass spectrometer for analysis. Reversed-phase LC, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase, is commonly employed for indole derivatives.[3]
-
Advantages for Indole Analysis:
-
Suitable for a wide range of indole derivatives, from polar to nonpolar, without the need for derivatization.
-
Ideal for the analysis of thermally labile and non-volatile compounds.
-
Directly compatible with the analysis of biological fluids.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile and Derivatized Indoles
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For many indole derivatives, a derivatization step is required to increase their volatility and thermal stability.[11]
-
Principle: GC separates compounds based on their volatility and interaction with a stationary phase coated on the inside of a long, thin capillary column. The separated compounds are then introduced into the mass spectrometer, typically using Electron Ionization (EI).
-
Advantages for Indole Analysis:
-
Excellent chromatographic resolution, allowing for the separation of closely related isomers.
-
EI produces reproducible fragmentation patterns that can be searched against extensive spectral libraries for compound identification.[12]
-
Highly sensitive for targeted analysis.
-
-
Derivatization is Key: Many indole derivatives, particularly those with polar functional groups (e.g., -COOH, -OH, -NH), are not sufficiently volatile for GC analysis. Derivatization, often through silylation or methylation, is a necessary step to block these polar groups and increase volatility.[13]
Illuminating Molecular Landscapes: MALDI Imaging of Indole Derivatives
MALDI imaging mass spectrometry has emerged as a revolutionary technique for visualizing the spatial distribution of molecules in biological tissues without the need for labels.[4] This is particularly valuable for understanding the roles of indole derivatives in neurochemistry and pharmacology.
By rastering a laser across a thin tissue section and collecting a mass spectrum at each point, a molecular map of the tissue can be generated. This allows researchers to see, for example, how the distribution of a drug and its indole-containing metabolites changes over time within a specific organ, or how the levels of key indoleamine neurotransmitters are altered in diseased versus healthy brain tissue.[14]
Experimental Protocols: A Practical Guide
To provide a tangible framework, here are detailed protocols for the quantitative analysis of a representative indole derivative using LC-MS/MS and a qualitative/quantitative method for plant auxins using GC-MS.
Protocol 1: Quantitative Analysis of Indole in Mouse Serum using LC-MS/MS
This protocol is adapted from Chhonker et al. (2022) for the quantification of indole in a biological matrix.[2][3]
1. Sample Preparation (Protein Precipitation): a. Prepare a working solution of the internal standard (IS), indole-d7. b. To 100 µL of mouse serum in a microcentrifuge tube, add the IS solution. c. Add 200 µL of ice-cold acetonitrile to precipitate proteins. d. Vortex the mixture for 2 minutes. e. Centrifuge at 16,100 x g for 10 minutes at 4°C. f. Transfer 150 µL of the supernatant to an autosampler vial for analysis.
2. LC-MS/MS Analysis: a. LC System: A standard HPLC or UHPLC system. b. Column: Synergi Fusion C18 (4 µm, 250 x 2.0 mm).[3] c. Mobile Phase A: 0.1% formic acid in water. d. Mobile Phase B: Methanol. e. Gradient: A suitable gradient to separate indole from matrix components. f. Flow Rate: 0.2 mL/min. g. Injection Volume: 10 µL. h. Mass Spectrometer: A triple quadrupole mass spectrometer. i. Ionization Source: APCI, positive ion mode. j. MRM Transitions:
- Indole: 118.1 -> 91.1 (quantifier), 118.1 -> 65.05 (qualifier).[2]
- Indole-d7 (IS): 124.15 -> 96.1.[2] k. Optimization: Optimize collision energy and other source parameters for maximum signal intensity.
Protocol 2: Analysis of Plant Auxins (Indole-3-Acetic Acid) by GC-MS
This protocol is based on established methods for auxin analysis.[13][15]
1. Extraction and Purification: a. Flash-freeze approximately 25-50 mg of plant tissue in liquid nitrogen. b. Homogenize the tissue in a suitable extraction buffer. c. Add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₆-IAA). d. Perform solid-phase extraction (SPE) to purify the auxin fraction.
2. Derivatization (Methylation): a. Evaporate the purified extract to dryness under a stream of nitrogen. b. Reconstitute the residue in a small volume of methanol. c. Add an ethereal solution of diazomethane to convert the carboxylic acid group of IAA to its methyl ester. (Caution: Diazomethane is highly toxic and explosive. Handle with extreme care in a fume hood). d. Allow the reaction to proceed for a few minutes, then evaporate the excess diazomethane and solvent.
3. GC-MS Analysis: a. GC System: A gas chromatograph with a capillary column suitable for semi-polar compounds (e.g., DB-5ms). b. Injection: Splitless injection of the derivatized sample. c. Oven Program: A temperature gradient from a low initial temperature (e.g., 60°C) to a high final temperature (e.g., 300°C) to elute the derivatized auxin. d. Mass Spectrometer: A single or triple quadrupole mass spectrometer. e. Ionization: Electron Ionization (EI) at 70 eV. f. Data Acquisition: Scan mode for qualitative analysis or Selected Ion Monitoring (SIM) for targeted quantification, monitoring characteristic ions of the IAA methyl ester and its internal standard.
Visualizing the Workflow and Fragmentation
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Comparative workflows for LC-MS/MS and GC-MS analysis of indole derivatives.
Caption: Simplified fragmentation pathway of the indole parent molecule.
Conclusion
The mass spectrometric analysis of indole derivatives is a dynamic and multifaceted field. The optimal analytical strategy is not a one-size-fits-all solution but rather a carefully considered choice based on the specific physicochemical properties of the analyte, the complexity of the matrix, and the ultimate research question. By understanding the fundamental principles and comparative advantages of different ionization techniques, mass analyzers, and chromatographic methods, researchers can harness the full power of mass spectrometry to illuminate the diverse and vital roles of indole derivatives in science and medicine.
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Gaudêncio, S. P., & Pereira, F. (2015). High Resolution Mass Spectrometry As A Unique Bioanalytical Tool In Natural Product Studies. Journal of Applied Bioanalysis, 1(2), 43-49. [Link]
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Esteve, C., et al. (2016). Mass spectrometry imaging of amino neurotransmitters: a comparison of derivatization methods and application in mouse brain tissue. Metabolomics, 12(1), 1-11. [Link]
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Liu, X., et al. (2012). Protocol: high-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples. Plant methods, 8(1), 1-17. [Link]
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Chhonker, Y. S., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. ResearchGate. [Link]
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Vogiatzis, C., et al. (2022). Current Role and Potential of Triple Quadrupole Mass Spectrometry in Biomedical Research and Clinical Applications. Medicina, 58(12), 1749. [Link]
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Gault, J., et al. (2021). High-Resolution Native Mass Spectrometry. Chemical Reviews, 121(16), 9664-9721. [Link]
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ResearchGate. (2018). Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes?. ResearchGate Forum. [Link]
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Gault, J., et al. (2021). High-Resolution Native Mass Spectrometry. ACS Publications. [Link]
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Fuhrer, T. (2021). Why do we prefer TOFs over Orbitraps for flow injection analysis?. Metabolomics Blog. [Link]
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Liu, Y., et al. (2014). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science, 52(8), 834-840. [Link]
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A Senior Application Scientist's Guide to the X-ray Crystallography of Factor D Inhibitor Precursors
This guide provides an in-depth technical comparison of the crystallographic approaches for elucidating the structures of complement Factor D in complex with various inhibitor precursors. It is intended for researchers, scientists, and drug development professionals engaged in structure-based drug design targeting the alternative complement pathway.
The Strategic Imperative of Targeting Factor D
The complement system is a cornerstone of innate immunity, and its alternative pathway (AP) acts as a powerful amplification loop for immune surveillance.[1][2] However, dysregulation of the AP is a key driver in a range of debilitating conditions, including paroxysmal nocturnal hemoglobinuria (PNH), age-related macular degeneration (AMD), and atypical hemolytic uremic syndrome (aHUS).[2][3]
At the heart of the AP amplification loop lies Factor D (FD), a serine protease with a singular, highly specific function: to cleave Factor B when it is bound to C3b, forming the potent C3 convertase (C3bBb).[4][5] FD is the rate-limiting enzyme in the AP, making it an exceptionally strategic target for therapeutic intervention.[1][4] By inhibiting FD, we can effectively quell the entire amplification cascade, offering a targeted approach to treating complement-mediated diseases.[2][6] Structure-based drug design, powered by X-ray crystallography, has been instrumental in the development of potent and selective small-molecule FD inhibitors.[3][7][8]
Below is a diagram illustrating the central role of Factor D in the Alternative Pathway of the complement system.
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A Comparative Guide to the Efficacy of Indole-Based Factor D Inhibitors
This guide provides a detailed comparison of the efficacy of indole-based Factor D inhibitors, offering valuable insights for researchers, scientists, and drug development professionals engaged in the exploration of complement-mediated diseases. We will delve into the mechanism of Factor D inhibition, compare the potency of novel indole-based compounds with other relevant alternatives, and provide detailed experimental protocols to support your research endeavors.
The Critical Role of Factor D in the Alternative Complement Pathway
The complement system is a cornerstone of innate immunity, providing a rapid and robust defense against pathogens. It operates through three main pathways: the classical, lectin, and alternative pathways. The alternative pathway (AP) is of particular interest as it functions as a potent amplification loop for all three pathways, making its regulation critical in maintaining immune homeostasis.[1] Dysregulation of the AP is implicated in a range of debilitating conditions, including paroxysmal nocturnal hemoglobinuria (PNH), atypical hemolytic uremic syndrome (aHUS), and age-related macular degeneration (AMD).[2]
Factor D is a serine protease that serves as the rate-limiting enzyme in the activation of the AP. It circulates in the plasma and, upon the formation of the C3bB complex, cleaves Factor B into Ba and Bb fragments. The resulting C3bBb complex is the AP C3 convertase, which triggers a cascade of downstream events culminating in opsonization, inflammation, and the formation of the membrane attack complex (MAC) that lyses target cells.[3] Given its pivotal and specific role in the AP, Factor D has emerged as a prime therapeutic target for the development of small molecule inhibitors.
Below is a diagram illustrating the central role of Factor D in the alternative complement pathway.
Figure 1: The central role of Factor D in the alternative complement pathway.
Efficacy Comparison of Factor D Inhibitors
The development of oral small molecule inhibitors of Factor D represents a significant advancement in the treatment of complement-mediated diseases. While several compounds have entered clinical development, this guide focuses on the comparative efficacy of those built around an indole scaffold. For a comprehensive understanding, we also include data on potent, clinically relevant non-indole-based inhibitors.
| Compound Name (Code) | Core Scaffold | Target | In Vitro Potency (IC50) | Assay Type | Source |
| Example Compound 1 | Indole | Factor D | 32 nM | Recombinant human Factor D activity assay | [4] |
| Danicopan (ACH-4471) | Indazole | Factor D | 15 nM | Factor D proteolytic activity assay | [5] |
| 4-27 nM | Hemolysis assay | [6] | |||
| Pelecopan (BCX9930) | Non-indole (structure not publicly disclosed) | Factor D | 14.3 nM | Purified human Factor D sterolytic activity | [7][8] |
| 28.1 nM | Factor D proteolytic activity (C3bB substrate) | [7][8] | |||
| 29.5 nM | AP-mediated hemolysis of rabbit erythrocytes | [7][8] |
Expert Insights on Structure-Activity Relationship (SAR):
The indole scaffold is a "privileged structure" in medicinal chemistry, known for its ability to mimic peptide structures and bind to enzymes. The development of indole-based Factor D inhibitors has leveraged this versatility. For instance, early research by Novartis identified that an indole ring could serve as a suitable S1 binding moiety for Factor D.[9] The Novartis patent WO2014009833 describes a series of compounds, including an exemplified indole derivative with a potent IC50 of 32 nM, demonstrating the viability of the indole core for potent Factor D inhibition.[4]
In contrast, Danicopan, a clinically advanced Factor D inhibitor, is built upon an indazole scaffold. Its high potency is attributed to key interactions within the Factor D active site. Pelecopan (BCX9930) has also demonstrated high potency in various assays, though its specific chemical structure is not publicly available.[7][8] The discontinuation of BCX9930 development in favor of a next-generation compound, BCX10013, highlights the competitive landscape and the drive for optimized dosing and safety profiles.[10]
Experimental Methodologies for Assessing Factor D Inhibition
To ensure the scientific integrity of our findings, we present detailed protocols for two key assays used to evaluate the efficacy of Factor D inhibitors.
Factor D Enzymatic Activity Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of Factor D.
Principle:
Factor D cleaves Factor B when it is complexed with C3b. The assay quantifies the generation of the Bb fragment, which can be detected using various methods, such as ELISA or by using a synthetic substrate that releases a fluorescent or chromogenic signal upon cleavage.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., HEPES-buffered saline with MgCl2).
-
Reconstitute purified human Factor D, Factor B, and C3b to desired stock concentrations.
-
Prepare a serial dilution of the test inhibitor in the reaction buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, Factor B, and C3b to each well.
-
Add the serially diluted inhibitor or vehicle control to the respective wells.
-
Initiate the reaction by adding a pre-determined concentration of Factor D to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction (e.g., by adding EDTA).
-
Detect the amount of Bb fragment generated using a specific anti-Bb antibody in an ELISA format.
-
Alternatively, if using a fluorogenic substrate, measure the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a four-parameter logistic curve.
-
The following diagram illustrates the workflow for a Factor D enzymatic assay.
Figure 2: Workflow for a Factor D enzymatic activity assay.
Alternative Pathway Hemolytic Assay
This cell-based assay provides a functional measure of the entire alternative pathway and the inhibitor's ability to prevent cell lysis.
Principle:
Rabbit erythrocytes are particularly susceptible to lysis by the human alternative complement pathway. In the presence of a functional AP, the MAC is formed on the surface of these cells, leading to hemolysis, which can be quantified by measuring the release of hemoglobin.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a gelatin veronal buffer containing magnesium and EGTA (GVB-Mg-EGTA) to specifically allow AP activation.
-
Wash rabbit erythrocytes in the buffer and resuspend to a standardized concentration.
-
Prepare a serial dilution of the test inhibitor in the buffer.
-
Use normal human serum as the source of complement.
-
-
Assay Procedure:
-
In a 96-well plate, add the serially diluted inhibitor or vehicle control.
-
Add the normal human serum to each well.
-
Add the rabbit erythrocyte suspension to all wells.
-
Include a 100% lysis control (erythrocytes in water) and a 0% lysis control (erythrocytes in buffer).
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Detection:
-
Centrifuge the plate to pellet the intact erythrocytes.
-
Transfer the supernatant to a new plate.
-
Measure the absorbance of the supernatant at 414 nm to quantify the amount of released hemoglobin.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for each inhibitor concentration, normalized to the 0% and 100% lysis controls.
-
Determine the IC50 value by plotting the percentage of hemolysis against the inhibitor concentration and fitting the data to a suitable curve.
-
Below is a diagram outlining the workflow of the alternative pathway hemolytic assay.
Figure 3: Workflow for an alternative pathway hemolytic assay.
Conclusion
The development of potent and selective indole-based Factor D inhibitors holds significant promise for the treatment of a variety of complement-mediated diseases. The data presented in this guide demonstrate that indole-containing compounds can achieve nanomolar potency, comparable to other clinically advanced Factor D inhibitors with different chemical scaffolds. The provided experimental protocols offer a robust framework for researchers to evaluate the efficacy of their own compounds. As our understanding of the intricate role of the alternative complement pathway in disease pathogenesis continues to grow, the development of novel, orally bioavailable inhibitors, including those based on the versatile indole scaffold, will undoubtedly remain a key focus of therapeutic innovation.
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Classical Pathway of Hemolytic Assay Protocol. Creative Biolabs. Available from: [Link]
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A Senior Application Scientist's Guide to Validated Analytical Methods for Chiral Amine Purity
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Enantiomeric Purity
In the landscape of pharmaceutical development and chemical synthesis, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is often the very essence of its biological function. Chiral molecules, existing as non-superimposable mirror images called enantiomers, can exhibit profoundly different pharmacological and toxicological profiles. One enantiomer may be the source of therapeutic benefit, while the other could be inactive or, in the most serious cases, detrimental, as exemplified by the tragic case of thalidomide.[1] Therefore, the precise measurement and control of chiral purity are paramount for ensuring the safety and efficacy of drug substances.[2][3]
Chiral amines, in particular, are ubiquitous structural motifs in a vast array of pharmaceuticals and bioactive compounds.[4] Their synthesis often yields racemic mixtures, necessitating robust and reliable analytical methods to quantify the enantiomeric excess (%ee) and ensure the final product meets stringent quality standards. This guide, drawing from extensive field experience and a deep understanding of separation science, provides a comparative analysis of the three primary chromatographic techniques for determining chiral amine purity: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC). We will delve into the underlying principles, provide practical, step-by-step protocols, and offer insights into method validation in accordance with the latest regulatory expectations, empowering you to select and implement the most appropriate analytical strategy for your specific needs.
The Chromatographic Toolbox: A Comparative Overview
The separation of enantiomers, which possess identical physical properties in an achiral environment, requires the introduction of a chiral selector. In chromatography, this is typically achieved through a chiral stationary phase (CSP) that creates a diastereomeric interaction with the enantiomers, leading to differential retention times.[5] The choice between HPLC, GC, and SFC depends on a multitude of factors, including the volatility and thermal stability of the analyte, the required sensitivity, desired analysis speed, and available instrumentation.
| Technique | Principle | Primary Advantages | Primary Limitations |
| Chiral HPLC | Separation of enantiomers in the liquid phase based on differential interactions with a CSP.[5] | Wide applicability to a broad range of compounds, including non-volatile and thermally labile amines. Well-established and versatile.[2] | Longer analysis times compared to SFC and GC. Higher consumption of organic solvents. |
| Chiral GC | Separation of volatile or derivatized enantiomers in the gas phase based on differential partitioning with a chiral stationary phase.[6] | High resolution and sensitivity. Shorter analysis times than HPLC. | Limited to volatile and thermally stable compounds. Often requires derivatization, which adds a step to the workflow.[2] |
| Chiral SFC | Separation using a supercritical fluid (typically CO2) as the primary mobile phase, offering properties intermediate between a gas and a liquid.[3][7] | Extremely fast separations (3-5 times faster than HPLC).[8] Reduced organic solvent consumption ("green" technique). Improved peak shapes for basic compounds.[3][7] | Requires specialized instrumentation. Limited polarity range, primarily suitable for compounds soluble in less polar solvents.[2] |
I. Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse of Enantioseparation
Chiral HPLC is the most widely adopted technique for enantiomeric purity determination due to its versatility and the vast array of commercially available chiral stationary phases.[2][9]
A. The "Why": Causality in Method Development
Choosing the Right Chiral Stationary Phase (CSP): The success of a chiral HPLC separation hinges on the selection of an appropriate CSP. Polysaccharide-based CSPs (e.g., derivatized cellulose and amylose) are the most versatile and widely used, offering a broad range of selectivities for a diverse array of chiral compounds, including amines.[9] The choice between different polysaccharide phases is often empirical, but some general guidelines apply:
-
Cellulose-based CSPs often provide a tight, layered structure, which can be effective for certain analytes.[10]
-
Amylose-based CSPs have a more helical structure that can offer different selectivity.[10]
For primary amines, which are prone to strong interactions with the silica support of the stationary phase, leading to peak tailing, specialized CSPs or mobile phase additives are often necessary. Cyclofructan-based CSPs have shown particular promise for the separation of primary amines.[3]
Mobile Phase Optimization: The mobile phase composition is a critical parameter for achieving optimal resolution and peak shape. In normal-phase HPLC, a non-polar solvent such as hexane or heptane is typically used with a small amount of a polar modifier like ethanol or isopropanol. For basic analytes like amines, the addition of a small amount of a basic additive (e.g., diethylamine or triethylamine) to the mobile phase is often crucial to block the acidic silanol groups on the stationary phase and improve peak symmetry.[7]
B. The "How": A Step-by-Step Protocol for Chiral HPLC Analysis of a Primary Amine
This protocol provides a general workflow for the development and validation of a chiral HPLC method for a primary amine.
Figure 1: Chiral HPLC Method Lifecycle
Experimental Protocol:
-
Column Selection: Screen a set of chiral columns, such as those with cellulose and amylose-based stationary phases.
-
Mobile Phase Preparation: Prepare a series of mobile phases consisting of a primary solvent (e.g., hexane) and a polar modifier (e.g., ethanol or isopropanol) at various ratios (e.g., 90:10, 80:20 v/v). Add a small amount of a basic additive (e.g., 0.1% diethylamine) to each mobile phase.
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Sample Preparation: Prepare a solution of the racemic amine in the mobile phase at a concentration of approximately 1 mg/mL.
-
Injection and Analysis: Inject a suitable volume (e.g., 10 µL) of the sample and monitor the separation at an appropriate UV wavelength.
-
Method Optimization: If separation is observed, optimize the resolution by adjusting the mobile phase composition (modifier percentage), flow rate, and column temperature.
-
Data Analysis: Integrate the peak areas of the two enantiomers and calculate the enantiomeric excess (%ee) using the formula: %ee = [([Major Peak Area] - [Minor Peak Area]) / ([Major Peak Area] + [Minor Peak Area])] x 100.
C. Troubleshooting Common HPLC Issues
-
Peak Tailing: This is a common issue with basic analytes like amines.
-
Poor Resolution: The enantiomer peaks are not well-separated.
-
Cause: Suboptimal mobile phase composition or column temperature.
-
Solution: Decrease the column temperature, as lower temperatures often enhance chiral selectivity.[13] Adjust the percentage of the polar modifier in the mobile phase. Try a different chiral stationary phase.
-
-
Irreproducible Retention Times: Retention times vary between injections.
-
Cause: Inadequate column equilibration, temperature fluctuations, or changes in mobile phase composition.
-
Solution: Ensure the column is fully equilibrated before each injection. Use a column oven to maintain a constant temperature. Prepare fresh mobile phase daily.[14]
-
II. Chiral Gas Chromatography (GC): High Resolution for Volatile Amines
Chiral GC is a powerful technique for the separation of volatile and thermally stable chiral amines, offering high resolution and fast analysis times.[2] However, due to the polar nature of most amines, derivatization is often a necessary prerequisite to improve their volatility and chromatographic performance.[15][16]
A. The "Why": The Rationale Behind Derivatization
Derivatization in GC serves several key purposes:
-
Increased Volatility: By replacing the active hydrogens on the amine group with less polar functionalities, the volatility of the analyte is increased, making it suitable for GC analysis.[16]
-
Improved Peak Shape: Derivatization reduces the interaction of the polar amine with active sites in the GC system (e.g., injector liner, column), leading to sharper, more symmetrical peaks.[15]
-
Enhanced Separation: The derivatizing agent can introduce a bulky group that enhances the chiral recognition by the stationary phase.[15]
-
Enantiomeric Resolution on Achiral Columns: By using a chiral derivatizing agent, the enantiomers are converted into diastereomers, which can then be separated on a standard, non-chiral GC column.[15]
Common derivatizing agents for amines include trifluoroacetic anhydride (TFAA) and N-trifluoroacetyl-L-prolyl chloride (TPC).[17][18] The choice of reagent depends on the specific amine and the desired properties of the derivative. For example, fluorinated derivatives can enhance sensitivity when using an electron capture detector (ECD).[15]
B. The "How": A Step-by-Step Protocol for Chiral GC Analysis with Derivatization
This protocol outlines a general procedure for the analysis of a chiral primary amine using GC with pre-column derivatization.
Figure 2: Chiral GC with Derivatization Workflow
Experimental Protocol (using Trifluoroacetic Anhydride - TFAA):
-
Sample Preparation: Accurately weigh a small amount of the chiral amine (e.g., 1-2 mg) into a reaction vial.
-
Derivatization:
-
Add an appropriate solvent (e.g., 200 µL of dichloromethane).
-
Add the derivatizing agent (e.g., 100 µL of TFAA).[16]
-
Cap the vial tightly and heat at a suitable temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to ensure complete reaction.
-
After cooling, the excess reagent and solvent can be removed under a gentle stream of nitrogen.
-
Re-dissolve the residue in a suitable solvent (e.g., ethyl acetate) for GC analysis.
-
-
GC Conditions:
-
Column: A chiral capillary column (e.g., a cyclodextrin-based phase).[6]
-
Oven Temperature Program: Start at a low temperature and ramp up to a final temperature that allows for the elution of the derivatized enantiomers with good resolution.[6]
-
Injector and Detector Temperatures: Set to ensure efficient vaporization of the sample and prevent condensation.[6]
-
Carrier Gas: Use an inert gas such as helium or hydrogen at an appropriate flow rate.[6]
-
-
Injection and Analysis: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC.
-
Data Analysis: Integrate the peak areas of the two diastereomers and calculate the enantiomeric excess.
C. Troubleshooting Chiral GC Separations
-
Poor Peak Shape (Tailing or Fronting):
-
Cause: Incomplete derivatization, active sites in the GC system, or column overload.
-
Solution: Optimize the derivatization reaction conditions (time, temperature, reagent excess). Use a deactivated injector liner. Inject a smaller sample volume or a more dilute sample.[19]
-
-
No Separation of Enantiomers:
-
Cause: Unsuitable chiral stationary phase or oven temperature program.
-
Solution: Screen different chiral GC columns. Optimize the temperature program, as lower temperatures often improve chiral resolution.
-
-
Ghost Peaks:
-
Cause: Carryover from previous injections or contamination in the system.
-
Solution: Bake out the column at a high temperature. Clean the injector. Run a blank solvent injection to check for contamination.
-
III. Chiral Supercritical Fluid Chromatography (SFC): The Future of Fast and Green Enantioseparations
SFC has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in terms of speed and reduced environmental impact.[3][7][10] By using supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, SFC can achieve much faster separations than HPLC without sacrificing resolution.[20]
A. The "Why": The SFC Advantage for Chiral Amines
The properties of supercritical fluids make SFC particularly well-suited for the analysis of chiral amines:
-
Speed: The low viscosity of the mobile phase allows for high flow rates, leading to analysis times that are typically 3-5 times shorter than those of HPLC.[8]
-
Improved Peak Shape: The mobile phase in SFC is less polar than in normal-phase HPLC, which can lead to better peak shapes for basic compounds like amines.[3][7]
-
Green Chemistry: The use of CO2 as the primary mobile phase significantly reduces the consumption of organic solvents, making SFC a more environmentally friendly technique.[8]
-
Complementary Selectivity: The separation mechanism in SFC can differ from that in HPLC, sometimes providing unique selectivities and resolving enantiomers that are difficult to separate by HPLC.
B. The "How": A Step-by-Step Protocol for Chiral SFC Analysis
The workflow for chiral SFC is similar to that of HPLC, but with specialized instrumentation to handle the supercritical fluid mobile phase.
Figure 3: Chiral SFC Method Lifecycle
Experimental Protocol:
-
Column Selection: As with HPLC, screen a range of chiral columns. Polysaccharide-based CSPs are widely used in SFC.
-
Mobile Phase: The mobile phase consists of supercritical CO2 and a polar co-solvent (modifier), such as methanol, ethanol, or isopropanol. A basic additive (e.g., triethylamine or diethylamine) is often added to the modifier to improve peak shape for amines.
-
System Preparation: Pressurize the system with CO2 and equilibrate the column with the initial mobile phase composition. The back-pressure regulator is a critical component that maintains the supercritical state of the mobile phase.
-
Sample Preparation: Dissolve the racemic amine in the co-solvent or a compatible solvent mixture.
-
Injection and Analysis: Inject the sample into the SFC system.
-
Method Optimization: Optimize the separation by adjusting the percentage of the co-solvent, the concentration of the additive, the back pressure, and the column temperature.
-
Data Analysis: Calculate the enantiomeric excess as described for HPLC.
C. Troubleshooting Chiral SFC Separations
-
Peak Splitting or Broadening:
-
Cause: Inappropriate injection solvent, which can be immiscible with the CO2-rich mobile phase.
-
Solution: Dissolve the sample in the initial mobile phase or a solvent that is miscible with it.
-
-
Poor Resolution:
-
Cause: Suboptimal co-solvent, additive, or back pressure.
-
Solution: Screen different co-solvents and additives. Optimize the back pressure, as it affects the density and solvating power of the supercritical fluid.
-
-
Baseline Noise or Drifting:
-
Cause: Fluctuations in pressure or temperature.
-
Solution: Ensure the back-pressure regulator is functioning correctly and that the column oven maintains a stable temperature.
-
IV. Method Validation: Ensuring Trustworthiness and Regulatory Compliance
A validated analytical method is one that has been demonstrated to be suitable for its intended purpose.[21] The validation of chiral purity methods should follow the guidelines set forth by the International Council for Harmonisation (ICH), specifically ICH Q2(R2) for validation of analytical procedures and ICH Q14 for analytical procedure development.[21][22][23]
A. Key Validation Parameters for Chiral Purity Methods
The following parameters are essential for the validation of a chiral purity method:[14][17]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including the other enantiomer, impurities, and degradation products.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. For chiral purity, linearity should be demonstrated for the minor enantiomer.
-
Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing samples with known amounts of the minor enantiomer (spiked samples).
-
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
B. A Self-Validating System: Case Study of a Validated Chiral SFC Method for Amphetamine
A study on the enantiomeric separation and quantification of R/S-amphetamine in serum using ultra-high performance supercritical fluid chromatography-tandem mass spectrometry (UHPSFC-MS/MS) provides an excellent example of a validated method.[24][25]
-
Method: The separation was achieved on a Chiralpak AD-3 column with a mobile phase of CO2 and a modifier of 0.1% ammonium hydroxide in a 50/50 (v/v) mixture of 2-propanol and methanol. The total run time was an impressive 4 minutes.[24][25]
-
Validation:
-
Linearity: The method was linear over a calibration range of 12.5-1,000 nM for each enantiomer.[24][25]
-
Precision: The between-assay relative standard deviations were in the range of 1.3-3.0%.[24][25]
-
Accuracy: Recovery was 73%, and matrix effects were minimal (95-100%) when corrected with an internal standard.[24][25]
-
This validated method demonstrates the power of SFC for rapid and reliable chiral purity analysis in a complex matrix, highlighting its suitability for high-throughput applications in clinical and forensic settings.
Conclusion: Selecting the Optimal Technique for Your Application
The determination of chiral amine purity is a critical aspect of drug development and quality control. HPLC, GC, and SFC each offer a unique set of advantages and are powerful tools in the analytical chemist's arsenal.
-
Chiral HPLC remains the most versatile and widely used technique, with a vast array of available stationary phases and extensive literature support. It is the go-to method for a wide range of chiral amines, especially those that are non-volatile or thermally labile.
-
Chiral GC provides excellent resolution and sensitivity for volatile amines. When derivatization is feasible, it can be a highly efficient and rapid method.
-
Chiral SFC is the clear winner in terms of analysis speed and sustainability. For high-throughput screening and laboratories looking to adopt greener technologies, SFC is an increasingly attractive option, particularly for its superior performance with basic compounds.[3][7][10][20]
Ultimately, the choice of technique will depend on the specific properties of the chiral amine, the analytical requirements of the project, and the available instrumentation. By understanding the principles, strengths, and limitations of each technique, and by following a systematic approach to method development and validation, researchers can confidently ensure the enantiomeric purity and, therefore, the safety and efficacy of their chiral amine-containing products.
References
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Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
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Layton, S. E. (n.d.). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository. Retrieved from [Link]
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Ilisz, I., Aranyi, A., & Forró, E. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1349. [Link]
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Taylor, T. (n.d.). Troubleshooting GC peak shapes. Element Lab Solutions. Retrieved from [Link]
- Hasegawa, K., Muramatsu, S., & Furuta, R. (1974). Gas-liquid Chromatographic Separation of Amine Enantiomers as N-Trifluoroacetyl-L-prolylamide Derivativest. Agricultural and Biological Chemistry, 38(12), 2569-2571.
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Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
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European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development. Retrieved from [Link]
- Berger, T. A. (2012). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. In Comprehensive Chirality (pp. 315-339). Elsevier.
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Adams, J. D., Jr, Woolf, T. F., Trevor, A. J., Williams, L. R., & Castagnoli, N., Jr. (1982). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. Journal of pharmaceutical sciences, 71(6), 658–661. [Link]
- Hegstad, S., Kristoffersen, L., & Spigset, O. (2020). Enantiomeric separation and quantification of R/S-amphetamine in serum using semi-automated liquid-liquid extraction and ultra-high performance supercritical fluid chromatography-tandem mass spectrometry. Journal of analytical toxicology, 44(8), 851-858.
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BioQC. (2025). ICH Q14: Guideline Overview for Analytical Procedure Lifecycle Management. Retrieved from [Link]
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Wang, P., et al. (n.d.). Enantiomeric Determination of Methamphetamine, Amphetamine, Ephedrine, and Pseudoephedrine using Chiral Supercritical Fluid Chromatography with Mass Spectrometric Detection. DEA.gov. Retrieved from [Link]
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Columnex LLC. (n.d.). Chiral HPLC and SFC Columns. Retrieved from [Link]
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European Medicines Agency. (2023). ICH guideline Q2(R2) on validation of analytical procedures - Step 5. Retrieved from [Link]
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Bradshaw, J. S., & Izatt, R. M. (n.d.). Chiral Separation Techniques. chemistlibrary. Retrieved from [Link]
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- Forró, E. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907.
- Hegstad, S., Kristoffersen, L., & Spigset, O. (2020). Enantiomeric separation and quantification of R/S-amphetamine in serum using semi-automated liquid-liquid extraction and ultra-high performance supercritical fluid chromatography-tandem mass spectrometry.
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Shimadzu. (n.d.). C190-E270C SFC Basic Guide. Retrieved from [Link]
- De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 96-103.
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Regis Technologies, Inc. (2022). Getting Started with Chiral Method Development. Retrieved from [Link]
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Premier Research. (2024). Applying ICH Q14 in Pharmaceuticals: The Benefits. Retrieved from [Link]
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Jantos, R., et al. (n.d.). Determination of the enantiomeric composition of amphetamine standards. GTFCh. Retrieved from [Link]
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ACE. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
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Al-Saeed, F. A. (2018). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. ResearchGate. Retrieved from [Link]
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A Comparative Guide to the Synthesis of Complement Factor D Inhibitors: A Senior Application Scientist's Perspective
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Complement Factor D and the Need for Effective Inhibitors
The complement system is a crucial component of our innate immune response, acting as a first line of defense against pathogens. However, its dysregulation can lead to a cascade of inflammatory and autoimmune diseases.[1] Central to the amplification of the alternative complement pathway (AP) is Complement Factor D (FD), a highly specific serine protease.[2] Its pivotal role makes it a prime therapeutic target for a range of debilitating conditions, including paroxysmal nocturnal hemoglobinuria (PNH), age-related macular degeneration (AMD), and atypical hemolytic uremic syndrome (aHUS).[2] The development of potent and selective Factor D inhibitors, particularly those with oral bioavailability, represents a significant advancement in the treatment of these complement-mediated diseases.[3]
This guide provides a comparative analysis of the primary synthesis routes for two major classes of Factor D inhibitors: small molecules and macrocyclic peptides. As a Senior Application Scientist, my focus is not merely on the procedural steps but on the underlying rationale, the comparative advantages of each approach, and the practical insights necessary for successful synthesis and development.
The Alternative Complement Pathway and the Role of Factor D
To appreciate the significance of Factor D inhibition, it is essential to understand its function within the alternative complement pathway. The AP is a self-amplifying cascade that, when unchecked, can lead to excessive inflammation and cell damage. Factor D is the rate-limiting enzyme in this pathway, responsible for cleaving Factor B when it is bound to C3b, forming the C3 convertase (C3bBb). This convertase then cleaves more C3, creating a powerful amplification loop. By inhibiting Factor D, we can effectively dampen this amplification and control the pathological consequences of an overactive complement system.
Caption: The central role of Factor D in the alternative complement pathway amplification loop.
I. Synthesis of Small Molecule Inhibitors: A Focus on Benzylamine and Indazole Scaffolds
The development of orally bioavailable small molecule inhibitors has been a major focus in targeting Factor D. These efforts have largely centered on compounds featuring benzylamine and indazole cores, which have shown excellent potency and selectivity.[1][4] The synthesis of these molecules often involves multi-step sequences that require careful planning and execution.
A. Benzylamine-Based Inhibitors: A Structure-Guided Approach
Structure-based drug design has been instrumental in the development of benzylamine-based Factor D inhibitors.[1] These compounds typically feature a basic amine that interacts with key residues in the active site of Factor D.
General Synthetic Strategy:
The synthesis of benzylamine-based inhibitors often follows a convergent approach, where key fragments are synthesized separately and then coupled together in the final steps. A common strategy involves the reductive amination of a substituted benzaldehyde with a suitable amine.
Caption: A generalized synthetic workflow for benzylamine-based Factor D inhibitors.
Experimental Protocol: Synthesis of a Benzylamine Core
The following is a representative, generalized protocol for the synthesis of a key benzylamine intermediate, derived from common organic synthesis practices.[5]
-
Reduction of the Aldehyde: To a solution of the substituted 2-nitrobenzaldehyde in ethanol, add sodium borohydride (NaBH₄) portion-wise at 0°C. Stir the reaction at room temperature until completion.
-
Work-up and Extraction: Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Reductive Amination: Dissolve the resulting amino alcohol and the desired aryl amine in a suitable solvent like dichloroethane. Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), and stir at room temperature.
-
Purification: Upon completion, quench the reaction and extract the product. The crude product is then purified by column chromatography on silica gel to yield the benzylamine core.
Causality in Experimental Choices:
-
The use of a mild reducing agent like NaBH₄ for the initial reduction prevents over-reduction of other functional groups.
-
Reductive amination is a highly efficient method for forming C-N bonds and is a cornerstone of many medicinal chemistry campaigns.
-
Purification by column chromatography is essential to remove unreacted starting materials and byproducts, ensuring the purity of the intermediate for subsequent steps.
B. Indazole-Containing Inhibitors: Leveraging Modern Coupling Chemistries
Indazole derivatives have emerged as a particularly promising class of Factor D inhibitors, with several candidates advancing to clinical trials, including danicopan and vemircopan.[4] The synthesis of these complex molecules often relies on modern cross-coupling reactions to construct the core scaffold and introduce diversity.
General Synthetic Strategy:
The synthesis of indazole-based inhibitors typically involves the initial preparation of a functionalized indazole core, followed by coupling with other fragments. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are frequently employed for this purpose.[6]
Caption: A general synthetic route for indazole-containing Factor D inhibitors.
Experimental Protocol: Suzuki Coupling for Indazole Functionalization
The following is a representative protocol for a Suzuki coupling reaction to functionalize an indazole core.
-
Reaction Setup: In a reaction vessel, combine the halo-indazole, the boronic acid coupling partner, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Reaction Execution: Degas the mixture and heat it to the desired temperature (typically 80-100°C) under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by flash chromatography or crystallization to yield the functionalized indazole.
Causality in Experimental Choices:
-
Palladium-catalyzed cross-coupling reactions are highly versatile and allow for the formation of C-C bonds with a wide range of substrates, enabling significant molecular diversity.
-
The choice of catalyst, base, and solvent is critical for the efficiency of the coupling reaction and needs to be optimized for each specific substrate combination.
-
Degassing the reaction mixture is crucial to remove oxygen, which can deactivate the palladium catalyst.
Comparative Analysis of Small Molecule Synthesis Routes
| Parameter | Benzylamine-Based Synthesis | Indazole-Based Synthesis |
| Key Reactions | Reductive amination, amide couplings | Palladium-catalyzed cross-coupling (Suzuki, Heck), nucleophilic substitution |
| Advantages | Readily available starting materials, well-established reactions. | High degree of modularity, allows for late-stage diversification. |
| Challenges | May require multi-step protection/deprotection strategies. | Catalyst sensitivity, potential for side reactions, cost of palladium catalysts. |
| Scalability | Generally scalable with process optimization. | Can be challenging to scale up due to catalyst removal and reaction sensitivity. |
| Cost-Effectiveness | Can be cost-effective depending on the complexity of the starting materials. | The cost of palladium catalysts and specialized reagents can be a factor. |
II. Synthesis of Macrocyclic Peptide Inhibitors: Harnessing the Power of Solid-Phase Synthesis
Macrocyclic peptides represent an alternative and increasingly attractive modality for targeting protein-protein interactions, including those involving Factor D.[7] Their larger surface area compared to small molecules can lead to high affinity and selectivity. The synthesis of these complex molecules is most efficiently achieved through solid-phase peptide synthesis (SPPS).
A. Solid-Phase Peptide Synthesis (SPPS): A Step-by-Step Approach
SPPS has revolutionized peptide synthesis by anchoring the growing peptide chain to a solid support (resin), which simplifies the purification process to simple washing steps.[8]
General Workflow:
The synthesis proceeds in a stepwise manner, with each amino acid being added sequentially. The process involves repeated cycles of deprotection, coupling, and washing.
Caption: A schematic overview of the solid-phase synthesis of a macrocyclic peptide.
Experimental Protocol: A Generalized SPPS Protocol for a Linear Peptide Precursor
The following protocol outlines the general steps for synthesizing a linear peptide on a solid support using Fmoc chemistry.[9][10]
-
Resin Swelling: Swell the appropriate resin (e.g., Rink amide resin for a C-terminal amide) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid using a solution of piperidine in DMF.
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU/HOBt) and add it to the resin. Allow the reaction to proceed until completion.
-
Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF and other solvents to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence.
-
Cleavage: Once the linear peptide is assembled, cleave it from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers).
-
Purification: Purify the crude linear peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Macrocyclization:
Following the synthesis and purification of the linear peptide, the final step is macrocyclization. This is typically performed in solution at high dilution to favor intramolecular cyclization over intermolecular polymerization. The specific cyclization chemistry will depend on the reactive groups incorporated into the peptide sequence.
B. Solution-Phase vs. Solid-Phase Peptide Synthesis: A Comparative Analysis
While solution-phase peptide synthesis is the classical approach, SPPS has become the dominant method for research and development due to its significant advantages.[11]
| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis |
| Purification | Simple filtration and washing after each step. | Requires purification (e.g., chromatography, crystallization) after each step. |
| Speed & Automation | Easily automated, allowing for rapid synthesis. | Labor-intensive and time-consuming. |
| Scalability | Scalable, but can be expensive at very large scales. | More readily scalable for large-scale production once a process is established. |
| Yield | Generally high due to the use of excess reagents. | Can be lower due to losses during purification at each step. |
| Cost-Effectiveness | More cost-effective for research and small-scale synthesis.[12] | Can be more cost-effective for large-scale manufacturing of simpler peptides.[12] |
III. Purification and Characterization of Synthesized Inhibitors
Regardless of the synthetic route, rigorous purification and characterization are paramount to ensure the quality and integrity of the final Factor D inhibitor.
Purification Techniques:
-
Small Molecules: Purification is typically achieved through flash column chromatography, crystallization, or preparative HPLC.[7] Crystallization is often the preferred method for obtaining highly pure material on a large scale.[13]
-
Macrocyclic Peptides: Reverse-phase HPLC is the gold standard for the purification of synthetic peptides, allowing for the separation of the desired product from deletion sequences and other impurities.[10]
Characterization Methods:
A battery of analytical techniques is employed to confirm the identity and purity of the synthesized compounds:
-
Mass Spectrometry (MS): To confirm the molecular weight of the target compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the molecule.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Conclusion: Choosing the Optimal Synthesis Route
The choice of synthesis route for a Factor D inhibitor depends on a multitude of factors, including the molecular class (small molecule vs. peptide), the desired scale of production, and the available resources.
-
For the discovery and lead optimization of small molecule inhibitors, modular approaches utilizing modern cross-coupling chemistries, such as those employed for indazole-based compounds, offer significant advantages in terms of generating diverse libraries of compounds for structure-activity relationship (SAR) studies.
-
For the synthesis of macrocyclic peptide inhibitors, solid-phase peptide synthesis is the clear method of choice for research and early development due to its speed, efficiency, and amenability to automation.
Ultimately, a deep understanding of the chemical principles and practical considerations of each synthetic route is essential for the successful development of novel and effective Factor D inhibitors that hold the promise of transforming the treatment landscape for a host of complement-mediated diseases.
References
Sources
- 1. Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Danicopan: an oral complement factor D inhibitor for paroxysmal nocturnal hemoglobinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. In vitro selection of macrocyclic peptide inhibitors containing cyclic γ2,4-amino acids targeting the SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Solid-Phase Synthesis of Diverse Macrocycles by Regiospecific 2-Pyridone Formation: Scope and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmaoffer.com [pharmaoffer.com]
- 13. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Comprehensive Guide to Safely Handling (S)-1-(3-Chloro-2-fluorophenyl)ethanamine Hydrochloride
Navigating the complexities of novel chemical entities is the cornerstone of innovative drug development. (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride, a chiral amine, represents a class of compounds pivotal in the synthesis of advanced pharmaceutical intermediates.[1] As with any halogenated organic compound, a profound understanding of its safe handling is not merely a regulatory formality but a prerequisite for scientific integrity and personal safety. This guide provides a comprehensive operational framework for researchers, scientists, and drug development professionals, ensuring that the handling of this compound is conducted with the highest degree of safety and precision.
While a specific Safety Data Sheet (SDS) for (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride is not publicly available, established principles of chemical safety dictate a conservative approach based on the toxicological profiles of structurally similar compounds. This guide is therefore synthesized from data on analogous halogenated amine hydrochlorides to provide a robust and precautionary set of protocols.
Hazard Assessment: Understanding the Risks
Based on analogous compounds, (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride should be treated as a hazardous substance with the potential for multiple routes of exposure. The primary concerns are:
-
Skin and Eye Contact: Halogenated amine hydrochlorides are frequently categorized as causing severe skin burns and eye damage.[2]
-
Inhalation: Dust or aerosols may cause respiratory irritation.[3]
-
Ingestion: These compounds are often harmful if swallowed.[3]
-
Potential for Mutagenicity: Some related chloro-amines are suspected of causing genetic defects.[2]
Table 1: GHS Hazard Classifications of Structurally Similar Compounds
| Hazard Statement | GHS Classification | Representative Compound(s) |
| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) | Bis(2-chloroethyl)amine hydrochloride |
| H314: Causes severe skin burns and eye damage | Skin corrosion (Category 1B) | 2-Chloroethylamine hydrochloride[2] |
| H315: Causes skin irritation | Skin irritation (Category 2) | (S)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride[3] |
| H319: Causes serious eye irritation | Serious eye irritation (Category 2) | (S)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride[3] |
| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3) | (S)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride[3] |
| H341: Suspected of causing genetic defects | Germ cell mutagenicity (Category 2) | 2-Chloroethylamine hydrochloride[2] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the risks associated with handling (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride. The selection of appropriate PPE is contingent on the nature of the procedure being performed.[4]
Core PPE Requirements (Applicable to all handling procedures)
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a risk of splashes or aerosol generation.[5][6]
-
Hand Protection: Chemically resistant gloves are required. Nitrile gloves are a common choice, but it is crucial to consult the glove manufacturer's compatibility chart for halogenated compounds. Double-gloving is recommended, especially for prolonged handling.[7]
-
Protective Clothing: A laboratory coat is the minimum requirement. For larger quantities or procedures with a higher risk of exposure, chemical-resistant overalls or an apron should be worn.[8]
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting.
Task-Specific PPE Enhancements
-
Weighing and Aliquoting (Solid): In addition to core PPE, a respirator is recommended, especially if the operation is not performed in a certified chemical fume hood.[6]
-
Dissolution and Solution Handling: When handling solutions, ensure gloves are appropriate for the solvent being used.
-
Reaction Monitoring and Work-up: The potential for splashes and aerosols is higher during these procedures. A face shield and a chemical-resistant apron are strongly advised.
Caption: PPE selection workflow based on the handling task.
Operational Plan: From Receipt to Reaction
A systematic approach to handling ensures that safety is integrated into every step of the experimental workflow.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8]
-
The storage container should be clearly labeled with the chemical name, and relevant hazard pictograms.
-
Keep the container tightly closed when not in use.[9]
Weighing and Transfer
-
All weighing and transfer of the solid compound should be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[10]
-
Use appropriate tools (e.g., spatulas, weighing paper) to avoid direct contact.
-
Clean any spills immediately according to the spill response plan.
Dissolution and Reaction
-
When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
-
All reactions should be carried out in a chemical fume hood.[5]
Emergency Response Plan
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill Response: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Place the contaminated material in a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Caption: Emergency response flowchart for exposure events.
Disposal Plan: Responsible Stewardship
As a halogenated organic compound, (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride and its waste products must be disposed of as hazardous waste.[11][12]
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[13][14]
-
Waste Containers: Use clearly labeled, sealed, and chemically compatible containers for waste collection.[15]
-
Disposal Method: The primary disposal method for halogenated organic waste is incineration at a licensed hazardous waste facility.[11]
-
Regulations: Adhere strictly to your institution's and local regulations for hazardous waste disposal. Never dispose of this chemical down the drain.[12]
By adhering to these rigorous safety protocols, researchers can confidently and safely work with (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride, fostering a culture of safety and scientific excellence in the laboratory.
References
- DC Fine Chemicals. (2024). Safety Data Sheet for 2-Chloroethylamine hydrochloride.
- Sigma-Aldrich. (2024). Safety Data Sheet for Bis(2-chloroethyl)amine hydrochloride.
- MG Chemicals. (2023). Safety Data Sheet.
- KISHIDA CHEMICAL CO., LTD. (2020). Safety Data Sheet for 3-(2-Chlorophenyl)oxetan-3-amine hydrochloride.
- Fluorochem. (n.d.). Safety Data Sheet for (S)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride.
- CymitQuimica. (2024). Safety Data Sheet for 1-(2-Chloro-6-fluorophenyl)ethanamine.
- Enamine. (n.d.). Safety Data Sheet for 2-(2,3-dichlorophenyl)-2-fluoroethan-1-amine hydrochloride.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- University of California, Riverside. (n.d.). Hazardous Waste Segregation.
- Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Cornell University. (n.d.). 7.2 Organic Solvents.
- ResearchGate. (2023). How can I neutralize amine hydrochlorides?.
- Temarry Recycling. (2022). Guidelines for Solvent Waste Recycling and Disposal.
- Enamine. (n.d.). Safety Data Sheet for 4-chloro-2-(3-chlorophenyl)-5,6,7,8-tetrahydroquinazoline.
- Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Sigma-Aldrich. (2025). Safety Data Sheet for Hydroxylamine hydrochloride.
- Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
- University of British Columbia. (n.d.). Organic Solvent Waste Disposal.
-
eCFR. (n.d.). 40 CFR 156.212 -- Personal protective equipment statements. Retrieved from .
- Chem-Impex. (n.d.). 2-(4-Fluorophenyl)ethylamine hydrochloride.
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- 2. dcfinechemicals.com [dcfinechemicals.com]
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- 4. eCFR :: 40 CFR 156.212 -- Personal protective equipment statements. [ecfr.gov]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. diplomatacomercial.com [diplomatacomercial.com]
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- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. bucknell.edu [bucknell.edu]
- 12. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 13. 7.2 Organic Solvents [ehs.cornell.edu]
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- 15. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
